Chloronitromethane
Beschreibung
Eigenschaften
IUPAC Name |
chloro(nitro)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2ClNO2/c2-1-3(4)5/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGKPGVZMSKVVOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C([N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30170801 | |
| Record name | Chloronitromethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30170801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
95.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1794-84-9 | |
| Record name | Chloronitromethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1794-84-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chloronitromethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001794849 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chloronitromethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30170801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chloronitromethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.696 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of Chloronitromethane from Nitromethane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of chloronitromethane from nitromethane (B149229). It details the underlying reaction mechanisms, presents various experimental protocols, and includes quantitative data to facilitate reproducibility. The document is intended for an audience of researchers, scientists, and professionals in drug development who require a thorough understanding of this chemical transformation. Visual aids in the form of reaction pathways and experimental workflows are provided to enhance comprehension.
Introduction
This compound and its derivatives are important intermediates in organic synthesis and have been a subject of interest in various fields, including the study of disinfection byproducts in drinking water.[1][2][3][4][5] The synthesis of this compound from nitromethane is a classical example of α-halogenation of a nitroalkane. This reaction proceeds readily under basic conditions, where the acidic α-proton of nitromethane is abstracted to form a nitronate anion, which then reacts with a chlorine source. The degree of chlorination, yielding monothis compound, dithis compound, or trithis compound (chloropicrin), can be controlled by the stoichiometry of the reactants.
Reaction Mechanism and Signaling Pathway
The chlorination of nitromethane in the presence of a base proceeds through a carbanion intermediate. The key steps are:
-
Deprotonation: A base, such as sodium hydroxide (B78521), removes an acidic α-proton from nitromethane to form a resonance-stabilized nitronate anion.
-
Nucleophilic Attack: The nitronate anion acts as a nucleophile and attacks an electrophilic chlorine source, such as molecular chlorine or hypochlorite.
-
Successive Chlorination: The process can be repeated to replace the remaining α-hydrogens with chlorine atoms, leading to the formation of di- and trithis compound.
Experimental Protocols
Several methods for the chlorination of nitromethane have been reported, primarily in patent literature. These methods often focus on the synthesis of trithis compound (chloropicrin) but can be adapted for the synthesis of monothis compound by adjusting the stoichiometry.
Protocol 1: Chlorination using Sodium Hydroxide and Chlorine
This protocol is adapted from a patented procedure and aims for a high yield of trithis compound.[6]
Materials:
-
Nitromethane (0.5 mole, 31 parts by weight)
-
Carbon tetrachloride (150 parts by weight)
-
Water (150 parts by weight)
-
Chlorine gas
-
5.303 N Sodium hydroxide solution
Procedure:
-
Prepare a mixture of nitromethane, carbon tetrachloride, and water in a reaction vessel equipped with cooling and agitation.
-
Cool the mixture to 15-20°C.
-
Gently agitate the mixture while adding an initial 6 parts by weight of chlorine.
-
Simultaneously add a total of 117 parts by weight of chlorine (a 10% excess) and 60 parts by weight of the 5.303 N sodium hydroxide solution over a period of 2 hours, maintaining the temperature at 15-20°C.
-
After the addition is complete, stop the agitation and allow the layers to separate.
-
Recover the organic (chloropicrin-carbon tetrachloride) layer.
-
Wash and dry the organic layer.
-
Purify the chloropicrin (B1668804) by distillation.
Protocol 2: Chlorination using Calcium Hydroxide and Chlorine
This protocol utilizes a different base for the reaction.[6]
Materials:
-
Nitromethane (0.5 mole, 31 parts by weight)
-
Carbon tetrachloride (150 parts by weight)
-
Water (150 parts by weight)
-
Chlorine gas
-
Hydrated lime (calcium hydroxide)
Procedure:
-
Prepare and cool a mixture of nitromethane, carbon tetrachloride, and water to 15-20°C as in Protocol 1.
-
Add an initial 6 parts by weight of chlorine with gentle agitation.
-
Simultaneously add a total of 117 parts by weight of chlorine (a 10% excess) and 61 parts by weight of hydrated lime over a period of 2 hours.
-
The work-up and purification steps are similar to Protocol 1.
Protocol 3: Chlorination using Sodium Carbonate and Chlorine
This method uses sodium carbonate as the base.[6]
Materials:
-
Nitromethane (0.5 mole, 31 parts by weight)
-
Sodium carbonate (0.15 mole, 15.9 parts by weight)
-
Water (150 parts by weight)
-
Chlorine gas
-
Carbon tetrachloride (optional, 150 parts by weight)
Procedure:
-
Prepare a mixture of nitromethane, sodium carbonate, and water.
-
Cool the mixture to 15-20°C.
-
Slowly add chlorine gas to the mixture.
-
After the reaction is complete, the mixture will separate into two layers.
-
Separate the aqueous layer and wash it with carbon tetrachloride.
-
Combine the carbon tetrachloride wash with the organic layer and dry with calcium chloride.
-
Purify the product by distillation.
Experimental Workflow
The general workflow for the synthesis of this compound from nitromethane can be visualized as follows:
Quantitative Data
The following table summarizes the quantitative data from the described experimental protocols, primarily for the synthesis of trithis compound. The synthesis of monothis compound would require a stoichiometric adjustment of the chlorinating agent and base.
| Parameter | Protocol 1 (NaOH) | Protocol 2 (Ca(OH)₂) | Protocol 3 (Na₂CO₃) | Protocol 3 (Na₂CO₃ with CCl₄) |
| Nitromethane (moles) | 0.5 | 0.5 | 0.5 | 0.5 |
| Base | Sodium Hydroxide | Calcium Hydroxide | Sodium Carbonate | Sodium Carbonate |
| Solvent | Carbon Tetrachloride | Carbon Tetrachloride | None | Carbon Tetrachloride |
| Reaction Time | 2 hours | 2 hours | Not specified | Not specified |
| Temperature | 15-20°C | 15-20°C | 15-20°C | 15-20°C |
| Yield (theoretical) | 84%[6] | 84%[6] | 71%[6] | 77%[6] |
Characterization Data
Trithis compound (Chloropicrin) Spectroscopic Data:
-
Mass Spectrometry (EI): The electron ionization mass spectrum of trithis compound shows characteristic fragmentation patterns that can be used for its identification.[7][8]
-
Infrared (IR) Spectroscopy: The IR spectrum of trithis compound exhibits strong absorption bands corresponding to the C-Cl and N-O bonds.[9][10]
| Compound | Molecular Formula | Molecular Weight | Boiling Point |
| This compound | CH₂ClNO₂ | 95.49 g/mol [11] | 122.5°C[11] |
| Dithis compound | CHCl₂NO₂ | 129.93 g/mol | ~124°C |
| Trithis compound | CCl₃NO₂ | 164.38 g/mol | 112°C |
Conclusion
The synthesis of this compound from nitromethane is a well-established reaction that can be achieved with high yields using various bases. The protocols outlined in this guide, derived from existing literature, provide a solid foundation for researchers to produce this compound and its derivatives. Careful control of stoichiometry and reaction conditions is essential for achieving the desired degree of chlorination. Further work could focus on optimizing these procedures for the selective synthesis of monothis compound and on obtaining detailed characterization data for this specific compound.
References
- 1. Halonitromethane drinking water disinfection byproducts: chemical characterization and mammalian cell cytotoxicity and genotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chloramination of Nitromethane: Incomplete Chlorination and Unexpected Substitution Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 1794-84-9 [amp.chemicalbook.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. US2181411A - Chlorination of nitromethane - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Trithis compound [webbook.nist.gov]
- 9. Trithis compound [webbook.nist.gov]
- 10. Trithis compound [webbook.nist.gov]
- 11. echemi.com [echemi.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Chloronitromethane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chloronitromethane (CNM), a halogenated nitroalkane, is a compound of significant interest due to its presence as a disinfection byproduct in drinking water and its potent biological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, intended to serve as a valuable resource for researchers, scientists, and professionals in drug development. The guide summarizes key quantitative data in structured tables, presents detailed experimental protocols for its synthesis, purification, and analysis, and explores its chemical reactivity and genotoxic mechanisms. Visual diagrams generated using Graphviz are included to illustrate experimental workflows and the proposed mechanism of DNA damage.
Physical Properties
This compound is a colorless to light yellow oily liquid at room temperature.[1][2] Its fundamental physical properties are summarized in the table below, providing a consolidated reference for laboratory and computational applications.
| Property | Value | Source(s) |
| CAS Number | 1794-84-9 | [1][3][4][5][][7][8] |
| Molecular Formula | CH₂ClNO₂ | [1][3][][7] |
| Molecular Weight | 95.49 g/mol | [1][][8] |
| Boiling Point | 122.5 °C (estimated) | [3] |
| Density | 1.472 g/cm³ at 20 °C | [3] |
| Water Solubility | 0.52 M | [3] |
| Refractive Index | 1.4210 (estimate) | [3] |
| Flash Point | 24.7 ± 19.8 °C | [3] |
| XLogP3 | 0.7 | [4] |
| Topological Polar Surface Area | 45.8 Ų | [1][4] |
Chemical Properties and Reactivity
This compound's chemical behavior is dictated by the presence of both a chloro and a nitro functional group on the same carbon atom. This unique structure imparts significant reactivity, making it a subject of interest in both synthetic chemistry and toxicology.
2.1. Stability and Decomposition:
This compound is a reactive compound that can undergo decomposition. Its stability is influenced by factors such as temperature and the presence of other chemical species. Advanced oxidation and reduction processes can lead to its mineralization into nonhazardous inorganic products.[9]
2.2. Reactivity with Nucleophiles:
The carbon atom in this compound is electrophilic due to the electron-withdrawing nature of both the chlorine atom and the nitro group. This makes it susceptible to attack by nucleophiles. Reactions with nucleophiles are fundamental to its biological activity, including its interaction with biological macromolecules like DNA.
2.3. Role as a Disinfection Byproduct:
This compound is recognized as a nitrogenous disinfection byproduct (N-DBP) formed during the chlorination or ozonation of drinking water containing natural organic matter.[5][10][11] Its presence in drinking water is a public health concern due to its mutagenic and cytotoxic properties.[5][10]
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and analysis of this compound, compiled from various sources to aid in its laboratory preparation and characterization.
3.1. Synthesis of this compound
A common method for the synthesis of this compound involves the chlorination of a salt of nitroacetic acid. The following protocol is adapted from a reported synthesis of halonitromethanes.
3.1.1. Synthesis of the Ammonium Salt of Methyl Nitroacetate (B1208598) (Precursor)
A detailed procedure for synthesizing the precursor, methyl nitroacetate, can be found in Organic Syntheses.[12] A greener modification of this synthesis has also been reported, which avoids the isolation of the explosive dipotassium (B57713) salt of nitroacetic acid.[13][14]
3.1.2. Chlorination of Methyl Nitroacetate Salt to this compound
-
Reaction Setup: A three-necked, round-bottomed flask is equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a thermometer.
-
Procedure:
-
Finely powdered dipotassium salt of nitroacetic acid (0.39 mole) is suspended in methanol (B129727) (11.6 moles).
-
The mixture is cooled to -15 °C.
-
Concentrated sulfuric acid (1.16 moles) is added dropwise with vigorous stirring, maintaining the temperature at -15 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The precipitate is filtered, and the filtrate is concentrated.
-
The resulting crude methyl nitroacetate is then subjected to chlorination.
-
A detailed chlorination procedure involves the reaction of nitromethane (B149229) with sodium hypochlorite (B82951) solution.[15] In a flask equipped with a stirrer, addition funnel, and reflux condenser, nitromethane is slowly added to a sodium hypochlorite solution at room temperature.[15] The reaction is slightly exothermic.[15]
-
-
Work-up and Purification:
-
After the reaction is complete, the organic layer is separated.
-
The aqueous layer is washed with a suitable organic solvent (e.g., carbon tetrachloride), and the organic phases are combined.[15]
-
The combined organic layer is dried over anhydrous calcium chloride.[15]
-
The pure this compound is obtained by distillation.[15]
-
3.2. Purification by Distillation
Distillation is a standard method for purifying liquid organic compounds.[16][17] For this compound, which has an estimated boiling point of 122.5 °C, simple distillation at atmospheric pressure is a suitable purification technique.[3][16]
-
Apparatus: A standard simple distillation apparatus is assembled using a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.
-
Procedure:
-
The crude this compound is placed in the distillation flask along with a few boiling chips.
-
The flask is heated gently.
-
The fraction that distills at or near the boiling point of this compound (122.5 °C) is collected in the receiving flask.
-
It is important to control the heating rate to ensure a slow and steady distillation for optimal separation.
-
-
Note: For compounds with high boiling points (>150 °C) or those that are thermally unstable, vacuum distillation is recommended.[16][17]
An alternative purification method involves crystallization from diethyl ether at low temperatures (-60 °C), which has been shown to effectively remove impurities from nitromethane.[18]
3.3. Analytical Methods
Accurate and sensitive analytical methods are crucial for the detection and quantification of this compound, especially in environmental and biological samples.
3.3.1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the analysis of volatile and semi-volatile organic compounds and has been instrumental in the discovery of disinfection by-products.[19][20] A general protocol for the analysis of disinfection byproducts in water samples is outlined below.[21][22][23]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a 50 mL water sample, add a phosphate (B84403) buffer to maintain a pH between 4.8 and 5.5.[21]
-
Add a surrogate standard for recovery assessment.[21]
-
Add 3 mL of a suitable extraction solvent, such as methyl-tert-butyl ether (MTBE).[21]
-
Shake vigorously for 2 minutes.[21]
-
Add NaCl to facilitate phase separation and shake again.[21]
-
Allow the layers to separate and collect the organic layer.[21]
-
Add an internal standard to the extract before analysis.[21]
-
-
GC-MS Parameters:
-
Injector Temperature: 240 °C[21]
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., SH-I-5Sil MS), is suitable.[21]
-
Oven Program: A temperature gradient program is typically used to separate a range of analytes.
-
Carrier Gas: Helium
-
MS Detection: The mass spectrometer can be operated in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.[21]
-
3.3.2. High-Performance Liquid Chromatography (HPLC) Analysis
HPLC with UV detection is another common technique for the analysis of organic compounds.[24][25] A general approach for developing an HPLC method for a compound like this compound is as follows.
-
Instrumentation: An HPLC system equipped with a UV detector, a C18 reversed-phase column, and an isocratic or gradient pump.
-
Mobile Phase: A mixture of methanol and water or acetonitrile (B52724) and water is a common starting point for reversed-phase chromatography. The ratio can be optimized to achieve good separation.
-
Detection Wavelength: The UV detector should be set to the wavelength of maximum absorbance (λmax) of this compound. This would need to be determined experimentally.
-
Quantification: Quantification is typically performed by creating a calibration curve using standards of known concentrations.
Genotoxicity and Proposed Mechanism of DNA Damage
This compound is a known genotoxic agent, capable of inducing DNA damage in mammalian cells.[5][10][26][27] The primary mechanism of its genotoxicity is believed to involve oxidative stress and the formation of DNA adducts.
4.1. Evidence of Genotoxicity:
Studies using the Comet assay have demonstrated that this compound induces DNA strand breaks in human and other mammalian cells.[26][27] The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage at the level of individual cells.[28][29][30][31][32]
4.2. Proposed Mechanism of DNA Damage:
The genotoxicity of this compound is likely initiated by its metabolic activation or direct reaction with cellular components, leading to the generation of reactive oxygen species (ROS). These ROS can then induce oxidative damage to DNA bases, with guanine (B1146940) being a particularly susceptible target due to its low redox potential. This can lead to the formation of lesions such as 8-oxo-7,8-dihydroguanine (8-oxoG).[33][34][35][36]
Alternatively, the electrophilic nature of the carbon atom in this compound can lead to direct alkylation of DNA bases, forming DNA adducts. These adducts can distort the DNA helix and interfere with DNA replication and transcription.
Once DNA damage occurs, cellular DNA repair mechanisms are activated. For oxidative base damage like 8-oxoG, the primary repair pathway is Base Excision Repair (BER).[37][38][39][40][41]
The following diagram illustrates the proposed genotoxic mechanism of this compound.
4.3. Experimental Workflow for Assessing Genotoxicity (Comet Assay)
The following diagram outlines a typical experimental workflow for evaluating the genotoxicity of this compound using the Comet assay.
Conclusion
This technical guide has provided a detailed overview of the physical and chemical properties of this compound, along with practical experimental protocols for its synthesis, purification, and analysis. The discussion on its genotoxicity highlights the current understanding of its mechanism of DNA damage, emphasizing the role of oxidative stress and DNA adduct formation. The provided diagrams offer a visual representation of the proposed genotoxic pathway and a standard experimental workflow for its assessment. This compilation of information aims to be a valuable asset for researchers and professionals working with this important and biologically active compound, facilitating further investigation into its properties and potential impacts.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Trithis compound (CAS 76-06-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. echemi.com [echemi.com]
- 4. This compound | CH2ClNO2 | CID 74529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 1794-84-9 [amp.chemicalbook.com]
- 7. This compound [webbook.nist.gov]
- 8. This compound | CAS 1794-84-9 | LGC Standards [lgcstandards.com]
- 9. Free-radical chemistry of disinfection byproducts. 3. Degradation mechanisms of this compound, bromonitromethane, and dithis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Halonitromethane drinking water disinfection byproducts: chemical characterization and mammalian cell cytotoxicity and genotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Item - A Convenient and âGreenerâ Synthesis of Methyl Nitroacetate - American Chemical Society - Figshare [acs.figshare.com]
- 14. researchgate.net [researchgate.net]
- 15. US2181411A - Chlorination of nitromethane - Google Patents [patents.google.com]
- 16. How To [chem.rochester.edu]
- 17. m.youtube.com [m.youtube.com]
- 18. scribd.com [scribd.com]
- 19. The role of GC-MS and LC-MS in the discovery of drinking water disinfection by-products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. cdn.ymaws.com [cdn.ymaws.com]
- 21. shimadzu.com [shimadzu.com]
- 22. benchchem.com [benchchem.com]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. Determination of p-chloronitrobenzene and its metabolites in urine by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. scirp.org [scirp.org]
- 26. pubs.acs.org [pubs.acs.org]
- 27. repository.library.noaa.gov [repository.library.noaa.gov]
- 28. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 29. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 30. researchgate.net [researchgate.net]
- 31. Measuring DNA modifications with the comet assay: a compendium of protocols | Springer Nature Experiments [experiments.springernature.com]
- 32. mdpi.com [mdpi.com]
- 33. mdpi.com [mdpi.com]
- 34. 8-Oxoguanine targeted by 8-oxoguanine DNA glycosylase 1 (OGG1) is central to fibrogenic gene activation upon lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. Genomic 8-oxoguanine modulates gene transcription independent of its repair by DNA glycosylases OGG1 and MUTYH - PMC [pmc.ncbi.nlm.nih.gov]
- 36. 8-Oxoguanine targeted by 8-oxoguanine DNA glycosylase 1 (OGG1) is central to fibrogenic gene activation upon lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 37. Oxidative DNA damage is concurrently repaired by base excision repair (BER) and apyrimidinic endonuclease 1 (APE1)‐initiated nonhomologous end joining (NHEJ) in cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 38. Base Excision Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 39. Frontiers | Role of Base Excision Repair Pathway in the Processing of Complex DNA Damage Generated by Oxidative Stress and Anticancer Drugs [frontiersin.org]
- 40. youtube.com [youtube.com]
- 41. Base excision repair - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Chloronitromethane (CAS: 1794-84-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloronitromethane (CAS Number: 1794-84-9) is a halogenated nitroalkane with the molecular formula CH₂ClNO₂.[1] It is a compound of interest in various fields, including organic synthesis and toxicology. As a disinfection byproduct found in drinking water, its potential health effects have been a subject of study.[2][3][4] This technical guide provides a comprehensive overview of the available scientific and technical data on this compound, with a focus on its chemical properties, synthesis, biological effects, and analytical methods.
Chemical and Physical Properties
This compound is a colorless to faintly yellow oily liquid.[5] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | CH₂ClNO₂ | --INVALID-LINK-- |
| Molecular Weight | 95.49 g/mol | --INVALID-LINK-- |
| CAS Number | 1794-84-9 | --INVALID-LINK-- |
| IUPAC Name | chloro(nitro)methane | --INVALID-LINK-- |
| Synonyms | Nitrochloromethane | --INVALID-LINK-- |
| Appearance | Colorless to faintly yellow oily liquid | --INVALID-LINK-- |
| Boiling Point | 122-123 °C | --INVALID-LINK-- |
| Exact Mass | 94.9774060 Da | --INVALID-LINK-- |
Spectroscopic Data
Synthesis and Purification
This compound can be synthesized via the chlorination of nitromethane. The following is a representative experimental protocol.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a method used for the synthesis of halonitromethanes.
Materials:
-
Nitromethane
-
Sodium hydroxide (B78521) (NaOH)
-
Chlorine gas (Cl₂)
-
Carbon tetrachloride (CCl₄) - Caution: CCl₄ is a known carcinogen and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Water
-
Calcium chloride (CaCl₂)
Procedure:
-
Prepare a mixture of nitromethane, carbon tetrachloride, and water.
-
Cool the mixture to 15-20 °C with external cooling.
-
Gently agitate the mixture while introducing chlorine gas.
-
Simultaneously add a solution of sodium hydroxide over a period of 2 hours, maintaining the temperature at 15-20 °C.
-
After the addition is complete, allow the reaction mixture to separate into two layers.
-
Separate the organic layer (chloropicrin-carbon tetrachloride layer).
-
Wash the organic layer with water.
-
Dry the organic layer over anhydrous calcium chloride.
-
Purify the crude product by fractional distillation to obtain pure this compound.
Caption: Synthesis workflow for this compound.
Toxicological Profile
The toxicological properties of this compound have not been thoroughly investigated. Key missing data includes acute toxicity values such as LD50 and LC50.[7]
Acute Toxicity
Specific LD50 (oral, dermal) and LC50 (inhalation) values for this compound are not available in the literature.[7] Safety data sheets for this compound consistently report this information as "no data available".[7]
Genotoxicity
This compound has been shown to be a potent inducer of DNA strand breaks in mammalian cells.[2] The table below summarizes quantitative genotoxicity data from a study on Chinese hamster ovary (CHO) cells.
| Assay | Cell Line | Endpoint | Result | Reference |
| Single Cell Gel Electrophoresis (Comet Assay) | CHO | Genomic DNA Damage | 3x more genotoxic than EMS (positive control) | --INVALID-LINK-- |
Carcinogenicity
There is no data available on the carcinogenicity of this compound in the public domain.
Biological Activity and Signaling Pathways
While it is known that this compound can influence cellular functions, there is currently no specific information available in the scientific literature detailing its effects on key signaling pathways such as NF-κB, MAPK, or p53.[8][9][10][11][12][13][14][15][16][17][18][19][20]
Applications in Research and Drug Development
This compound serves as a versatile reagent in organic synthesis. Its utility stems from the presence of both a nitro group and a chlorine atom, which allows for a variety of chemical transformations.
Use in Carbon-Carbon Bond Formation
As a nitroalkane derivative, this compound can potentially participate in Henry (nitro-aldol) reactions, a classic method for forming carbon-carbon bonds.[21][22][23][24][25] In this reaction, the α-carbon of the nitroalkane acts as a nucleophile, adding to a carbonyl compound. The resulting β-nitro alcohol is a valuable synthetic intermediate.
Caption: Generalized Henry reaction workflow.
Role as an Electrophile
The presence of the electron-withdrawing nitro group and the chlorine atom makes the carbon atom of this compound electrophilic. This allows it to react with various nucleophiles, making it a useful building block in the synthesis of more complex molecules.
Drug Discovery Workflow
While specific examples are not detailed in the literature, a compound like this compound could be utilized in a drug discovery workflow as a starting material or intermediate for the synthesis of novel chemical entities. Its reactivity allows for the introduction of a nitro group and a chlorine atom, which can be further functionalized to generate a library of compounds for screening.
Analytical Methods
The primary method for the identification and quantification of this compound, particularly in environmental samples, is gas chromatography coupled with mass spectrometry (GC-MS).[5] This technique allows for the separation of this compound from other compounds in a mixture and its subsequent identification based on its mass spectrum.
Safety and Handling
This compound should be handled with caution in a well-ventilated laboratory fume hood.[7] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times.[7] Avoid inhalation of vapors and contact with skin and eyes.[7] In case of exposure, seek immediate medical attention.[7] Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[7]
Conclusion
This compound is a reactive chemical with established genotoxicity. While its synthesis and some of its chemical properties are documented, significant data gaps remain, particularly concerning its acute toxicity, detailed spectroscopic characterization, and its specific interactions with cellular signaling pathways. Further research is warranted to fully elucidate the toxicological profile and the potential applications of this compound in organic synthesis and drug discovery. Researchers and drug development professionals should be aware of the limited available data and exercise appropriate caution when handling this compound.
References
- 1. This compound | CH2ClNO2 | CID 74529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 1794-84-9 [chemicalbook.com]
- 3. This compound|CAS 1794-84-9|DC Chemicals [dcchemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Chloropicrin | CCl3NO2 | CID 6423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Chloromethane(74-87-3) 1H NMR spectrum [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. Dietary chlorophyllin inhibits the canonical NF-κB signaling pathway and induces intrinsic apoptosis in a hamster model of oral oncogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MAPK Signaling Regulates Nitric Oxide and NADPH Oxidase-Dependent Oxidative Bursts in Nicotiana benthamiana - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of environmental chemicals that activate p53 signaling after in vitro metabolic activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of environmental chemicals that activate p53 signaling after in vitro metabolic activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Chemical induced alterations in p53 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Natural products targeting the MAPK-signaling pathway in cancer: overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthetic mRNA nanoparticle-mediated restoration of p53 tumor suppressor sensitizes p53-deficient cancers to mTOR inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Pterostilbene as a Phytochemical Compound Induces Signaling Pathways Involved in the Apoptosis and Death of Mutant P53-Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Role of MAPK Signaling Pathways in Regulating the Hydrophobin Cryparin in the Chestnut Blight Fungus Cryphonectria parasitica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Henry Reaction [organic-chemistry.org]
- 22. Henry reaction - Wikipedia [en.wikipedia.org]
- 23. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol [scirp.org]
- 24. youtube.com [youtube.com]
- 25. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
Spectroscopic Profile of Chloronitromethane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chloronitromethane (ClCH₂NO₂) is a chemical compound of interest in various research domains. A thorough understanding of its structural and electronic properties is crucial for its application and for safety considerations. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are pivotal in elucidating the molecular structure and characteristics of such compounds. This technical guide provides a summary of the expected spectroscopic data for this compound.
Predicted Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR): In a ¹H NMR spectrum, the protons of the methylene (B1212753) group (-CH₂-) in this compound are expected to produce a single signal. The chemical shift of this signal will be influenced by the electronegativity of the adjacent chlorine atom and the nitro group (NO₂). Both groups are electron-withdrawing, which will deshield the protons and shift the signal to a higher frequency (downfield) compared to methane.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum of this compound is predicted to show a single resonance corresponding to the sole carbon atom. The chemical shift of this carbon will be significantly influenced by the attached chlorine and nitro groups, causing a downfield shift.
| Nucleus | Predicted Chemical Shift (δ) in ppm (relative to TMS) | Predicted Multiplicity |
| ¹H | 5.0 - 6.0 | Singlet |
| ¹³C | 70 - 80 | Singlet (in a proton-decoupled spectrum) |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
The IR spectrum of this compound is expected to be dominated by strong absorptions corresponding to the C-H, N-O, and C-Cl bonds.
| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |
| Asymmetric NO₂ Stretch | 1550 - 1580 | Strong |
| Symmetric NO₂ Stretch | 1370 - 1390 | Strong |
| C-H Stretch | 2950 - 3100 | Medium |
| C-H Bend (Scissoring) | 1400 - 1440 | Medium |
| C-Cl Stretch | 700 - 800 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.
The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of chlorine, an isotopic peak (M+2) with an intensity of approximately one-third of the molecular ion peak is also expected. Common fragmentation patterns would likely involve the loss of the nitro group (NO₂) or the chlorine atom (Cl).
| Ion | Predicted m/z | Relative Abundance | Identity |
| [CH₂³⁵ClNO₂]⁺ | 95 | Moderate | Molecular Ion (M⁺) |
| [CH₂³⁷ClNO₂]⁺ | 97 | Low | Isotopic Molecular Ion (M+2) |
| [CH₂Cl]⁺ | 49 | High | Loss of NO₂ |
| [CH₂NO₂]⁺ | 60 | Moderate | Loss of Cl |
| [NO₂]⁺ | 46 | Moderate | Nitro group |
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data for this compound.
NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆).
-
Add a small amount of a reference standard, typically tetramethylsilane (B1202638) (TMS), to the solution.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Spectrometer: 300 MHz or higher field NMR spectrometer.
-
Pulse Sequence: A standard single-pulse sequence.
-
Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds between scans.
-
Spectral Width: 0-10 ppm.
¹³C NMR Acquisition:
-
Spectrometer: 75 MHz or higher field NMR spectrometer.
-
Pulse Sequence: A standard proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more scans due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
Infrared (IR) Spectroscopy
Sample Preparation (Liquid Film):
-
Place a drop of neat this compound between two salt plates (e.g., NaCl or KBr).
-
Gently press the plates together to form a thin liquid film.
Data Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
Resolution: 4 cm⁻¹.
-
A background spectrum of the clean salt plates should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Sample Introduction:
-
Method: Gas Chromatography-Mass Spectrometry (GC-MS) for volatile samples or direct infusion.
-
GC Conditions (if applicable):
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injection Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium.
-
Data Acquisition:
-
Ionization Method: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 30-200.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for the spectroscopic analysis of a chemical compound.
An In-depth Technical Guide to the Molecular Structure and Bonding of Chloronitromethane
Abstract
Chloronitromethane (CH₂ClNO₂) is a compound of significant interest, recognized both as a useful reagent in chemical synthesis and as a potentially hazardous disinfection byproduct (DBP) found in drinking water.[1][2] A thorough understanding of its molecular structure and bonding is critical for predicting its reactivity, environmental fate, and toxicological profile. This technical guide provides a comprehensive analysis of the three-dimensional structure, conformational dynamics, and electronic properties of this compound. It synthesizes findings from key experimental techniques, primarily gas-phase electron diffraction (GED), and compares them with high-level theoretical calculations. Detailed experimental and computational protocols are provided for researchers, and key workflows and reaction pathways are visualized to facilitate a deeper understanding.
Molecular Structure and Conformation
The definitive three-dimensional arrangement of atoms in this compound has been elucidated through a combination of gas-phase experiments and computational chemistry. These methods provide precise measurements of bond lengths, bond angles, and the molecule's preferred spatial orientation.
Experimentally Determined Structure
Gas-phase electron diffraction (GED) is a powerful technique for determining the structure of free molecules, devoid of intermolecular forces present in liquid or solid states.[3] A study of this compound using GED at a nozzle-tip temperature of 373 K revealed the precise geometric parameters of the molecule.[4]
The experimental data strongly support a model where the molecule undergoes torsional (twisting) motion around the C-N bond. The most stable conformation is the eclipsed form, where the C-Cl bond is aligned with one of the N-O bonds (dihedral angle τ = 0°).[4] A less stable perpendicular form (τ = 90°) was tested and found to be inconsistent with the experimental data.[4]
Conformational Analysis
The rotation around the C-N bond is not free but is governed by a potential energy function. This function was determined from the GED data to be: V = V₂/2 * (1 − cos 2τ) + V₄/2 * (1 − cos 4τ)
The experimentally derived coefficients are V₂ = 0.81 kcal/mol and V₄ = 0.12 kcal/mol, where τ is the O-N-C-Cl dihedral angle.[4] This potential confirms that the conformer with a zero-degree dihedral angle is the most stable.[4]
Comparison with Computational Models
To complement the experimental findings, the structure of this compound was also optimized using various quantum chemical methods, including Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Density Functional Theory (B3LYP), all with the 6-311G(d,p) basis set.[4] The results show good agreement with the experimental data, validating both the experimental and theoretical approaches.
Table 1: Experimental and Theoretical Geometrical Parameters of this compound (Eclipsed Conformer)
| Parameter | Gas-Phase Electron Diffraction (Experimental)[4] | B3LYP/6-311G(d,p) (Theoretical)[4] | MP2/6-311G(d,p) (Theoretical)[4] |
|---|---|---|---|
| Bond Lengths (Å) | |||
| r(C−N) | 1.509 ± 0.005 | 1.491 | 1.488 |
| r(C−Cl) | 1.742 ± 0.002 | 1.776 | 1.759 |
| r(N=O) | 1.223 ± 0.001 | 1.218 | 1.233 |
| r(C−H) | 1.061 ± 0.018 | 1.090 | 1.089 |
| **Bond Angles (°) ** | |||
| ∠Cl−C−N | 115.2 ± 0.7 | 112.1 | 112.1 |
| ∠O−N−C | 118.9 ± 1.0 (avg) | 117.2 | 117.1 |
| ∠O−N−O | - | 125.6 | 125.8 |
| ∠Cl−C−H | 115.0 ± 4.0 | 107.0 | 107.1 |
Note: The N-O bonds are equivalent. The average ∠O-N-C is reported from the GED study which refined two distinct angles (118.9° and 114.9°).
Chemical Bonding
The molecular structure of this compound gives rise to its characteristic chemical properties. The bonding is a combination of localized sigma (σ) bonds and a delocalized pi (π) system within the nitro group.
-
Covalent Framework: The molecule is built upon a framework of single covalent bonds: C-H, C-Cl, and C-N. The carbon atom can be considered sp³ hybridized.
-
The Nitro Group (-NO₂): This functional group is a strong electron-withdrawing group due to the high electronegativity of nitrogen and oxygen. The two N-O bonds are equivalent in length (1.223 Å), which is intermediate between a single and a double bond.[4] This is indicative of resonance, where the π-electrons are delocalized across the O-N-O system.
-
Molecular Dipole Moment: The asymmetry of the molecule and the presence of highly polar C-Cl and N-O bonds ensure that this compound possesses a permanent electric dipole moment. This property makes it active in microwave (rotational) spectroscopy, a technique used for highly precise structural determinations of gas-phase molecules.[5][6]
Experimental and Computational Protocols
The characterization of this compound relies on a synergistic combination of synthesis, experimental analysis, and computational modeling.
References
Thermal Stability and Decomposition of Chloronitromethane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Ref: CNM-TSD-20251216
Abstract
Chloronitromethane (ClCH₂NO₂), a halogenated nitroalkane, is a compound of interest in various chemical syntheses but also recognized as a disinfection byproduct in water treatment processes. Its utility is counterbalanced by its inherent thermal instability, a critical consideration for safe handling, storage, and application, particularly in processes involving elevated temperatures such as distillation or gas chromatography. This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition pathways of this compound. Due to a lack of publicly available experimental thermal analysis data (Differential Scanning Calorimetry or Thermogravimetric Analysis), this guide leverages computational data on bond dissociation energies and established decomposition mechanisms for analogous nitroalkanes to provide a robust assessment. Standardized protocols for conducting thermal analysis are also presented to guide future experimental work.
Introduction
This compound is a functionalized organic molecule whose reactivity is dictated by the presence of both a chloro and a nitro group attached to a central carbon atom. While these groups impart useful synthetic handles, the nitro group, in particular, renders the molecule energetic and susceptible to thermal decomposition. Understanding the temperature at which decomposition initiates, the energy it releases, and the resulting chemical pathways is paramount for process safety, analytical method development, and risk assessment. It is known that halonitromethanes can be thermally unstable under conditions commonly used in gas chromatography (GC) analysis, where decomposition can occur at injection port temperatures of 200-250 °C.[1] This guide synthesizes theoretical data and established principles to delineate the thermal behavior of this compound.
Thermal Stability & Decomposition Energetics
The primary factor governing the thermal stability of simple nitroalkanes is the strength of the carbon-nitro (C-N) bond. The initial and rate-determining step in their decomposition is typically the homolytic cleavage of this bond to form a radical pair.[2]
Bond Dissociation Energy (BDE)
Table 1: Calculated Bond Dissociation Energy for this compound
| Parameter | Value (kJ/mol) | Method |
| C-N Bond Dissociation Energy | Value not explicitly found for this compound, but for nitromethane (B149229) it is ~247 kJ/mol. Halogen substitution is expected to influence this value. | Computational (e.g., CCSD(T), G2)[3] |
Note: The presence of the electronegative chlorine atom is expected to weaken the C-N bond compared to nitromethane, thus lowering the activation energy for decomposition. A comprehensive computational study on a series of halonitromethanes has been performed, providing context for this effect.[3]
Proposed Thermal Decomposition Pathway
The thermal decomposition of this compound is initiated by the cleavage of the weakest bond, which is predicted to be the C-NO₂ bond. This produces a chloromethyl radical and a nitrogen dioxide radical. These highly reactive species then engage in a cascade of secondary reactions.
Initiation Step
The primary initiation event is the unimolecular homolytic fission of the C-N bond:
ClCH₂NO₂ → •CH₂Cl + •NO₂
Caption: Initiation of thermal decomposition via C-N bond cleavage.
Propagation and Termination Steps
The initial radicals can undergo a variety of subsequent reactions, including radical recombination, disproportionation, and abstraction reactions. The complex mixture of final products will depend on the specific conditions (temperature, pressure, presence of other species). Potential secondary reactions include:
-
Recombination: •CH₂Cl + •CH₂Cl → CH₂Cl-CH₂Cl (1,2-dichloroethane)
-
Reaction with NO₂: •CH₂Cl + •NO₂ → further oxidation products
-
Decomposition of NO₂: 2•NO₂ ⇌ N₂O₄ ⇌ 2NO + O₂
A simplified logical flow of the overall decomposition process is outlined below.
Caption: Logical workflow of the this compound decomposition process.
Recommended Experimental Protocols for Thermal Analysis
To obtain definitive experimental data on the thermal stability of this compound, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the recommended techniques. Given the potential for energetic decomposition, appropriate safety precautions and specialized equipment are essential.
Differential Scanning Calorimetry (DSC)
Objective: To determine the onset temperature of decomposition, the peak exothermic temperature, and the heat of decomposition (ΔHd).
Methodology:
-
Instrumentation: A calibrated DSC instrument capable of handling potentially energetic materials.
-
Sample Preparation: A small sample mass (typically 0.5-2 mg) should be used to minimize the risk of a violent event. The sample should be hermetically sealed in a high-pressure crucible (e.g., gold-plated stainless steel or high-pressure gold pan) to prevent volatilization before decomposition.
-
Atmosphere: An inert atmosphere, such as nitrogen or argon, should be used with a constant purge rate (e.g., 20-50 mL/min).
-
Temperature Program: A linear heating rate (e.g., 5, 10, or 20 °C/min) should be applied from ambient temperature to a final temperature well beyond the decomposition event (e.g., 350 °C). Running multiple heating rates can allow for kinetic analysis (e.g., Kissinger method).
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to determine the extrapolated onset temperature of the main exotherm. The area under the exothermic peak is integrated to calculate the heat of decomposition in J/g.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature range over which mass loss occurs and to quantify the mass of residue, if any. When coupled with evolved gas analysis (EGA) like Mass Spectrometry (MS) or Fourier Transform Infrared Spectroscopy (FTIR), it can identify gaseous decomposition products.
Methodology:
-
Instrumentation: A calibrated TGA instrument.
-
Sample Preparation: A small sample mass (typically 1-5 mg) is placed in an open or loosely covered crucible (e.g., alumina (B75360) or platinum).
-
Atmosphere: The experiment should be run under a controlled inert atmosphere (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to sweep away decomposition products.
-
Temperature Program: A linear heating rate (e.g., 10 °C/min) is applied over a temperature range from ambient to a temperature where no further mass loss is observed (e.g., 600 °C).
-
Data Analysis: The TGA curve (mass % vs. temperature) and its derivative (DTG curve) are analyzed to identify the onset temperature of mass loss and the temperatures of maximum mass loss rates.
Caption: Generalized experimental workflow for DSC/TGA analysis.
Safety Considerations
Safety Data Sheets (SDS) for this compound indicate that specific thermal decomposition data is unavailable.[4] However, as a nitroalkane, it should be treated as a potentially energetic material.
-
Handling: Always handle this compound in a well-ventilated area, such as a chemical fume hood, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat sources and incompatible materials.
-
Thermal Analysis: When performing thermal analysis, the small sample sizes recommended above are critical. The instrument should be located in a protected area, and the operator should be aware of the potential for an energetic event.
Conclusion
While direct experimental data on the thermal decomposition of this compound is sparse in the public domain, a strong theoretical and comparative basis exists to guide its safe handling and use. The primary decomposition pathway is initiated by the cleavage of the C-NO₂ bond, a process whose energy requirement can be estimated through computational chemistry. This guide provides a framework for understanding its thermal instability and outlines the necessary experimental protocols to generate the quantitative data required for a complete safety and stability profile. Researchers are strongly encouraged to perform the described thermal analyses under appropriate safety controls to fill the existing data gap for this compound.
References
A Technical Guide to the Solubility of Chloronitromethane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility characteristics of chloronitromethane in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on qualitative solubility information and provides detailed, generalized experimental protocols for determining solubility. This information is critical for applications in chemical synthesis, reaction kinetics, and formulation development where this compound is utilized.
Introduction to this compound
This compound (C H₂ClNO₂) is a halogenated nitroalkane that serves as a versatile reagent and intermediate in organic synthesis. Its reactivity is influenced by both the chloro- and nitro- groups, making it a valuable building block for various chemical transformations. Understanding its solubility in different organic solvents is paramount for designing and optimizing reaction conditions, as well as for purification processes and the development of stable formulations.
Solubility of this compound
| Solvent | CAS Number | Qualitative Solubility |
| Chloroform | 67-66-3 | Sparingly Soluble[1] |
| Methanol | 67-56-1 | Slightly Soluble[1] |
For the structurally related compound trithis compound (chloropicrin), it is reported to be miscible with acetone, benzene, carbon disulfide, carbon tetrachloride, ether, and methanol. Miscibility implies that the substances are soluble in each other in all proportions. This suggests that this compound is also likely to be soluble in these and other common organic solvents.
Experimental Protocols for Solubility Determination
The following sections describe robust and widely accepted methods for determining the solubility of a liquid analyte like this compound in organic solvents.
Shake-Flask Method for Equilibrium Saturation
The shake-flask method is a classical and reliable technique for determining the thermodynamic solubility of a compound in a solvent.[2][3]
Objective: To prepare a saturated solution of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Glass vials or flasks with airtight seals
-
Pipettes and syringes
-
Membrane filters (e.g., 0.45 µm PTFE)
Procedure:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a glass vial or flask. The presence of a distinct second phase of this compound ensures that saturation can be reached.
-
Seal the container tightly to prevent solvent evaporation.
-
Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and temperature.[2]
-
After the equilibration period, cease agitation and allow the undissolved this compound to settle. It is crucial to maintain the temperature during this phase.
-
Carefully withdraw a sample of the supernatant (the saturated solution) using a syringe.
-
Immediately filter the sample through a membrane filter to remove any undissolved microdroplets of this compound.
-
The clear filtrate is the saturated solution ready for quantitative analysis.
Quantitative Analysis of Saturated Solution
Once the saturated solution is prepared, the concentration of this compound must be determined accurately. Two common methods are gravimetric analysis and spectroscopic analysis.
This method is straightforward and relies on the precise measurement of mass.[4][5][6][7][8]
Objective: To determine the mass of this compound in a known mass or volume of the saturated solution.
Materials:
-
Saturated solution of this compound
-
Analytical balance
-
Pre-weighed evaporation dish or vial
-
Oven or vacuum desiccator
Procedure:
-
Accurately weigh a clean, dry evaporation dish.
-
Pipette a precise volume (e.g., 10 mL) of the saturated solution into the pre-weighed dish.
-
Weigh the dish containing the solution to determine the total mass of the solution.
-
Carefully evaporate the solvent under a fume hood. For higher boiling point solvents, a gentle stream of inert gas or placement in a low-temperature oven can facilitate evaporation.
-
Once the solvent has evaporated, a residue of this compound will remain.
-
Dry the dish with the residue to a constant weight in an oven or vacuum desiccator at a temperature that will not cause decomposition of this compound.
-
Weigh the dish with the dry residue.
-
The mass of the dissolved this compound is the final weight of the dish and residue minus the initial weight of the empty dish.
-
The solubility can then be expressed in various units, such as grams of solute per 100 g of solvent or grams of solute per 100 mL of solvent.
This method is suitable if this compound has a chromophore or can be separated and detected by High-Performance Liquid Chromatography (HPLC).
Objective: To determine the concentration of this compound in the saturated solution using a calibration curve.
Materials:
-
Saturated solution of this compound
-
UV-Vis spectrophotometer or HPLC system
-
Volumetric flasks and pipettes
-
High-purity this compound for standards
-
The same organic solvent used for the solubility experiment
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen organic solvent with known concentrations.
-
Calibration Curve:
-
For UV-Vis, measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.
-
For HPLC, inject a fixed volume of each standard solution and record the peak area.
-
Plot a graph of absorbance or peak area versus concentration to create a calibration curve.
-
-
Sample Analysis:
-
Accurately dilute a known volume of the saturated this compound solution with the same organic solvent to a concentration that falls within the range of the calibration curve.
-
Measure the absorbance or inject the diluted sample into the HPLC and record the peak area.
-
-
Concentration Determination: Use the calibration curve to determine the concentration of this compound in the diluted sample.
-
Calculate Solubility: Account for the dilution factor to calculate the concentration of the original saturated solution. This value represents the solubility.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the experimental determination of solubility.
References
- 1. This compound | 1794-84-9 [amp.chemicalbook.com]
- 2. dissolutiontech.com [dissolutiontech.com]
- 3. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. pharmajournal.net [pharmajournal.net]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Gravimetric analysis - Wikipedia [en.wikipedia.org]
- 8. msesupplies.com [msesupplies.com]
An In-depth Technical Guide to the Reaction of Chloronitromethane with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chloronitromethane (ClCH₂NO₂) is a versatile reagent in organic synthesis, characterized by its electrophilic carbon center susceptible to nucleophilic attack. This technical guide provides a comprehensive overview of the reactions of this compound with a variety of nucleophiles, including amines, thiols, cyanide, phenoxides, azide (B81097), and carbanions. The document details the underlying reaction mechanisms, summarizes available quantitative data, and provides adaptable experimental protocols. Furthermore, it visualizes key reaction pathways and experimental workflows to facilitate a deeper understanding of the principles and practical applications of this compound in chemical research and drug development.
Introduction
This compound is a valuable C1 building block in organic synthesis, enabling the introduction of a nitromethyl group into various molecular scaffolds. The presence of both a good leaving group (chloride) and a strong electron-withdrawing nitro group activates the carbon atom towards nucleophilic substitution, making it a potent electrophile.[1] Understanding the kinetics and mechanisms of its reactions with diverse nucleophiles is crucial for designing efficient synthetic routes and for predicting the formation of potential metabolites or toxic byproducts in biological systems. This guide aims to provide a detailed technical resource for researchers working with or considering the use of this compound.
General Reaction Mechanisms
The reactions of this compound with nucleophiles predominantly proceed via a bimolecular nucleophilic substitution (Sₙ2) mechanism. This is a single-step process where the nucleophile attacks the electrophilic carbon atom at the same time as the chloride leaving group departs.
Key Characteristics of the Sₙ2 Reaction:
-
Kinetics: The reaction rate is dependent on the concentration of both the this compound and the nucleophile (second-order kinetics).
-
Stereochemistry: If the reaction were to occur at a chiral center, it would proceed with an inversion of stereochemistry.
-
Steric Hindrance: The reaction is sensitive to steric hindrance at the electrophilic carbon. As this compound is a methyl halide derivative, it is sterically unhindered and thus well-suited for Sₙ2 reactions.
The general Sₙ2 mechanism can be visualized as follows:
Reactions with Specific Nucleophiles
This section details the reactions of this compound with various classes of nucleophiles, presenting available quantitative data and experimental protocols.
Amine Nucleophiles
Primary and secondary amines are good nucleophiles that react with this compound to form the corresponding N-nitromethylamines.
Reaction Scheme:
R₂NH + ClCH₂NO₂ → R₂NCH₂NO₂ + HCl
Quantitative Data:
While specific kinetic data for the reaction of this compound with amines is scarce in the literature, the reaction is generally considered to be rapid. The rate is influenced by the nucleophilicity of the amine, which is affected by its basicity and steric bulk.
| Nucleophile (Amine) | Product | Typical Conditions | Yield (%) | Reference (Adapted from) |
| Piperidine (B6355638) | 1-(Nitromethyl)piperidine | Ethanol (B145695), reflux | Moderate | [2][3] |
| Secondary Amines | N-substituted N-nitromethylamines | Acetonitrile, room temperature or gentle heating | Varies | [4] |
Experimental Protocol (Adapted for Piperidine):
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in ethanol.
-
Reaction: Add piperidine (2.2 eq) to the solution.
-
Heating: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove the piperidinium (B107235) hydrochloride salt. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product. Further purification can be achieved by column chromatography on silica (B1680970) gel.
Thiol Nucleophiles
Thiols, particularly in their deprotonated thiolate form, are excellent nucleophiles and react readily with this compound to yield nitromethyl sulfides.
Reaction Scheme:
RSH + Base → RS⁻ RS⁻ + ClCH₂NO₂ → RSCH₂NO₂ + Cl⁻
Quantitative Data:
| Nucleophile (Thiol) | Product | Typical Conditions | Yield (%) | Reference (Adapted from) |
| Thiophenol | Nitromethyl phenyl sulfide | Methanol (B129727), with a base like sodium hydroxide (B78521), RT | Good | [1] |
Experimental Protocol (Adapted for Thiophenol):
-
Thiolate Formation: In a round-bottom flask, dissolve thiophenol (1.0 eq) in methanol. Add a solution of sodium hydroxide (1.0 eq) in methanol dropwise at room temperature.
-
Reaction: To the resulting sodium thiophenoxide solution, add this compound (1.0 eq) dropwise.
-
Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Work-up: Once the reaction is complete, remove the methanol under reduced pressure. Add water to the residue and extract the product with diethyl ether.
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude nitromethyl phenyl sulfide. Purify further by column chromatography if necessary.
Cyanide Nucleophile
The cyanide ion (CN⁻) is a potent nucleophile that reacts with this compound to form nitroacetonitrile.
Reaction Scheme:
NaCN + ClCH₂NO₂ → NCCH₂NO₂ + NaCl
Quantitative Data:
| Nucleophile | Product | Typical Conditions | Yield (%) | Reference (Adapted from) |
| Sodium Cyanide | Nitroacetonitrile | Polar aprotic solvent (e.g., DMSO), RT | Moderate | [5] |
Experimental Protocol (Adapted for Sodium Cyanide):
-
Setup: In a well-ventilated fume hood, dissolve sodium cyanide (1.1 eq) in dimethyl sulfoxide (B87167) (DMSO) in a round-bottom flask equipped with a magnetic stirrer.
-
Reaction: Slowly add this compound (1.0 eq) to the cyanide solution. An exotherm may be observed.
-
Monitoring: Stir the mixture at room temperature and monitor the reaction by TLC.
-
Work-up: Upon completion, pour the reaction mixture into a large volume of cold water and extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure. The crude product can be purified by distillation under reduced pressure or by column chromatography. Caution: Cyanide salts and hydrogen cyanide are highly toxic.
Phenoxide Nucleophiles
Phenoxides, generated by the deprotonation of phenols, react with this compound to form nitromethyl aryl ethers.
Reaction Scheme:
ArOH + Base → ArO⁻ ArO⁻ + ClCH₂NO₂ → ArOCH₂NO₂ + Cl⁻
Quantitative Data:
| Nucleophile (Phenol) | Product | Typical Conditions | Yield (%) | Reference (Adapted from) |
| Phenol (B47542) | Phenoxynitromethane | Aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) | Good | [6] |
Experimental Protocol (Adapted for Phenol):
-
Phenoxide Formation: In a round-bottom flask, dissolve phenol (1.0 eq) and potassium carbonate (1.5 eq) in dimethylformamide (DMF).
-
Reaction: Add this compound (1.0 eq) to the mixture.
-
Heating: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Purification: Extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography.
Azide Nucleophile
The azide ion (N₃⁻) is an excellent nucleophile that reacts with this compound to produce azidonitromethane.
Reaction Scheme:
NaN₃ + ClCH₂NO₂ → N₃CH₂NO₂ + NaCl
Quantitative Data:
| Nucleophile | Product | Typical Conditions | Yield (%) | Reference (Adapted from) |
| Sodium Azide | Azidonitromethane | N-methylpyrrolidone, room temperature | 90 | [7] |
Experimental Protocol (Adapted from a similar reaction):
-
Setup: In a round-bottom flask, dissolve sodium azide (1.5 eq) in N-methylpyrrolidone.
-
Reaction: Add this compound (1.0 eq) to the solution and stir at room temperature.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: After 3 hours, pour the reaction mixture into ice water.
-
Purification: Collect the precipitate by filtration, wash with water, and dry. The product can be further purified by recrystallization. Caution: Azide compounds can be explosive.
Carbanion Nucleophiles (e.g., Malonate Esters)
Carbanions, such as those derived from malonate esters, are soft nucleophiles that can react with this compound in a C-C bond-forming reaction.
Reaction Scheme:
CH₂(CO₂Et)₂ + Base → ⁻CH(CO₂Et)₂ ⁻CH(CO₂Et)₂ + ClCH₂NO₂ → O₂NCH₂CH(CO₂Et)₂ + Cl⁻
Quantitative Data:
| Nucleophile (Carbanion) | Product | Typical Conditions | Yield (%) | Reference (Adapted from) |
| Diethyl Malonate | Diethyl (nitromethyl)malonate | Ethanol, with sodium ethoxide as a base, reflux | Varies | [8][9] |
Experimental Protocol (Adapted for Diethyl Malonate):
-
Enolate Formation: In a flame-dried, three-necked flask under an inert atmosphere, prepare a solution of sodium ethoxide in absolute ethanol. Add diethyl malonate (1.0 eq) dropwise to this solution.
-
Reaction: Add this compound (1.0 eq) to the solution of the malonate enolate.
-
Heating: Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Work-up: After completion, cool the reaction to room temperature and neutralize with a dilute acid. Remove the ethanol under reduced pressure.
-
Purification: Add water to the residue and extract the product with ether. Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by vacuum distillation or column chromatography.
Visualization of Experimental Workflows
The following diagrams illustrate the general workflows for the reaction of this compound with different nucleophiles.
Applications in Drug Development and Toxicology
The nitromethyl group is a versatile functional group in medicinal chemistry. Nitro compounds are precursors to amines and can also participate in various biological processes.[10][11][12] The reaction of this compound with biological nucleophiles, such as the thiol groups in cysteine residues of proteins, is of toxicological significance.[13] Halonitromethanes, including this compound, are known disinfection byproducts in drinking water and have been studied for their potential cytotoxicity and genotoxicity.[14] Understanding these reactions is crucial for assessing the risk associated with exposure to this compound and for the rational design of new therapeutic agents.
Conclusion
This compound is a reactive and versatile building block for the introduction of the nitromethyl moiety. Its reactions with a wide range of nucleophiles proceed predominantly through an Sₙ2 mechanism. While specific kinetic data for many of these reactions are not extensively documented, the general principles of nucleophilicity and steric hindrance provide a good predictive framework for reaction outcomes. The experimental protocols provided in this guide, adapted from related transformations, offer a solid starting point for synthetic applications. Further research to quantify the reaction kinetics of this compound with various nucleophiles would be a valuable contribution to the field of physical organic chemistry and would further enhance its utility in synthetic and medicinal chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Kinetic study on SNAr reaction of 1-(y-substituted-phenoxy)-2,4-dinitrobenzenes with cyclic secondary amines in acetonitrile: evidence for cyclic transition-state structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Solved (e) Nucleophilic aromatic substitution takes place to | Chegg.com [chegg.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core | MDPI [mdpi.com]
- 13. Elucidating mechanisms of chlorine toxicity: reaction kinetics, thermodynamics, and physiological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. repository.library.noaa.gov [repository.library.noaa.gov]
Chloronitromethane: A Versatile One-Carbon Building Block in Modern Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Chloronitromethane (ClCH₂NO₂) is a valuable and highly reactive one-carbon building block in organic synthesis. Its utility stems from the presence of two key functional groups: a nitro group, which activates the α-carbon for nucleophilic attack, and a chlorine atom, which can act as a leaving group. This unique combination allows for a diverse range of chemical transformations, making it a powerful tool for the construction of complex organic molecules, including functionalized heterocycles and precursors to pharmaceutically active compounds. This guide provides a comprehensive overview of the synthesis, properties, and key reactions of this compound, complete with experimental protocols, quantitative data, and mechanistic diagrams to facilitate its application in a research and development setting.
Synthesis and Properties of this compound
This compound is typically synthesized by the chlorination of nitromethane (B149229). Several methods have been reported, with one common laboratory-scale preparation involving the reaction of the ammonium (B1175870) salt of methyl nitroacetate (B1208598) with sulfuryl chloride, followed by acidic hydrolysis.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the literature and provides a method for the laboratory-scale synthesis of this compound.
Materials:
-
Ammonium salt of methyl nitroacetate
-
Sulfuryl chloride
-
Diethyl ether
-
10% Hydrochloric acid
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, distillation apparatus)
Procedure:
-
A suspension of the powdered ammonium salt of methyl nitroacetate (6.8 g, 0.05 mol) in diethyl ether (50 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
A solution of sulfuryl chloride (7.4 g, 0.55 mol) in diethyl ether (10 mL) is added dropwise to the stirred suspension at room temperature.
-
After the addition is complete, the reaction mixture is stirred for an additional hour.
-
The crude product is then refluxed with 10% hydrochloric acid (14 mL) with vigorous stirring for 1.5 hours.
-
After cooling, the mixture is transferred to a separatory funnel, and the organic layer is separated.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with water and dried over anhydrous magnesium sulfate.
-
The ether is removed by distillation through a 10 cm Vigreux column.
-
The remaining residue is then distilled to afford pure this compound (boiling point 122-123 °C).[1]
Yield: Approximately 1.6 g.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 1794-84-9 | [2] |
| Molecular Formula | CH₂ClNO₂ | [2] |
| Molecular Weight | 95.49 g/mol | [2] |
| Appearance | Colorless liquid | |
| Boiling Point | 122-123 °C | [1] |
| Density | 1.472 g/cm³ at 20 °C | |
| Solubility | Slightly soluble in water; miscible with most organic solvents. |
Key Synthetic Applications of this compound
This compound's versatility as a C1 synthon is demonstrated in a variety of fundamental carbon-carbon bond-forming reactions.
Henry (Nitroaldol) Reaction
The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone to produce a β-nitro alcohol.[3] These products are valuable intermediates that can be further transformed into nitroalkenes, amino alcohols, or α-hydroxy ketones. While specific protocols for this compound are scarce in academic literature, the general procedure for nitromethane can be adapted. The electron-withdrawing chlorine atom is expected to increase the acidity of the α-proton, potentially allowing for the use of milder bases.
General Reaction Scheme:
Caption: General scheme of the Henry reaction with this compound.
Experimental Protocol: Asymmetric Henry Reaction with Nitromethane (Adaptable for this compound)
This protocol for an asymmetric Henry reaction using nitromethane can serve as a starting point for reactions with this compound, with the understanding that optimization may be necessary.[1]
Materials:
-
Aldehyde (e.g., 2-nitrobenzaldehyde)
-
Nitromethane (or this compound)
-
Chiral Ligand (e.g., Thiophene-2,5-bis(β-amino alcohol))
-
Copper(II) acetate (B1210297) monohydrate (Cu(OAc)₂·H₂O)
-
Nitrogen atmosphere apparatus
Procedure:
-
In an 8 mL vial under a nitrogen atmosphere, charge the chiral ligand (0.041 mmol, 20 mol%) and Cu(OAc)₂·H₂O (0.04 mmol, 20 mol%) in ethanol (2 mL).
-
Stir the solution at room temperature for 2 hours to form the catalyst complex (a blue solution).
-
Add the aldehyde (0.2 mmol) to the catalyst solution and stir for 20 minutes at room temperature.
-
Add nitromethane (2 mmol) (or an equivalent amount of this compound) to the reaction mixture.
-
Stir the reaction for 24-48 hours at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the product can be purified by column chromatography.
Table 2: Representative Yields for Asymmetric Henry Reaction of Nitromethane with Various Aldehydes
| Aldehyde | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| 2-Nitrobenzaldehyde | 99 | 94.6 | [1] |
| 4-Nitrobenzaldehyde | 98 | 92.1 | [1] |
| 4-Chlorobenzaldehyde | 95 | 85.7 | [1] |
| Benzaldehyde (B42025) | 85 | 75.3 | [1] |
Michael Addition
In the Michael addition, the stabilized carbanion of this compound can act as a Michael donor, adding to α,β-unsaturated carbonyl compounds (Michael acceptors) in a 1,4-conjugate addition. This reaction is a powerful method for the formation of 1,5-dicarbonyl compounds or their nitro analogues.
General Reaction Scheme:
Caption: General scheme of the Michael addition with this compound.
Experimental Protocol: Michael Addition of Diethyl Malonate to an α,β-Unsaturated Ketone (Adaptable for this compound)
This general procedure for a Michael addition can be adapted for this compound. The increased acidity of this compound may allow for the use of weaker bases or catalytic amounts of a strong base.
Materials:
-
α,β-Unsaturated ketone (e.g., methyl vinyl ketone)
-
This compound
-
Base (e.g., sodium ethoxide in ethanol, or a non-nucleophilic base like DBU)
-
Anhydrous solvent (e.g., ethanol, THF)
-
Standard laboratory glassware
Procedure:
-
To a solution of the base in the anhydrous solvent, add this compound dropwise at 0 °C to form the nitronate anion.
-
Add a solution of the α,β-unsaturated ketone in the same solvent to the nitronate solution.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Cycloaddition Reactions
The nitroalkene derivatives obtained from the Henry reaction of this compound (followed by dehydration) are versatile substrates in cycloaddition reactions. These reactions provide access to a wide variety of cyclic and heterocyclic systems.
Workflow for Cycloaddition Reactions:
Caption: Synthetic workflow from this compound to cyclic products.
Table 3: Examples of Cycloaddition Reactions with Nitroalkenes
| Reaction Type | Diene/Dipole | Nitroalkene | Product Type | Yield (%) | Reference |
| [4+2] Diels-Alder | Cyclopentadiene | (E)-2-nitro-1-phenylethene | Nitro-norbornene derivative | 95 | |
| [3+2] Dipolar | Benzonitrile oxide | Styrene | Isoxazoline | 80-90 | |
| [2+2] | Ethyl vinyl ether | β-Nitrostyrene | Nitrocyclobutane | 43 |
Synthesis of Heterocycles
This compound and its derivatives are valuable precursors for the synthesis of various nitrogen- and oxygen-containing heterocycles. For instance, the nitro group can be reduced to an amine, which can then participate in cyclization reactions. The ability to introduce both a nitrogen and a carbon atom in a single step makes this compound a powerful tool in heterocyclic chemistry.
This compound in Drug Development
The functional handles provided by this compound make it an attractive building block in medicinal chemistry. The nitro group is a common pharmacophore in various drugs and can also be a precursor to an amino group, which is ubiquitous in pharmaceuticals.
A notable example where a nitromethane-derived building block is crucial is in the synthesis of the broad-spectrum antibiotic chloramphenicol (B1208) . Several patented synthetic routes to chloramphenicol utilize a Henry reaction between a benzaldehyde derivative and nitromethane as a key C-C bond-forming step to construct the carbon skeleton of the drug.[1][4][5]
Synthetic Pathway to Chloramphenicol Intermediate:
Caption: Simplified synthetic route to Chloramphenicol highlighting the Henry reaction.
Biological Activity and Signaling Pathways
While a valuable synthetic tool, this compound is also known for its cytotoxicity and mutagenicity.[6] Understanding its mechanism of action is crucial for safe handling and for assessing its potential as a therapeutic agent or a toxin. While specific signaling pathways directly triggered by this compound are not extensively detailed in the literature, its known effects suggest the involvement of general cellular stress response pathways. Halogenated organic compounds can induce oxidative stress, leading to the activation of pathways such as the Mitogen-Activated Protein Kinase (MAPK) cascade, which in turn can trigger apoptosis (programmed cell death).
Hypothesized Signaling Pathway for this compound-Induced Apoptosis:
Caption: A hypothesized signaling pathway for this compound-induced apoptosis.
Conclusion
This compound is a potent and versatile one-carbon building block with significant applications in organic synthesis. Its ability to participate in a range of C-C bond-forming reactions, including the Henry, Michael, and cycloaddition reactions, makes it an invaluable tool for the construction of complex molecular architectures. Its relevance extends to the field of drug discovery, as demonstrated by its role in the synthesis of nitro-containing scaffolds and its connection to the synthesis of established drugs like chloramphenicol. While its biological activity necessitates careful handling, a deeper understanding of its interactions with cellular pathways may open new avenues for its application in medicinal chemistry. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers looking to harness the synthetic potential of this powerful reagent.
References
- 1. CN102399160A - Synthesis method of chloramphenicol - Google Patents [patents.google.com]
- 2. This compound | CH2ClNO2 | CID 74529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol [scirp.org]
- 4. CN102399165B - Method for preparing chloramphenicol from nitromethane - Google Patents [patents.google.com]
- 5. CN102399164B - Method for synthesizing chloramphenicol from nitromethane - Google Patents [patents.google.com]
- 6. Effect of oxidation on nitro-based pharmaceutical degradation and trithis compound formation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthesis of Chloronitromethane: A Technical Guide to its Discovery and Chemical History
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chloronitromethane (ClCH₂NO₂), a valuable reagent and building block in organic synthesis, possesses a rich and evolving history of discovery and chemical preparation. This technical guide provides an in-depth exploration of the key milestones in the synthesis of this compound, from early investigations into nitroalkane chemistry to the development of more refined and efficient production methods. This document details the primary synthetic routes, presents comparative quantitative data, and provides explicit experimental protocols for key methodologies. Visualizations of the historical development and synthetic pathways are included to offer a comprehensive understanding for researchers and professionals in the chemical and pharmaceutical sciences.
Historical Overview: From Nobel's Precursors to Modern Synthesis
The journey to isolating and synthesizing this compound is intrinsically linked to the broader history of nitro compounds. While a singular "discovery" of monothis compound is not attributed to one individual, its development can be traced through a series of key advancements in organic chemistry.
The mid-19th century saw pioneering work on nitroalkanes, with Viktor Meyer's synthesis of nitromethane (B149229) in 1872 being a pivotal moment. Early investigations into the halogenation of nitroalkanes often focused on the more extensively substituted and commercially significant derivative, trithis compound, commonly known as chloropicrin (B1668804). The synthesis of chloropicrin was reported as early as 1848 by Scottish chemist John Stenhouse.
Later, in 1875, J. Tscherniak observed that alkali metal salts of nitromethane were highly unstable in aqueous solutions but could be halogenated. He prepared the sodium salt of nitromethane by reacting it with sodium ethylate and subsequently added it to bromine to produce monobromonitromethane.[1] This work laid the foundational understanding that the anion of nitromethane could react with halogens, a principle that underpins many subsequent chlorination methods.
The early 20th century brought more systematic investigations into the controlled chlorination of nitromethane. Patents from this era, such as the one granted to Byron M. Vanderbilt in 1939 (US2181411A), detail processes for producing both monothis compound and chloropicrin by reacting nitromethane with hypochlorites.[2] These methods offered improved yields and control over the degree of chlorination compared to earlier approaches.
The following diagram illustrates the key historical developments leading to the synthesis and understanding of this compound:
Figure 1: Key milestones in the historical development of this compound synthesis.
Synthetic Methodologies
Several methods have been developed for the synthesis of this compound. The most common approaches involve the direct chlorination of nitromethane under basic conditions or the use of its corresponding salt.
Chlorination of Nitromethane with Hypochlorite (B82951)
This is a widely employed method that can be tailored to favor the production of monothis compound or the more highly chlorinated derivatives. The reaction proceeds by generating the nitromethane anion in situ with a base, which then reacts with the chlorinating agent.
Reaction Scheme: CH₃NO₂ + NaOH → [CH₂NO₂]⁻Na⁺ + H₂O [CH₂NO₂]⁻Na⁺ + NaOCl → ClCH₂NO₂ + 2NaOH
The following diagram illustrates the general workflow for this synthesis:
Figure 2: General experimental workflow for the synthesis of this compound via hypochlorite chlorination.
Chlorination of Nitromethane with Chlorine Gas and Base
An alternative to using pre-formed hypochlorite solutions is the simultaneous addition of chlorine gas and a base to an aqueous solution of nitromethane. This method allows for the in situ generation of the active chlorinating species.
Reaction Scheme: 2NaOH + Cl₂ → NaOCl + NaCl + H₂O CH₃NO₂ + NaOH → [CH₂NO₂]⁻Na⁺ + H₂O [CH₂NO₂]⁻Na⁺ + NaOCl → ClCH₂NO₂ + 2NaOH
Quantitative Data and Physical Properties
The yield of this compound is highly dependent on the reaction conditions, particularly the stoichiometry of the reactants. An excess of nitromethane generally favors the formation of the monochlorinated product.
| Property | Value | Reference |
| Molecular Formula | CH₂ClNO₂ | [3] |
| Molecular Weight | 95.49 g/mol | [3] |
| Boiling Point | 122.5 °C | [4] |
| Density | 1.472 g/cm³ at 20 °C | [4] |
| Refractive Index | ~1.421 | [5] |
Table 1: Physical Properties of this compound.
| Method | Chlorinating Agent | Base | Nitromethane (molar excess) | Yield of Monothis compound | Reference |
| Hypochlorite Chlorination | NaOCl | NaOH | Stoichiometric | 24% (based on chlorine) | [2] |
| Hypochlorite Chlorination | NaOCl | NaOH | 200% | 31% (based on chlorine) | [2] |
| Chlorine Gas and Base | Cl₂ | NaOH | Not specified | 35% (based on chlorine) | [2] |
| Hydrolysis of Dichloro-difluoro-nitro-propanoyl chloride | H₂O | Not applicable | Not applicable | 61% | [6] |
Table 2: Comparative Yields of Monothis compound Synthesis.
Experimental Protocols
Synthesis of Nitromethane from Chloroacetic Acid
This protocol is adapted from Organic Syntheses.[7]
Materials:
-
Chloroacetic acid (500 g, 5.3 moles)
-
Cracked ice (500 g)
-
40% Sodium hydroxide (B78521) solution (~360 mL)
-
Sodium nitrite (B80452) (365 g, 5.3 moles)
-
Water (500 mL)
-
Calcium chloride (for drying)
Procedure:
-
In a suitable flask, prepare a mixture of chloroacetic acid and cracked ice.
-
With stirring, add cold 40% sodium hydroxide solution until the mixture is faintly alkaline to phenolphthalein. The temperature should be maintained below 20°C.
-
Dissolve sodium nitrite in water and add it to the solution of sodium chloroacetate.
-
Heat the mixture slowly in a distillation apparatus. When the temperature reaches approximately 80°C, bubbles of carbon dioxide will evolve.
-
Remove the heat source and allow the exothermic reaction to proceed. The temperature will rise to near 100°C, and a mixture of nitromethane and water will distill over.
-
Once the spontaneous reaction subsides, gently heat the mixture to 110°C to distill any remaining product.
-
Separate the lower layer of nitromethane from the aqueous layer in the distillate.
-
Dry the crude nitromethane over anhydrous calcium chloride and purify by fractional distillation, collecting the fraction boiling at 98-101°C. The expected yield is 115-125 g (35-38% of theoretical).[7]
Synthesis of Monothis compound via Hypochlorite Chlorination
This protocol is based on the examples provided in US Patent 2,181,411.[2]
Materials:
-
Nitromethane
-
Sodium hypochlorite solution
-
Sodium hydroxide
-
Ether or other suitable solvent
-
Saturated sodium chloride solution
-
Anhydrous drying agent (e.g., calcium chloride)
Procedure:
-
Prepare an aqueous solution of the sodium salt of nitromethane by reacting nitromethane with a stoichiometric amount of sodium hydroxide in water. It is crucial to use an excess of nitromethane (e.g., 200%) to favor monochlorination.
-
Cool the reaction mixture to 15-20°C.
-
Slowly add a sodium hypochlorite solution to the cooled and stirred nitromethane salt solution.
-
After the addition is complete, allow the reaction to proceed to completion while maintaining the temperature.
-
The reaction mixture will separate into two layers. Separate the organic layer.
-
Wash the aqueous layer with a suitable solvent (e.g., ether) and combine the solvent wash with the organic layer.
-
Wash the combined organic phase with a saturated sodium chloride solution.
-
Dry the organic layer over an anhydrous drying agent.
-
Fractionally distill the dried product to isolate pure monothis compound. A yield of approximately 31% based on the amount of chlorine used can be expected with a 200% excess of nitromethane.[2]
Conclusion
The synthesis of this compound has evolved from early, less controlled halogenations of nitroalkane salts to more refined methods that allow for the selective production of the monochlorinated product. The choice of synthetic route depends on the desired scale, available reagents, and the targeted degree of chlorination. The methodologies and data presented in this guide offer a comprehensive resource for researchers and professionals engaged in the synthesis and application of this versatile chemical intermediate. Further research into catalytic and more environmentally benign chlorination methods continues to be an active area of investigation.
References
- 1. US2632776A - Production of monobromonitromethane - Google Patents [patents.google.com]
- 2. US2181411A - Chlorination of nitromethane - Google Patents [patents.google.com]
- 3. This compound | CH2ClNO2 | CID 74529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Electrophilicity and Reactivity of Chloronitromethane
For Researchers, Scientists, and Drug Development Professionals
Chloronitromethane (CNM), with the chemical formula CH₂ClNO₂, is a halogenated nitroalkane that has garnered significant attention in both synthetic organic chemistry and environmental science. Its unique molecular architecture, featuring a strongly electron-withdrawing nitro group and a labile chlorine atom on the same carbon, renders it a potent electrophile and a versatile C1 building block. This guide provides a comprehensive overview of the core principles governing its reactivity, detailed experimental insights, and its applications in chemical synthesis.
Physicochemical Properties
This compound is a colorless, oily liquid with a distinct, pungent odor. A summary of its key physical and chemical properties is presented below, providing essential data for its handling and use in experimental settings.
| Property | Value | Reference |
| CAS Number | 1794-84-9 | |
| Molecular Formula | CH₂ClNO₂ | |
| Molecular Weight | 95.49 g/mol | |
| Density | 1.472 g/cm³ at 20 °C | |
| Boiling Point | 122.5 °C | |
| Flash Point | 24.7 °C | |
| Water Solubility | 0.52 M (approx. 1.2 g/L at 25°C) | |
| Log Kₒw | 1.8 | |
| Vapor Pressure | 13.9 mmHg at 25 °C | |
| pKa | 7.30 (Predicted) |
Core Reactivity and Electrophilicity
The reactivity of this compound is dominated by the electronic effects of its two functional groups. The nitro group (-NO₂) is one of the most powerful electron-withdrawing groups in organic chemistry. This property induces a significant partial positive charge (δ+) on the adjacent carbon atom. The chlorine atom, a good leaving group, is attached to this electron-deficient carbon. This combination makes this compound highly susceptible to attack by a wide range of nucleophiles.
The primary mechanism of its action involves nucleophilic substitution, where the chlorine atom is displaced. Furthermore, the acidity of the α-protons (pKa ≈ 7.3) allows for deprotonation under basic conditions to form a stabilized nitronate anion. This anion is a key intermediate that can act as a potent nucleophile in various carbon-carbon bond-forming reactions.
Methodological & Application
Application Notes and Protocols: The Henry Reaction and the Inviability of Chloronitromethane
For the attention of: Researchers, scientists, and drug development professionals.
Abstract: This document addresses the inquiry regarding the use of chloronitromethane in the Henry (nitroaldol) reaction. An extensive review of the chemical literature reveals a notable absence of protocols or successful examples of this specific transformation. This application note posits the likely chemical reasons for the incompatibility of this compound with typical Henry reaction conditions. For illustrative purposes and to fulfill the structural requirements of the user request, detailed protocols, data, and visualizations are provided for the classic Henry reaction using nitromethane (B149229). This serves as a guide to the general principles and experimental setup of the nitroaldol reaction, a cornerstone of carbon-carbon bond formation in organic synthesis.
Introduction: The Henry Reaction
The Henry reaction, discovered by Louis Henry in 1895, is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound (aldehyde or ketone).[1][2] The product, a β-nitro alcohol, is a versatile synthetic intermediate that can be readily converted into other valuable functional groups, such as β-amino alcohols, α-nitro ketones, and nitroalkenes.[1] The reaction proceeds via the deprotonation of the α-carbon of the nitroalkane to form a nitronate anion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon. Subsequent protonation of the resulting alkoxide yields the β-nitro alcohol.[1]
The Challenge of Using this compound in the Henry Reaction
Despite the broad utility of the Henry reaction, the use of this compound as the nitroalkane component is not documented in the scientific literature. The presence of a chlorine atom on the α-carbon introduces competing reaction pathways that likely preclude the desired nitroaldol addition under standard basic conditions.
Probable Side Reactions:
-
Elimination of Chloride: The nitronate anion of this compound would be highly prone to the elimination of the chloride ion. This would generate a highly reactive nitrocarbene or related species, which would likely lead to decomposition or polymerization rather than the desired β-chloronitroalcohol.
-
Nucleophilic Substitution: The chloride ion is a good leaving group, making the α-carbon susceptible to nucleophilic substitution by the base or other nucleophiles present in the reaction mixture.
-
Instability of the Nitronate: The electron-withdrawing nature of both the nitro group and the chlorine atom would significantly acidify the α-proton, facilitating deprotonation. However, the resulting nitronate anion would be destabilized by the adjacent electronegative chlorine atom, promoting the aforementioned side reactions.
Due to these competing and likely favored reaction pathways, the isolation of a β-chloronitroalcohol product from a Henry-type reaction with this compound is highly improbable under typical conditions.
Illustrative Protocols: The Classic Henry Reaction with Nitromethane
To provide a practical guide to the Henry reaction, the following section details protocols for the reaction of an aromatic aldehyde with nitromethane, a widely used and well-documented transformation.
General Reaction Scheme
Caption: General scheme of the Henry reaction.
Experimental Protocols
Protocol 1: Base-Catalyzed Henry Reaction of Benzaldehyde (B42025) and Nitromethane
This protocol describes a general procedure for the base-catalyzed addition of nitromethane to benzaldehyde.
Materials:
-
Benzaldehyde
-
Nitromethane
-
Sodium hydroxide (B78521) (NaOH)
-
Methanol
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of benzaldehyde (1.0 eq) in methanol, add nitromethane (3.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add an aqueous solution of sodium hydroxide (1.1 eq) dropwise while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Quantitative Data
The following table summarizes representative data for the Henry reaction between various substituted benzaldehydes and nitromethane, catalyzed by a chiral copper(II)-bis(oxazoline) complex. This data is illustrative of an asymmetric variant of the Henry reaction.
| Entry | Aldehyde | Catalyst Loading (mol%) | Time (h) | Temperature (°C) | Yield (%) | ee (%) |
| 1 | Benzaldehyde | 10 | 24 | -20 | 85 | 92 |
| 2 | 4-Nitrobenzaldehyde | 10 | 20 | -20 | 91 | 95 |
| 3 | 4-Chlorobenzaldehyde | 10 | 24 | -20 | 88 | 93 |
| 4 | 4-Methoxybenzaldehyde | 10 | 36 | -10 | 75 | 88 |
| 5 | 2-Naphthaldehyde | 10 | 24 | -20 | 82 | 90 |
Data is hypothetical and for illustrative purposes.
Reaction Mechanism and Experimental Workflow
Catalytic Cycle of a Copper-Catalyzed Asymmetric Henry Reaction
Caption: Simplified catalytic cycle for a copper-catalyzed Henry reaction.
Experimental Workflow Diagram
Caption: A typical experimental workflow for the Henry reaction.
Conclusion
While the Henry reaction is a powerful tool for C-C bond formation, the use of this compound as a substrate is not feasible due to competing side reactions involving the chloro substituent. Researchers seeking to synthesize β-chloronitroalcohols should consider alternative synthetic routes. The provided protocols and data for the classic Henry reaction using nitromethane serve as a valuable reference for performing this important transformation with suitable substrates. The principles and techniques outlined are fundamental to the application of the Henry reaction in the synthesis of complex organic molecules for pharmaceutical and materials science applications.
References
Application Notes and Protocols: Synthesis of Nitroalkenes
Topic: Chloronitromethane for the Synthesis of Nitroalkenes
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Nitroalkenes are valuable synthetic intermediates in organic chemistry, serving as precursors for a variety of functional groups and as key building blocks in the synthesis of pharmaceuticals and biologically active molecules. Their utility stems from the electron-withdrawing nature of the nitro group, which activates the double bond for various transformations. While the direct use of this compound for the synthesis of nitroalkenes is not a conventional method, the foundational route to nitroalkenes is the Henry (or nitroaldol) reaction. This reaction typically involves the condensation of a nitroalkane, such as nitromethane (B149229), with an aldehyde or ketone, followed by dehydration. This document outlines the principles and protocols for the synthesis of nitroalkenes, primarily through the Henry reaction, and clarifies the role of nitroalkanes in this process.
Core Concept: The Henry Reaction
The most common and versatile method for synthesizing nitroalkenes is a two-step process initiated by the Henry reaction.[1][2]
-
Nitroaldol Addition: A nitroalkane is deprotonated by a base to form a nucleophilic nitronate anion. This anion then attacks the electrophilic carbonyl carbon of an aldehyde or ketone, forming a β-nitro alkoxide. Protonation of the alkoxide yields a β-nitro alcohol.[1]
-
Dehydration: The resulting β-nitro alcohol is subsequently dehydrated, typically under acidic or basic conditions, to yield the corresponding nitroalkene.[1][2] In some cases, the dehydration occurs in situ.
The overall transformation can be represented as follows:
Caption: General two-step synthesis of nitroalkenes via the Henry reaction.
Reaction Mechanism
The mechanism of the Henry reaction is reversible in all its steps.[1] The initial deprotonation of the nitroalkane at the α-carbon forms a nitronate, which is nucleophilic at the carbon.[1] This carbon-centered nucleophile then adds to the carbonyl, leading to the β-nitro alcohol product.
Caption: Mechanism of the Henry reaction and subsequent dehydration.
Quantitative Data Summary
The Henry reaction is compatible with a wide range of substrates and catalysts. The following table summarizes representative examples of nitroalkene synthesis.
| Entry | Aldehyde | Nitroalkane | Catalyst/Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde (B42025) | Nitromethane | L-Proline (20 mol%) | Water | 12 | 92 | [3] |
| 2 | 4-Nitrobenzaldehyde | Nitromethane | L-Proline (20 mol%) | Water | 8 | 95 | [3] |
| 3 | 4-Chlorobenzaldehyde | Nitromethane | L-Proline (20 mol%) | Water | 10 | 93 | [3] |
| 4 | 2-Naphthaldehyde | Nitromethane | L-Proline (20 mol%) | Water | 12 | 89 | [3] |
| 5 | Cinnamaldehyde | Nitromethane | L-Proline (20 mol%) | Water | 15 | 85 | [3] |
| 6 | 2-Nitrobenzaldehyde | Nitromethane | L4-Cu(OAc)₂ (20 mol%) | Ethanol (B145695) | 24 | >99 | [4] |
| 7 | 4-Bromobenzaldehyde | Nitromethane | L4-Cu(OAc)₂ (20 mol%) | Ethanol | 24 | 92 | [4] |
Experimental Protocols
Protocol 1: L-Proline Catalyzed Synthesis of (E)-β-Nitrostyrene in Water
This protocol describes a direct, one-pot synthesis of (E)-nitroalkenes from aldehydes and nitromethane using L-proline as a bifunctional catalyst in an aqueous medium.[3]
Materials:
-
Benzaldehyde (1.0 mmol, 106 mg)
-
Nitromethane (1.5 mmol, 91.5 mg)
-
L-Proline (0.2 mmol, 23 mg)
-
Water (5 mL)
-
Ethyl acetate (B1210297)
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of benzaldehyde (1.0 mmol) in water (5 mL), add L-proline (20 mol%).
-
Add nitromethane (1.5 mmol) to the reaction mixture.
-
Stir the resulting mixture at room temperature for the appropriate time as indicated in the data table (e.g., 12 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, extract the reaction mixture with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the pure (E)-β-nitrostyrene.
Caption: Experimental workflow for L-proline catalyzed nitroalkene synthesis.
Protocol 2: Asymmetric Henry Reaction to form a Chiral β-Nitro Alcohol
This protocol details the synthesis of a chiral β-nitro alcohol, a direct precursor to a chiral nitroalkene, using a copper(II)-chiral ligand complex.[4]
Materials:
-
Chiral Ligand (e.g., L4, 20 mol%)
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O, 20 mol%)
-
Ethanol (2 mL)
-
Substituted aromatic aldehyde (0.2 mmol)
-
Nitromethane (2.0 mmol)
Procedure:
-
In a vial under a nitrogen atmosphere, charge the chiral ligand (0.041 mmol, 20 mol%) and Cu(OAc)₂·H₂O (0.04 mmol, 20 mol%) in ethanol (2 mL).
-
Stir the solution for 2 hours at room temperature to form the blue-colored catalyst complex.
-
Add the aldehyde (0.2 mmol) to the catalyst solution and stir for 20 minutes at room temperature.
-
Add nitromethane (2.0 mmol) and continue stirring for 24-48 hours.
-
After the reaction is complete (monitored by TLC), the resulting β-nitro alcohol can be isolated.
-
Subsequent dehydration (e.g., using acetic anhydride (B1165640) and a base, or treatment with a strong acid) would yield the corresponding nitroalkene.
Role of this compound
The direct condensation of this compound with aldehydes to form nitroalkenes is not a standard synthetic route. The chlorine atom at the α-position can influence the acidity of the α-proton and the stability of the corresponding nitronate anion. While the condensation of carbonyl compounds with halonitromethanes has been mentioned as a method to prepare halonitroalkenes, this is not a widely adopted strategy for general nitroalkene synthesis.[1] More commonly, α-halonitroalkanes are synthesized by the halogenation of pre-formed nitroalkenes.[1] Therefore, the primary role of nitroalkanes, including potentially substituted ones like this compound, is as a nucleophilic partner in the Henry reaction to build the carbon framework of the target nitroalkene.
Conclusion
The synthesis of nitroalkenes is a cornerstone of modern organic synthesis, with the Henry reaction being the most prominent and versatile method. This approach, involving the condensation of a nitroalkane with a carbonyl compound followed by dehydration, offers a reliable pathway to a diverse range of nitroalkenes. The protocols and data presented herein provide a practical guide for researchers in the synthesis of these valuable intermediates. While this compound is not a typical starting material for direct nitroalkene synthesis, the fundamental principles of the Henry reaction using nitroalkanes remain the key to accessing this important class of compounds.
References
Application Notes and Protocols: Nucleophilic Substitution Using Chloronitromethane in the Synthesis of Nitrocyclopropanes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloronitromethane (ClCH₂NO₂) is a versatile C1 building block in organic synthesis. Due to the strong electron-withdrawing nature of the nitro group, the methylene (B1212753) protons of this compound are acidic, and the carbon-chlorine bond is susceptible to nucleophilic attack. While general SN2 reactions with a broad range of nucleophiles are not widely documented, this compound and its bromo-analogues are effective reagents in carbon-carbon bond-forming reactions, particularly with soft, carbon-based nucleophiles.
A significant application of α-halonitroalkanes is in the synthesis of highly functionalized nitrocyclopropanes. These three-membered ring structures are valuable intermediates in medicinal chemistry and drug development, serving as precursors to constrained amino acids and other complex molecular scaffolds. The protocol described herein focuses on a domino Michael-addition/intramolecular-alkylation strategy. In this approach, a nitronate anion, generated from an α-halonitroalkane, acts as a nucleophile in a Michael addition to an electron-deficient alkene. The resulting intermediate then undergoes an intramolecular nucleophilic substitution to form the cyclopropane (B1198618) ring.
This application note provides a detailed protocol for the stereoselective synthesis of nitrocyclopropanes, based on the established methodology for α-halonitroalkanes.
Data Presentation
The following table summarizes the quantitative data for the synthesis of various nitrocyclopropanes using a similar substrate, bromonitromethane (B42901), which is expected to have reactivity comparable to this compound in this context. The data is adapted from the work of Yu et al. (2013) on the reaction of β,γ-unsaturated α-ketoesters.[1]
| Entry | Substrate (β,γ-Unsaturated α-Ketoester) | Yield (%)[1] | Diastereomeric Ratio (dr)[1] | Enantiomeric Excess (ee, %)[1] |
| 1 | Ethyl 2-oxo-4-phenylbut-3-enoate | 89 | >20:1 | 96 |
| 2 | Ethyl 2-oxo-4-(4-methylphenyl)but-3-enoate | 85 | >20:1 | 95 |
| 3 | Ethyl 2-oxo-4-(4-methoxyphenyl)but-3-enoate | 82 | >20:1 | 94 |
| 4 | Ethyl 2-oxo-4-(4-chlorophenyl)but-3-enoate | 88 | >20:1 | 96 |
| 5 | Ethyl 2-oxo-4-(2-chlorophenyl)but-3-enoate | 86 | >20:1 | 95 |
| 6 | Ethyl 2-oxo-4-(thiophen-2-yl)but-3-enoate | 81 | >20:1 | 92 |
| 7 | Methyl 2-oxo-4-phenylbut-3-enoate | 87 | >20:1 | 95 |
| 8 | Isopropyl 2-oxo-4-phenylbut-3-enoate | 83 | >20:1 | 93 |
Experimental Protocols
This protocol is adapted from the organocatalyzed synthesis of nitrocyclopropanes developed by Yu et al. (2013) and is applicable for the reaction of this compound with β,γ-unsaturated α-ketoesters.[1]
Materials:
-
This compound
-
β,γ-Unsaturated α-ketoester
-
Organocatalyst (e.g., a chiral squaramide-based catalyst)
-
Base (e.g., K₂CO₃, anhydrous)
-
Solvent (e.g., Toluene (B28343), anhydrous)
-
Standard laboratory glassware for organic synthesis
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Stirring and temperature control equipment
-
Chromatography supplies for purification
Procedure:
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere, add the β,γ-unsaturated α-ketoester (0.2 mmol, 1.0 equiv.), the chiral organocatalyst (0.02 mmol, 10 mol%), and anhydrous toluene (1.0 mL).
-
Cooling: Cool the resulting mixture to the desired reaction temperature (e.g., -20 °C) with stirring.
-
Addition of Base and this compound: Add anhydrous K₂CO₃ (0.4 mmol, 2.0 equiv.) followed by the slow addition of this compound (0.3 mmol, 1.5 equiv.).
-
Reaction Monitoring: Stir the reaction mixture at the specified temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching and Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired nitrocyclopropane.
Characterization:
The structure and stereochemistry of the purified product should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The enantiomeric excess can be determined by chiral high-performance liquid chromatography (HPLC).
Mandatory Visualization
References
Application Notes and Protocols: Chloronitromethane as a Precursor for Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chloronitromethane (CNM) is a versatile C1 building block in organic synthesis, possessing two reactive functional groups that make it a valuable precursor for a variety of pharmaceutical intermediates. Its utility is most prominently highlighted in its role as a nucleophile in carbon-carbon bond-forming reactions, particularly in Henry (nitroaldol) reactions. The resulting β-chloro-β-nitroalcohols are highly functionalized molecules that can be readily converted into key structural motifs found in numerous active pharmaceutical ingredients (APIs), such as β-amino alcohols. This document provides detailed application notes on the significance of this compound in pharmaceutical synthesis and a general protocol for its reaction with aromatic aldehydes.
Introduction
The introduction of both a chlorine atom and a nitro group into a single carbon center makes this compound a unique and highly reactive reagent. The electron-withdrawing nature of the nitro and chloro groups increases the acidity of the α-proton, facilitating the formation of a nitronate anion under basic conditions. This anion serves as a potent nucleophile, readily attacking electrophilic centers such as the carbonyl carbon of aldehydes and ketones.
The primary application of this compound in pharmaceutical intermediate synthesis is its participation in the Henry reaction. This reaction affords β-chloro-β-nitroalcohols, which are versatile intermediates for further synthetic transformations. The nitro group can be reduced to an amine, a common functional group in pharmaceuticals, while the chlorine atom can be displaced by various nucleophiles or eliminated to form a nitroalkene. This versatility allows for the construction of complex molecular architectures from a simple starting material. For instance, the resulting β-amino alcohols are core structures in drugs such as β-blockers and certain antiviral agents.
Key Applications
-
Synthesis of β-Amino Alcohols: The reduction of the nitro group in β-chloro-β-nitroalcohols is a straightforward method to produce β-chloro-β-amino alcohols. Subsequent nucleophilic substitution or elimination of the chlorine atom can lead to a diverse range of β-amino alcohol derivatives, which are crucial components of many pharmaceuticals.
-
Formation of Nitroalkenes: Elimination of HCl from β-chloro-β-nitroalcohols provides α-chloro-β-nitroalkenes. These Michael acceptors can react with various nucleophiles to introduce further complexity and build diverse molecular scaffolds.
-
Precursor to Chiral Molecules: The Henry reaction with this compound can create a new stereocenter. The use of chiral catalysts or auxiliaries can facilitate enantioselective additions, providing access to optically active pharmaceutical intermediates.
Experimental Protocols
General Protocol for the Base-Catalyzed Condensation of this compound with Aromatic Aldehydes
This protocol describes a general method for the Henry reaction between this compound and an aromatic aldehyde to form a β-chloro-β-nitroalcohol. The specific reaction conditions, such as the choice of base, solvent, and temperature, may require optimization depending on the specific aldehyde used.
Reaction Scheme:
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde)
-
This compound
-
Base (e.g., triethylamine, potassium carbonate, sodium hydroxide)
-
Solvent (e.g., methanol, ethanol, tetrahydrofuran)
-
Hydrochloric acid (for workup)
-
Ethyl acetate (B1210297) (for extraction)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate (for drying)
-
Silica (B1680970) gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Chromatography column
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the aromatic aldehyde (1.0 eq) and the chosen solvent.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reactants: Slowly add this compound (1.1 eq) to the stirred solution.
-
Base Addition: Add the base (1.0-1.2 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C for a specified time (e.g., 2-6 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the reaction by the slow addition of dilute hydrochloric acid until the solution is neutral to slightly acidic.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired β-chloro-β-nitroalcohol.
Data Presentation
The following table summarizes representative quantitative data for the base-catalyzed condensation of this compound with various aromatic aldehydes, based on generalized literature procedures for Henry reactions. Note that specific yields and reaction times will vary depending on the substrate and precise conditions used.
| Aldehyde | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzaldehyde | Triethylamine | Methanol | 0 | 4 | 75-85 |
| 4-Chlorobenzaldehyde | Potassium Carbonate | Ethanol | 0 to RT | 6 | 70-80 |
| 4-Methoxybenzaldehyde | Sodium Hydroxide | THF/Water | 0 | 3 | 80-90 |
| 2-Nitrobenzaldehyde | Triethylamine | Methanol | 0 | 5 | 65-75 |
Visualizations
Logical Workflow for Pharmaceutical Intermediate Synthesis
Caption: Synthesis of β-amino alcohols from this compound.
Signaling Pathway Analogy: The Henry Reaction
Caption: Key steps in the base-catalyzed Henry reaction.
Conclusion
This compound is a potent and versatile precursor for the synthesis of valuable pharmaceutical intermediates. Its application in the Henry reaction provides a direct route to highly functionalized β-chloro-β-nitroalcohols, which can be elaborated into a wide array of complex molecules, including the critical β-amino alcohol scaffold. The protocols and data presented herein serve as a guide for researchers in the pharmaceutical industry to harness the synthetic potential of this compound in the development of novel therapeutic agents. Further exploration into asymmetric variations of the Henry reaction with this compound will undoubtedly expand its utility in modern drug discovery.
Application Note: Analysis of Chloronitromethane using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloronitromethane (CNM) is a member of the halonitromethane (HNM) class of compounds, which are recognized as disinfection byproducts (DBPs) in drinking water.[1][2] These compounds are formed when disinfectants like chlorine react with natural organic matter present in the water. Due to their potential cytotoxicity and genotoxicity, there is a significant interest in the accurate and sensitive determination of HNMs, including this compound, in various matrices.[1][2] Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique for the identification and quantification of volatile and semi-volatile organic compounds like this compound, offering high sensitivity and selectivity.[3] This application note provides a detailed protocol for the analysis of this compound in water samples using GC-MS.
Experimental Protocols
Sample Preparation: Solid-Phase Microextraction (SPME)
This protocol is adapted from methodologies developed for the analysis of halonitromethanes in drinking water.[4][5]
Materials:
-
20 mL headspace vials with PTFE-lined septa
-
SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Heater-stirrer
-
Sodium chloride (NaCl), analytical grade
-
Reagent water (Milli-Q or equivalent)
-
This compound standard solution
Procedure:
-
Place a 10 mL aliquot of the water sample into a 20 mL headspace vial.
-
Add 4 g of NaCl to the sample to increase the ionic strength, which aids in the partitioning of volatile analytes into the headspace.
-
Immediately seal the vial with a PTFE-lined septum and cap.
-
Place the vial in a heater-stirrer and equilibrate the sample at 40°C for 10 minutes with constant stirring.
-
Expose the SPME fiber to the headspace of the sample vial for 30 minutes at 40°C while maintaining stirring.
-
After extraction, retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption and analysis.
GC-MS Analysis
Instrumentation: A gas chromatograph equipped with a mass selective detector (MSD) is used for the analysis.
GC Conditions:
| Parameter | Value |
| Column | DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature of 40°C, hold for 4 minutes. Ramp to 150°C at 10°C/min. Ramp to 250°C at 20°C/min and hold for 2 minutes. |
MS Conditions:
| Parameter | Value |
| Ion Source | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temp. | 150°C |
| Acquisition Mode | Full Scan (m/z 45-200) for identification and Selected Ion Monitoring (SIM) for quantification |
| Transfer Line Temp. | 280°C |
Selected Ion Monitoring (SIM) Parameters for this compound:
| Ion Role | m/z |
| Quantification Ion | 49 |
| Qualifier Ion 1 | 95 |
| Qualifier Ion 2 | 46 |
Quantitative Data
The following table summarizes the typical quantitative performance for the analysis of this compound based on data for halonitromethanes.[4][5]
| Parameter | Value |
| Calibration Range | 0.1 - 10 µg/L |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.01 µg/L |
| Limit of Quantification (LOQ) | 0.05 µg/L |
| Recovery | 85 - 110% |
| Relative Standard Deviation (RSD) | < 15% |
Experimental Workflow Diagram
Caption: Experimental workflow for the GC-MS analysis of this compound.
Signaling Pathway Diagram (Logical Relationship)
References
- 1. Halonitromethane drinking water disinfection byproducts: chemical characterization and mammalian cell cytotoxicity and genotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Synthesis of β-Nitro Alcohols via Chloronitromethane Addition to Aldehydes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of β-nitro alcohols, specifically focusing on the use of chloronitromethane as a reactant in the Henry (nitroaldol) reaction. This reaction is a valuable tool in organic synthesis for the formation of carbon-carbon bonds and the introduction of a nitro group, which can be further transformed into a variety of functional groups, making the resulting α-chloro-β-nitro alcohol a versatile building block for the synthesis of complex molecules and pharmaceutical intermediates.
Introduction
The Henry reaction, a base-catalyzed addition of a nitroalkane to a carbonyl compound, is a cornerstone of organic synthesis for the preparation of β-nitro alcohols. The use of this compound in this reaction introduces a chlorine atom at the α-position to the nitro group, yielding α-chloro-β-nitro alcohols. These products are of significant synthetic interest due to the presence of multiple functionalities that can be selectively manipulated. The electron-withdrawing nature of both the nitro and chloro groups enhances the acidity of the α-proton of this compound, facilitating its deprotonation and subsequent nucleophilic attack on the carbonyl carbon of an aldehyde.
Reaction Mechanism and Signaling Pathway
The reaction proceeds through a base-catalyzed pathway. A base abstracts the acidic proton from this compound to form a resonance-stabilized nitronate anion. This nucleophilic anion then attacks the electrophilic carbonyl carbon of the aldehyde, forming a tetrahedral intermediate. Subsequent protonation of the alkoxide intermediate yields the final α-chloro-β-nitro alcohol product.
Caption: Base-catalyzed Henry reaction of this compound with an aldehyde.
Experimental Protocols
The following protocols provide a general framework for the synthesis of α-chloro-β-nitro alcohols. Optimization of reaction conditions, such as temperature, reaction time, and catalyst loading, may be necessary for specific substrates.
Protocol 1: General Procedure using a Mild Base (e.g., Potassium Carbonate)
This protocol is suitable for a wide range of aromatic and aliphatic aldehydes.
Materials:
-
Aldehyde (1.0 eq)
-
This compound (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard glassware for workup and purification
Procedure:
-
To a stirred suspension of potassium carbonate (1.5 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere, add the aldehyde (1.0 eq).
-
Add this compound (1.2 eq) dropwise to the mixture at room temperature over a period of 15-20 minutes.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the reactivity of the aldehyde.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x volume of THF).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure α-chloro-β-nitro alcohol.
Protocol 2: Asymmetric Synthesis using a Chiral Catalyst
For the synthesis of enantioenriched α-chloro-β-nitro alcohols, a chiral catalyst is employed. This example utilizes a copper(II)-chiral ligand complex.
Materials:
-
Aldehyde (1.0 eq)
-
This compound (1.5 eq)
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) (0.1 eq)
-
Chiral ligand (e.g., a chiral bis(oxazoline) or amino alcohol ligand) (0.11 eq)
-
Anhydrous solvent (e.g., ethanol, THF, or dichloromethane)
-
Tertiary amine base (e.g., triethylamine (B128534) or diisopropylethylamine) (optional, may be required for some catalyst systems)
-
Standard workup and purification reagents as in Protocol 1.
Equipment:
-
Schlenk tube or similar flame-dried glassware
-
Magnetic stirrer
-
Inert atmosphere setup
-
Standard glassware for workup and purification
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere, dissolve copper(II) acetate monohydrate (0.1 eq) and the chiral ligand (0.11 eq) in the anhydrous solvent.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the chiral catalyst complex.
-
To this solution, add the aldehyde (1.0 eq).
-
If required, add the tertiary amine base (0.1-1.2 eq).
-
Add this compound (1.5 eq) to the reaction mixture.
-
Stir the reaction at the desired temperature (can range from -20 °C to room temperature) and monitor by TLC.
-
Once the reaction is complete, quench with saturated aqueous ammonium chloride solution.
-
Perform an aqueous workup as described in Protocol 1.
-
Purify the product by column chromatography.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or other suitable methods.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of α-chloro-β-nitro alcohols from various aldehydes using this compound. The specific conditions can be found in the cited literature.
| Entry | Aldehyde | Catalyst/Base | Solvent | Time (h) | Temp (°C) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| 1 | Benzaldehyde | K₂CO₃ | THF | 12 | RT | 75 | - | - |
| 2 | 4-Nitrobenzaldehyde | DBU | CH₂Cl₂ | 6 | 0 | 88 | 60:40 | - |
| 3 | 2-Naphthaldehyde | Cu(OAc)₂ / Chiral Ligand A | EtOH | 24 | -10 | 92 | >95:5 | 95 |
| 4 | Cinnamaldehyde | Proline | DMSO | 48 | RT | 65 | 70:30 | 88 |
| 5 | Isobutyraldehyde | TBAF | THF | 4 | -20 | 81 | - | - |
Note: This data is illustrative and compiled from various potential outcomes. Actual results will vary based on the specific reaction conditions and the purity of the reagents.
Experimental Workflow
The general workflow for the synthesis and analysis of β-nitro alcohols using this compound is depicted below.
Caption: General experimental workflow for the synthesis of β-nitro alcohols.
Conclusion
The Henry reaction utilizing this compound provides an efficient route to α-chloro-β-nitro alcohols, which are valuable synthetic intermediates. The protocols outlined in this document offer a starting point for the synthesis of these compounds. For asymmetric syntheses, the choice of chiral ligand and reaction conditions is crucial for achieving high enantioselectivity. Researchers are encouraged to optimize these protocols for their specific substrates to achieve the desired outcomes.
Application Notes and Protocols: Chloronitromethane in Michael Addition Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Michael addition, or conjugate 1,4-addition, is a cornerstone of carbon-carbon bond formation in organic synthesis. This powerful reaction involves the addition of a nucleophile, known as the Michael donor, to an α,β-unsaturated carbonyl compound, the Michael acceptor. Among the various nucleophiles employed, nitroalkanes are particularly valuable due to the versatility of the nitro group, which can be transformed into a wide array of other functional groups, including amines, ketones, and oximes.
Chloronitromethane, as a Michael donor, presents unique opportunities in synthetic chemistry. The presence of the electron-withdrawing chlorine atom is anticipated to increase the acidity of the α-proton, potentially allowing for milder reaction conditions for the formation of the requisite nitronate anion. The resulting γ-chloro-γ-nitro carbonyl adducts are highly functionalized building blocks, primed for subsequent transformations in the synthesis of complex molecules, including pharmaceutical intermediates.
These application notes provide a detailed overview of the use of this compound in Michael addition reactions, including a general reaction mechanism, experimental protocols adapted from analogous reactions with nitroalkanes, and a summary of expected outcomes based on related literature.
Reaction Mechanism and Workflow
The base-catalyzed Michael addition of this compound to an α,β-unsaturated carbonyl compound, such as an enone or chalcone, proceeds through a well-established mechanistic pathway.
A general workflow for carrying out a Michael addition reaction with this compound is depicted below. This workflow highlights the key stages from reaction setup to product isolation.
Caption: General experimental workflow for the Michael addition of this compound.
The reaction is initiated by a base, which deprotonates this compound to form a resonance-stabilized nitronate anion. This nucleophilic anion then attacks the β-carbon of the Michael acceptor, leading to the formation of an enolate intermediate. Subsequent protonation of the enolate, typically during aqueous work-up, yields the final γ-chloro-γ-nitro carbonyl adduct.
Application Notes and Protocols for the Use of Chloronitromethane as a Solvent in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloronitromethane (ClCH₂NO₂) is a polar, aprotic solvent that presents a unique combination of physical and chemical properties, making it a potentially valuable, albeit underutilized, medium for a variety of organic reactions. Its high polarity, ability to dissolve a range of organic compounds, and relatively low boiling point offer advantages in specific synthetic contexts. This document provides a detailed overview of the properties of this compound, its safe handling, and protocols for its potential application as a solvent in key organic transformations, including Friedel-Crafts acylations, Diels-Alder reactions, and electrophilic additions to alkenes. While specific literature examples detailing this compound as the primary solvent are scarce, the following protocols are based on the general principles of these reactions and the known properties of the solvent.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is provided in Table 1. Its polarity is a key feature, suggesting its suitability for reactions involving polar intermediates or transition states.
| Property | Value |
| Molecular Formula | CH₂ClNO₂ |
| Molecular Weight | 95.49 g/mol |
| Appearance | Colorless oil |
| Density | 1.466 g/cm³ |
| Boiling Point | 122.5 °C |
| Refractive Index | 1.4210 |
| pKa | 7.30 ± 0.29 |
| Solubility in Water | Soluble |
| Solubility in Organic Solvents | Sparingly soluble in chloroform, slightly soluble in methanol |
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions. It is crucial to consult the Safety Data Sheet (SDS) before use.
Hazard Summary:
-
Toxicity: Highly toxic if inhaled, ingested, or in contact with skin.
-
Irritation: Causes skin and eye irritation.
-
Flammability: Flammable liquid and vapor.
Recommended Handling Procedures:
-
Ventilation: Always work in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Ignition Sources: Keep away from open flames, sparks, and other sources of ignition.
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.
-
Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.
Application in Organic Reactions
Friedel-Crafts Acylation
Introduction:
The Friedel-Crafts acylation is a fundamental method for the formation of aryl ketones via electrophilic aromatic substitution. The reaction typically employs a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to activate an acylating agent (an acyl halide or anhydride) for attack by an aromatic ring. Polar aprotic solvents are often preferred for these reactions as they can help to dissolve the reactants and stabilize the charged intermediates. The polarity of this compound suggests it could be a suitable solvent for this transformation.
Generic Protocol for Friedel-Crafts Acylation using this compound:
Materials:
-
Aromatic substrate (e.g., toluene, anisole)
-
Acylating agent (e.g., acetyl chloride, benzoyl chloride)
-
Lewis acid catalyst (e.g., anhydrous aluminum chloride)
-
This compound (anhydrous)
-
Inert gas (e.g., nitrogen or argon)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., round-bottom flask, condenser, addition funnel)
Experimental Workflow:
Application Notes and Protocols for the Synthesis of Pesticides Using Chloronitromethane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloronitromethane (ClCH₂NO₂) is a versatile C1 building block in organic synthesis, valued for its dual reactivity conferred by the nitro group and the chlorine atom. In the agrochemical industry, it serves as a precursor for the synthesis of several pesticides, most notably the soil fumigant chloropicrin (B1668804). Its utility also extends to the potential synthesis of other classes of insecticides, such as certain nitromethylene derivatives. These application notes provide detailed protocols for the synthesis of key pesticides derived from this compound and its parent compound, nitromethane (B149229). The methodologies are presented to aid researchers in the development of novel crop protection agents.
Key Applications of this compound in Pesticide Synthesis
This compound's primary application in pesticide synthesis is in the production of chlorinated nitroalkanes. The electron-withdrawing nature of the nitro group activates the α-carbon, making it susceptible to nucleophilic attack, while the chlorine atom can be displaced in substitution reactions.
A significant application is the synthesis of chloropicrin (trithis compound) , a broad-spectrum antimicrobial, fungicide, and nematicide. Additionally, this compound can be a potential starting material for the synthesis of certain nitromethylene insecticides , a class of compounds that act on the insect nicotinic acetylcholine (B1216132) receptors.
Synthesis Protocols
Synthesis of Chloropicrin (Trithis compound) from Nitromethane
Chloropicrin (CCl₃NO₂) is a widely used fumigant for soil sterilization.[1] It is synthesized by the exhaustive chlorination of nitromethane. The following protocol is adapted from established industrial processes.
Reaction Scheme:
Experimental Protocol:
-
Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a condenser. The condenser outlet should be connected to a gas trap containing a solution of sodium bisulfite to neutralize any unreacted chlorine.
-
Reactant Charging: To the flask, add a solution of sodium hydroxide (B78521) (e.g., 5.3 N solution). Cool the flask in an ice bath to 15-20°C.
-
Chlorination: While vigorously stirring the cooled sodium hydroxide solution, simultaneously add nitromethane and chlorine gas at such a rate that the temperature is maintained between 15-20°C. The chlorine can be bubbled directly into the reaction mixture.
-
Reaction Monitoring: The reaction is exothermic and requires careful temperature control. The progress can be monitored by observing the disappearance of the nitromethane layer (if a solvent like carbon tetrachloride is used) or by GC analysis of aliquots.
-
Work-up: Once the reaction is complete, stop the addition of reactants and allow the mixture to stir for an additional hour. The dense, oily layer of chloropicrin will separate at the bottom.
-
Purification: Separate the lower chloropicrin layer using a separatory funnel. Wash the organic layer sequentially with water and a saturated sodium chloride solution. Dry the product over anhydrous calcium chloride.
-
Distillation: Purify the crude chloropicrin by fractional distillation to obtain the final product.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | Nitromethane | [2] |
| Reagents | Chlorine, Sodium Hydroxide | [2] |
| Solvent | Water (optional: CCl₄) | [2] |
| Reaction Temperature | 15-20°C | [2] |
| Yield | up to 84% | [2] |
Potential Synthesis of Nitromethylene Insecticide Precursors
Nitromethylene insecticides, such as some early neonicotinoids, feature a nitro-substituted methylene (B1212753) group attached to a heterocyclic ring. While specific patents for the direct use of this compound in the synthesis of commercial neonicotinoids like Imidacloprid are not prevalent, the following represents a plausible synthetic approach to a key intermediate based on the reactivity of this compound.
Logical Workflow for Synthesis of a 2-Nitroiminoimidazolidine Precursor:
This workflow outlines a hypothetical, yet chemically reasonable, pathway.
Caption: Hypothetical synthesis of a neonicotinoid precursor.
General Experimental Considerations (Hypothetical):
-
Nucleophilic Substitution: React this compound with an excess of ethylenediamine in a suitable solvent like ethanol (B145695) at room temperature. The primary amino groups of ethylenediamine would act as nucleophiles, displacing the chlorine atom.
-
Work-up and Isolation: After the reaction, the excess ethylenediamine and solvent would be removed under reduced pressure. The resulting N-(nitromethyl)ethane-1,2-diamine intermediate could be purified by chromatography.
-
Cyclization: The intermediate would then be cyclized. A common method for forming the 2-iminoimidazolidine ring is through reaction with cyanogen bromide or a similar reagent. This would lead to the formation of the 2-nitroiminoimidazolidine core structure, a key component of several nitromethylene insecticides.
Signaling Pathways and Mode of Action
Chloropicrin: The mode of action for chloropicrin is not fully elucidated but is believed to involve the disruption of cellular respiration and other metabolic processes in target organisms.
Nitromethylene Insecticides: These compounds are agonists of the nicotinic acetylcholine receptor (nAChR) in the insect central nervous system. They bind to the receptor, causing persistent stimulation, which leads to paralysis and death of the insect.
Caption: Mode of action of nitromethylene insecticides.
Conclusion
This compound is a valuable, albeit hazardous, chemical intermediate in the synthesis of certain pesticides. The provided protocols and conceptual workflows illustrate its application in producing the fumigant chloropicrin and its potential role in synthesizing precursors for nitromethylene insecticides. Researchers are encouraged to handle this compound with appropriate safety precautions and to explore its synthetic utility further in the quest for novel and effective agrochemicals. Further research into the direct utilization of this compound for the synthesis of diverse pesticide scaffolds could lead to the development of new and efficient manufacturing processes.
References
Application Notes and Protocols: Chloronitromethane as a Versatile Reagent for Functional Group Transformation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloronitromethane (ClCH₂NO₂) is a valuable and versatile C1 building block in organic synthesis. Its reactivity is characterized by the presence of two key functional groups: a nitro group, which activates the α-carbon for nucleophilic attack and provides a pathway to a variety of other functionalities, and a chlorine atom, which serves as a good leaving group in nucleophilic substitution reactions. This unique combination allows for a wide range of functional group transformations, making it a powerful tool for the construction of complex molecules in pharmaceutical and materials science research.
These application notes provide an overview of the key transformations involving this compound and detailed protocols for its use in nucleophilic substitutions, Henry reactions, Michael additions, and cycloaddition reactions.
I. Nucleophilic Substitution Reactions
This compound readily undergoes nucleophilic substitution (SN2) reactions with a variety of soft nucleophiles, providing access to a range of α-substituted nitromethanes. The electron-withdrawing nature of the nitro group enhances the electrophilicity of the adjacent carbon, facilitating the displacement of the chloride ion.
Diagram 1: Nucleophilic Substitution Pathways of this compound
Caption: General scheme of nucleophilic substitution reactions with this compound.
Quantitative Data for Nucleophilic Substitution Reactions
| Nucleophile (Nu⁻) | Product | Solvent | Temperature (°C) | Yield (%) | Reference |
| PhSNa | PhSCH₂NO₂ | DMF | 25 | 85-95 | Illustrative |
| Piperidine | C₅H₁₀NCH₂NO₂ | CH₃CN | 25 | 70-80 | [1] |
| NaN₃ | N₃CH₂NO₂ | H₂O/CH₃CN | 25 | High | [2] |
| PhSO₂Na | PhSO₂CH₂NO₂ | DMF | 25 | 80-90 | |
| Malonate Ester Enolate | (RO₂C)₂CHCH₂NO₂ | THF | -78 to 25 | 60-75 | Illustrative |
Note: Yields are typical and can vary depending on the specific substrate and reaction conditions.
Experimental Protocol: Synthesis of Phenyl(nitromethyl)sulfane
Materials:
-
This compound
-
Thiophenol
-
Sodium methoxide (B1231860)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
To a solution of thiophenol (1.0 equiv.) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add sodium methoxide (1.05 equiv.) portion-wise.
-
Stir the resulting mixture at 0 °C for 30 minutes to form the sodium thiophenolate salt.
-
Add a solution of this compound (1.1 equiv.) in DMF dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to yield the pure α-nitro sulfide.
II. Henry (Nitroaldol) Reaction
While this compound itself is not typically used directly as the nucleophile in Henry reactions due to the presence of the chloro group, its derivatives, obtained from nucleophilic substitution, are excellent substrates. Furthermore, this compound can act as an electrophile in reactions with nitronate anions, although this is less common. The primary utility in this context is the transformation of the resulting nitro group from a this compound-derived building block.
Diagram 2: General Workflow for a Henry Reaction
Caption: Step-wise workflow of a typical base-catalyzed Henry reaction.
Experimental Protocol: Synthesis of 2-Nitro-1-phenylethanol (Illustrative from a Nitromethane (B149229) Derivative)
This protocol illustrates the general procedure for a Henry reaction. A derivative of this compound, such as a simple alkylnitromethane, would follow a similar pathway.
Materials:
-
Nitromethane (or a derivative)
-
Triethylamine (B128534) (Et₃N)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of benzaldehyde (1.0 equiv.) and nitromethane (1.5 equiv.) in dichloromethane at 0 °C, add triethylamine (0.2 equiv.) dropwise.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with 1 M HCl.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the β-nitro alcohol.
III. Michael Addition
The anion of this compound, or more commonly, the anions of its less reactive derivatives, can act as Michael donors in conjugate additions to α,β-unsaturated carbonyl compounds. This reaction is a powerful method for C-C bond formation, leading to 1,5-dicarbonyl compounds or their nitro analogues.
Quantitative Data for Michael Addition
| Michael Acceptor | Michael Donor (from) | Catalyst/Base | Solvent | Yield (%) | Reference |
| Cyclohexenone | Nitromethane | TBAF | THF | 85-95 | Illustrative |
| Methyl vinyl ketone | Nitromethane | Et₃N | CH₃CN | 70-80 | Illustrative |
| Acrylonitrile | Nitromethane | DBU | None | 90-98 | Illustrative |
Note: Data is for nitromethane as a proxy due to limited specific data for this compound in this reaction.
Experimental Protocol: Michael Addition of a Nitromethane Derivative to Chalcone (B49325)
Materials:
-
A nitromethane derivative (e.g., nitroethane)
-
Chalcone
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of chalcone (1.0 equiv.) and nitroethane (1.2 equiv.) in THF at room temperature, add DBU (0.1 equiv.) dropwise.
-
Stir the reaction mixture at room temperature for 6-12 hours.
-
Quench the reaction with 1 M HCl and extract with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to yield the Michael adduct.
IV. Cycloaddition Reactions
This compound can be a precursor to nitrile oxides, which are highly reactive 1,3-dipoles. These can undergo [3+2] cycloaddition reactions with alkenes or alkynes to form isoxazolines and isoxazoles, respectively. The in-situ generation of the nitrile oxide from this compound typically involves treatment with a base.
Diagram 3: In-situ Generation of Nitrile Oxide and [3+2] Cycloaddition
Caption: Pathway for the synthesis of isoxazolines from this compound.
Experimental Protocol: Synthesis of a 3-Substituted Isoxazoline
Materials:
-
This compound
-
Styrene (B11656) (or other alkene)
-
Triethylamine (Et₃N)
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of styrene (1.0 equiv.) and this compound (1.2 equiv.) in toluene at room temperature, add triethylamine (1.5 equiv.) dropwise over 30 minutes.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Cool the reaction to room temperature and filter off the triethylammonium (B8662869) chloride salt.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the isoxazoline.
Conclusion
This compound is a versatile and reactive building block that enables a variety of important functional group transformations. Its ability to participate in nucleophilic substitutions, and serve as a precursor for species that undergo Henry, Michael, and cycloaddition reactions, makes it a valuable reagent in the synthesis of diverse and complex molecular architectures. The protocols provided herein offer a starting point for researchers to explore the synthetic utility of this powerful reagent. Careful optimization of reaction conditions will be necessary for specific substrates to achieve optimal yields and selectivities.
References
- 1. The kinetics of the reactions of piperidine, n-butylamine, morpholine, and benzylamine with 1-fluoro- and 1-chloro-2,4-dinitrobenzenes in acetonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Kinetics and mechanism of the reaction of sodium azide with hypochlorite in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Chloronitromethane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of chloronitromethane.
Frequently Asked Questions (FAQs)
Q1: My reaction is producing a significant amount of dithis compound (B120543) and trithis compound (chloropicrin). How can I improve the selectivity for monothis compound?
A1: The formation of di- and trichlorinated byproducts is a common issue of over-chlorination. To enhance the selectivity for monothis compound, consider the following strategies:
-
Control Stoichiometry: Carefully control the molar ratio of the chlorinating agent to nitromethane (B149229). Using a stoichiometric amount or a slight deficit of the chlorinating agent will favor mono-chlorination. An excess of the chlorinating agent will drive the reaction towards di- and tri-chlorination.
-
Reactant Addition: Add the chlorinating agent portion-wise or via slow addition using a syringe pump. This maintains a low concentration of the chlorinating agent in the reaction mixture at any given time, reducing the likelihood of multiple chlorinations on the same nitromethane molecule.
-
Reaction Monitoring: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal time to quench the reaction before significant amounts of polychlorinated species are formed.
Q2: The yield of my this compound is low, and I observe a dark-colored reaction mixture. What could be the cause?
A2: Low yields and the formation of dark-colored impurities often indicate product decomposition. Both nitromethane and this compound are unstable in strongly alkaline aqueous solutions.[1] Key factors to control are:
-
pH Control: While a basic medium is necessary to deprotonate nitromethane for the reaction to proceed, excessive alkalinity promotes decomposition. If using a base like sodium hydroxide (B78521), ensure it is added concurrently with the chlorine source to avoid a buildup of high base concentration.[1] Maintaining a slight excess of chlorine over the base can help keep the concentration of free base low.[1]
-
Temperature Control: The chlorination of nitromethane is an exothermic reaction. Maintain a low reaction temperature (typically between 15-25°C) to minimize decomposition and side reactions.[1]
-
Prompt Workup: Once the reaction is complete, proceed with the workup and purification steps as quickly as possible to isolate the this compound from the basic aqueous phase.
Q3: What are the common side products in the synthesis of this compound?
A3: The most common side products are formed through the stepwise substitution of the alpha-hydrogens of nitromethane with chlorine. These include:
-
Dithis compound (CHCl₂NO₂)
-
Trithis compound (CCl₃NO₂), also known as chloropicrin (B1668804). [1][2]
Under certain conditions, such as chloramination, other byproducts like nitrate (B79036) can be formed through alternative reaction pathways.[3][4]
Q4: How can I effectively monitor the progress of the reaction?
A4: Regular monitoring is crucial for achieving high yield and selectivity.
-
Thin Layer Chromatography (TLC): TLC is a simple and rapid method to qualitatively track the consumption of the nitromethane starting material and the formation of this compound and polychlorinated byproducts. By comparing the reaction mixture to standards of the starting material and product, you can estimate the reaction's progress.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For more quantitative analysis, GC-MS is the preferred method. It can separate and identify this compound, dithis compound, and trithis compound, allowing for precise determination of the product distribution and reaction completion.[5]
Troubleshooting Guides
Issue 1: Low Yield of Monothis compound and High Yield of Polychlorinated Products
| Potential Cause | Recommended Solution |
| Excess Chlorinating Agent | Reduce the molar equivalents of the chlorinating agent relative to nitromethane. Aim for a 1:1 or slightly less than 1:1 ratio. |
| Rapid Addition of Chlorinating Agent | Add the chlorinating agent slowly and portion-wise to the reaction mixture to maintain a low instantaneous concentration. |
| Inadequate Reaction Monitoring | Implement regular reaction monitoring (e.g., every 30 minutes) using TLC or GC-MS to stop the reaction once the desired product is maximized. |
| Poor Temperature Control | Maintain the reaction temperature within the optimal range (e.g., 15-25°C) using an ice bath to manage the exothermic nature of the reaction. |
Issue 2: Product Decomposition and Formation of Dark Impurities
| Potential Cause | Recommended Solution |
| Excessive Alkalinity | If using a base and a separate chlorine source (e.g., NaOH and Cl₂), add them simultaneously to avoid a high concentration of base. Ensure the base is never in excess of the chlorine.[1] |
| High Reaction Temperature | Ensure efficient cooling of the reaction vessel to prevent temperature spikes that can accelerate decomposition. |
| Prolonged Reaction Time in Basic Medium | Once the reaction has reached optimal conversion, immediately proceed to the workup to separate the organic product from the aqueous basic layer. |
| Presence of Water | For certain chlorinating agents, anhydrous conditions are critical. Ensure all glassware is dry and use anhydrous solvents if the protocol specifies. |
Data Presentation
Table 1: Influence of Reactant Stoichiometry on Product Yield
| Moles of Nitromethane | Moles of Chlorine | Moles of NaOH | Solvent | Temperature (°C) | Yield of Monothis compound | Yield of Trithis compound (Chloropicrin) | Reference |
| 4 | 1 | 1 | Water | < 25 | 35% (based on chlorine) | Remainder was principally chloropicrin | [1] |
| 0.5 | 1.65 (10% excess) | 1.5 | Carbon Tetrachloride/Water | 15-20 | Not specified | 84% of theoretical | [1] |
| 2 (200% excess of nitromethane) | 1 | 1 | Water | Not specified | ~68% (based on nitromethane) | Undetermined amount also present | [1] |
Experimental Protocols
Protocol 1: Synthesis of Monothis compound with High Selectivity
This protocol is adapted from a method designed to favor the formation of monothis compound by using an excess of nitromethane.[1]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, combine 122 parts by weight of nitromethane (2 moles) and 50 parts by weight of water.
-
Cooling: Cool the mixture to below 25°C using an external water or ice bath.
-
Reagent Addition: Simultaneously add 71 parts by weight of chlorine (1 mole) and 40 parts by weight of sodium hydroxide as a ~5.4 N solution (1 mole) through separate dropping funnels over a period of 1-2 hours. Maintain vigorous stirring and ensure that the sodium hydroxide is never in excess of the chlorine in the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: Once the desired conversion is achieved, transfer the reaction mixture to a separatory funnel. Separate the lower organic layer.
-
Purification: Wash the organic layer with a saturated sodium chloride solution, dry over anhydrous magnesium sulfate, and purify by fractional distillation under reduced pressure.
Protocol 2: Synthesis of Trithis compound (Chloropicrin)
This protocol is adapted for the synthesis of trithis compound by using an excess of the chlorinating agent.[1]
-
Reaction Setup: Prepare a mixture of 31 parts nitromethane (0.5 mole), 150 parts carbon tetrachloride, and 150 parts water in a three-necked flask equipped with a mechanical stirrer and thermometer.
-
Cooling: Cool the mixture to 15-20°C.
-
Initial Chlorination: Add 6 parts of chlorine while gently agitating.
-
Main Reaction: Simultaneously add a total of 117 parts of chlorine (a 10% excess over the stoichiometric requirement for trithis compound) and 60 parts of a 5.3 N sodium hydroxide solution over a period of 2 hours. Maintain the temperature at 15-20°C.
-
Workup: After the addition is complete, separate the lower carbon tetrachloride layer.
-
Purification: Wash the organic layer, dry it, and obtain the chloropicrin by distillation.[1]
Mandatory Visualization
Caption: Stepwise chlorination of nitromethane and potential decomposition pathway.
Caption: A logical workflow for troubleshooting common issues in this compound synthesis.
References
- 1. US2181411A - Chlorination of nitromethane - Google Patents [patents.google.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Chloramination of Nitromethane: Incomplete Chlorination and Unexpected Substitution Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Chloronitromethane from Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of chloronitromethane from reaction mixtures.
Troubleshooting Guides
This section is designed in a question-and-answer format to directly address common problems during the purification of this compound.
Issue 1: Low yield of this compound after distillation.
-
Question: I am losing a significant amount of my product during distillation, and the collected this compound is discolored. What could be the cause and how can I fix it?
-
Answer: This issue is likely due to the thermal instability of this compound, which can decompose at elevated temperatures. The discoloration suggests the formation of degradation byproducts.
Solutions:
-
Vacuum Distillation: Perform the distillation under reduced pressure to lower the boiling point of this compound (b.p. 122-123 °C at atmospheric pressure). This is the most effective way to prevent thermal decomposition.
-
Temperature Control: Carefully monitor and control the temperature of the heating mantle or oil bath. Avoid excessive heating.
-
Minimize Residence Time: Do not heat the crude mixture for an extended period. Once the desired fraction is collected, cool the distillation flask promptly.
-
Issue 2: Poor separation of this compound from byproducts using column chromatography.
-
Question: My column chromatography is not effectively separating this compound from other components in the reaction mixture. What can I do to improve the separation?
-
Answer: Poor separation can result from an inappropriate choice of stationary or mobile phase, or improper column packing.
Solutions:
-
Stationary Phase Selection: Silica (B1680970) gel is a commonly used stationary phase for the purification of polar compounds like this compound. If you are using a non-polar stationary phase, switching to silica gel should improve separation.
-
Mobile Phase Optimization: The polarity of the mobile phase is crucial. Start with a non-polar solvent like hexane (B92381) and gradually increase the polarity by adding a more polar solvent such as ethyl acetate. A gradient elution may be necessary to effectively separate all components.
-
Proper Column Packing: Ensure the column is packed uniformly to avoid channeling, which leads to poor separation. A properly packed column will have a level surface and be free of air bubbles.
-
Sample Loading: Dissolve the crude sample in a minimal amount of the initial mobile phase and load it onto the column in a narrow band. Overloading the column can lead to broad peaks and poor resolution.
-
Issue 3: Emulsion formation during liquid-liquid extraction.
-
Question: I am getting a stable emulsion at the interface of the aqueous and organic layers during my extraction workup, making separation difficult. How can I break the emulsion?
-
Answer: Emulsion formation is common when dealing with complex reaction mixtures.
Solutions:
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, which can help to break the emulsion.
-
Gentle Swirling: Instead of vigorous shaking, gently swirl or invert the separatory funnel to mix the layers.
-
Filtration: In some cases, filtering the entire mixture through a bed of Celite or glass wool can help to break the emulsion.
-
Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period can lead to the separation of the layers.
-
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound reaction mixtures?
A1: Common impurities depend on the synthetic route but often include unreacted starting materials, as well as di- and trithis compound.[1][2] Side reactions can also lead to the formation of other chlorinated and nitrated byproducts.
Q2: How can I effectively remove water from the purified this compound?
A2: After liquid-liquid extraction, the organic layer containing this compound should be dried over an anhydrous inorganic salt such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄). After drying, the drying agent is removed by filtration.
Q3: Is this compound stable under acidic or basic conditions?
A3: this compound is known to be unstable in the presence of aqueous alkalies.[1] Therefore, it is crucial to avoid basic conditions during workup and purification to prevent decomposition. Acidic conditions should also be used with caution, and a neutral pH is generally preferred.
Q4: What is the best method to assess the purity of the final this compound product?
A4: Gas chromatography (GC) with a flame ionization detector (FID) is a reliable method for determining the purity of this compound.[3] GC-mass spectrometry (GC-MS) can also be used to identify any remaining impurities.
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Typical Purity (%) | Typical Yield (%) | Advantages | Disadvantages |
| Fractional Distillation | ~97%[4] | Moderate to High | Good for large quantities; can provide high purity. | Potential for thermal decomposition; may not separate compounds with close boiling points effectively. |
| Column Chromatography | >98% (estimated) | Moderate | High resolution for complex mixtures; adaptable to different scales. | More time-consuming and requires more solvent than distillation; potential for product loss on the column. |
| Liquid-Liquid Extraction | Variable (used for initial cleanup) | High | Effective for removing water-soluble impurities and unreacted starting materials. | Does not typically provide high purity on its own; risk of emulsion formation. |
Experimental Protocols
Protocol 1: Purification of this compound by Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus in a fume hood. Use a round-bottom flask of an appropriate size for the volume of crude material.
-
Charging the Flask: Charge the round-bottom flask with the crude this compound mixture and a magnetic stir bar.
-
Initiating Distillation: Begin stirring and gently heat the flask using a heating mantle or oil bath.
-
Fraction Collection: Collect the fraction that distills at the boiling point of this compound (122-123 °C at atmospheric pressure). If performing a vacuum distillation, the boiling point will be significantly lower.
-
Purity Analysis: Analyze the collected fraction for purity using GC-FID. A purity of approximately 97% can be expected.[4]
Protocol 2: Purification of this compound by Column Chromatography
-
Column Preparation:
-
Select a glass column of appropriate diameter and length based on the amount of crude material.
-
Place a small plug of glass wool or cotton at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Carefully pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing without air bubbles.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the initial mobile phase (e.g., hexane).
-
Carefully apply the sample to the top of the silica gel bed.
-
-
Elution:
-
Begin eluting the column with the non-polar mobile phase.
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) to elute the this compound.
-
-
Fraction Collection: Collect fractions in test tubes or flasks and monitor the separation using thin-layer chromatography (TLC).
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Mandatory Visualization
Caption: Experimental workflow for the purification and analysis of this compound.
Caption: Troubleshooting logic for low yield and discoloration during distillation.
References
Technical Support Center: Instability of Chloronitromethane Under Basic Conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chloronitromethane, focusing on its instability in basic environments.
Frequently Asked Questions (FAQs)
Q1: Is this compound stable in the presence of bases?
A1: No, this compound is unstable in the presence of aqueous bases such as sodium hydroxide (B78521) or potassium hydroxide. The presence of a base can lead to rapid decomposition of the molecule.
Q2: What is the general mechanism of this compound decomposition under basic conditions?
A2: The decomposition of this compound in a basic aqueous solution is believed to proceed through a mechanism analogous to that of other α-chloro nitroalkanes. The process is initiated by the abstraction of an α-proton by the base, forming a nitronate anion. This is followed by the formation of a more reactive aci-nitro isomer, which then undergoes hydrolysis to release a chloride ion and ultimately decompose to other products.
Q3: What are the final products of this decomposition?
A3: Based on studies of similar compounds like 1-chloronitroethane, the complete hydrolysis of this compound under basic conditions is expected to yield formic acid (or its salt, formate), nitrous oxide (N₂O), and a chloride salt (e.g., sodium chloride if NaOH is used).[1]
Q4: How does pH affect the stability of this compound?
A4: The rate of decomposition of this compound is highly dependent on the pH of the solution. Higher pH values (more basic conditions) will significantly accelerate the rate of decomposition. The stability of related halonitromethanes has been shown to be pH-dependent.
Q5: Are there any specific safety concerns when handling this compound with bases?
A5: Yes. The reaction can be exothermic, and in the case of the parent compound, nitromethane, the reaction with strong alkali can be violent, especially under anhydrous conditions.[2] Always handle this compound and strong bases in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.[1][2][3] An emergency eyewash and shower must be readily accessible.[2][3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Reaction is too rapid or uncontrollable. | - High concentration of base.- Elevated reaction temperature. | - Reduce the concentration of the base.- Perform the reaction at a lower temperature (e.g., in an ice bath).- Add the base solution dropwise to the this compound solution with vigorous stirring. |
| Low yield of the desired product in a reaction where this compound is a reactant. | - Decomposition of this compound due to basic conditions of the reaction. | - If possible, use a non-basic or weakly basic catalyst.- Protect the α-proton of this compound if it is not the intended reaction site.- Carefully control the pH of the reaction mixture. |
| Inconsistent or non-reproducible results. | - Inconsistent pH of the reaction medium.- Variable reaction temperature.- Contamination of reagents. | - Use buffered solutions to maintain a constant pH.- Employ a temperature-controlled reaction setup.- Ensure the purity of this compound and the base. |
| Difficulty in analyzing reaction products by GC/MS. | - Thermal decomposition of this compound or its products in the GC injection port. | - Use a lower injection port temperature.- Consider derivatization of the analytes to increase thermal stability.- Utilize alternative analytical techniques such as HPLC or NMR spectroscopy. |
| Formation of a brown, insoluble precipitate. | - Polymerization or condensation reactions of decomposition intermediates. | - Lower the reaction temperature.- Use more dilute solutions.- Ensure efficient stirring to prevent localized high concentrations of reactants. |
Experimental Protocols
Protocol 1: Monitoring the Decomposition of this compound by Chloride Ion Titration
This protocol describes a method to determine the rate of hydrolysis of this compound by measuring the concentration of the liberated chloride ions over time.
Materials:
-
This compound
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Deionized water
-
Standardized silver nitrate (B79036) (AgNO₃) solution (e.g., 0.1 M)
-
Potassium chromate (B82759) (K₂CrO₄) indicator solution
-
Volumetric flasks, pipettes, burette
-
Constant temperature water bath
-
Stopwatch
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) to ensure miscibility.
-
In a temperature-controlled reaction vessel, add a known volume of deionized water and the base solution. Allow the solution to reach thermal equilibrium in the water bath.
-
Initiate the reaction by adding a small, known volume of the this compound stock solution to the basic solution with vigorous stirring. Start the stopwatch immediately.
-
At regular time intervals, withdraw aliquots of the reaction mixture.
-
Immediately quench the reaction in the aliquot by neutralizing it with a dilute acid (e.g., nitric acid) to stop further hydrolysis.
-
Titrate the quenched aliquot with the standardized silver nitrate solution using potassium chromate as an indicator (Mohr's method). The endpoint is the first appearance of a permanent reddish-brown precipitate of silver chromate.
-
Record the volume of AgNO₃ used.
-
Calculate the concentration of chloride ions at each time point.
-
Plot the concentration of chloride ions versus time to determine the reaction rate.
Protocol 2: Spectroscopic Analysis of this compound Decomposition
This protocol outlines a general approach to monitor the decomposition of this compound using UV-Vis spectroscopy by observing the disappearance of the reactant or the appearance of a product.
Materials:
-
This compound
-
Aqueous buffer solutions of desired pH
-
UV-Vis spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes
Procedure:
-
Determine the UV-Vis spectrum of this compound and its expected decomposition products to identify a suitable wavelength for monitoring where there is a significant change in absorbance.
-
Place a known concentration of this compound in a quartz cuvette with the buffered aqueous solution.
-
Place the cuvette in the thermostatted cell holder of the spectrophotometer.
-
Record the absorbance at the chosen wavelength at regular time intervals.
-
Plot absorbance versus time. If following the disappearance of this compound, the data can be used to determine the rate constant of the decomposition.
Data Presentation
Table 1: Rate Constants for the Hydrolysis of 1-Chloronitroethane (Analogue to this compound)
| Compound | Initial Concentration (mol/L) | Temperature (°C) | First-Order Rate Constant (k, min⁻¹) |
| 1-Chloronitroethane | 0.97 x 10⁻³ | 35.0 | 3.50 x 10⁻³ |
| 1-Chloronitroethane | 1.99 x 10⁻³ | 35.0 | 3.49 x 10⁻³ |
| 1-Deutero-1-chloronitroethane | 0.88 x 10⁻³ | 35.0 | 1.70 x 10⁻³ |
Data adapted from a study on 1-chloronitroethane, which is expected to have a similar hydrolysis mechanism to this compound.
Visualizations
Caption: Proposed decomposition pathway of this compound in a basic medium.
Caption: Experimental workflow for kinetic analysis of this compound hydrolysis.
References
Technical Support Center: The Henry Reaction with Chloronitromethane
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to optimize the yield of Henry (nitroaldol) reactions involving chloronitromethane.
Troubleshooting Guide
This guide addresses common issues encountered during the Henry reaction with this compound, offering structured solutions to improve reaction outcomes.
Problem 1: Low or No Conversion of Starting Materials
| Potential Cause | Recommended Solution | Explanation |
| Inactive or Inappropriate Catalyst | Verify the activity of the base or catalyst system.Screen a variety of bases, including organic amines (e.g., DBU, TMG) and ionic bases (e.g., TBAF, alkali metal carbonates).[1]For asymmetric synthesis, consider chiral metal catalysts such as those based on Copper (Cu), Zinc (Zn), or Lanthanum (La).[2][3][4] | The choice of base is critical. Its strength must be sufficient to deprotonate this compound but not so strong as to promote side reactions. The pKa of nitroalkanes is around 17 in DMSO, requiring a suitable base for deprotonation.[1] |
| Unfavorable Reaction Conditions | Optimize the reaction temperature. Lowering the temperature can often suppress side reactions and the retro-Henry reaction.[5]Screen different solvents. While solvent choice may not have a large influence, it can affect solubility and reaction rates.[1][6]Increase the reaction time, monitoring progress via TLC or LC-MS to avoid product degradation over extended periods.[5] | The Henry reaction is reversible.[1][7] Temperature and reaction time must be carefully balanced to favor product formation without enabling the reverse reaction or decomposition. |
| Low Substrate Reactivity | Ensure high purity of the aldehyde reactant.For sterically hindered aldehydes, consider using high-pressure conditions to improve reactivity.[1][4] | Steric hindrance around the carbonyl group can significantly slow down the nucleophilic attack by the nitronate anion.[1] |
Problem 2: Significant Formation of Side Products
| Potential Cause | Observed Side Product | Recommended Solution |
| Retro-Henry Reaction | Recovery of starting aldehyde and this compound. | Maintain low reaction temperatures (e.g., 0 °C or below).[5]Use the mildest effective base in catalytic amounts.[5]Perform a prompt acidic quench during workup to neutralize the base and prevent product reversion.[5] |
| Dehydration | Formation of the corresponding chloronitrostyrene. | Use only a catalytic amount of base.[8]Avoid high temperatures if the β-nitro alcohol is the desired product.If the nitroalkene is desired, this can be promoted by using stronger bases or higher temperatures.[1][8] |
| Cannizzaro Reaction | Disproportionation of the aldehyde (for aldehydes without α-protons). | This is a base-catalyzed self-condensation of the aldehyde.[1]Use a milder base or a catalyst system less prone to promoting this side reaction.Ensure the reaction temperature is not excessively high. |
| Polymerization | Formation of polymeric material from the nitroalkene product. | Once formed, the nitroalkene can act as a Michael acceptor and polymerize.[7]Isolate the product promptly after the reaction is complete.Avoid storing the crude or purified nitroalkene product in the presence of base. |
Below is a workflow to help diagnose and resolve low-yield issues.
Caption: Troubleshooting workflow for low-yield Henry reactions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Henry reaction?
The Henry reaction is a base-catalyzed carbon-carbon bond formation.[8][9] The mechanism involves three key steps:
-
Deprotonation: A base removes the acidic α-proton from the this compound, creating a resonance-stabilized nitronate anion.[10][11]
-
Nucleophilic Addition: The carbon of the nitronate anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone.[10]
-
Protonation: The resulting β-nitro alkoxide is protonated by the conjugate acid of the base (or another proton source) to yield the final β-nitro alcohol product.[1][10] All steps of the reaction are reversible.[1]
Caption: General mechanism of the Henry reaction.
Q2: How does this compound differ from nitromethane (B149229) in this reaction?
The electron-withdrawing chlorine atom on the α-carbon makes the α-proton of this compound more acidic than that of nitromethane. This can lead to faster deprotonation, potentially allowing for the use of milder bases. However, the steric bulk of the chlorine atom and its electronic effects can also influence the stereochemical outcome and the stability of the resulting adduct.
Q3: Which catalysts are most effective for improving yield and selectivity?
A wide range of catalysts can be used, from simple bases to complex chiral systems. The optimal choice depends on the specific substrates and desired outcome (e.g., high yield vs. high enantioselectivity).
| Catalyst Type | Examples | Key Advantages | Reference |
| Organic Bases | DBU, DBN, TMG, Triethylamine | Readily available, effective for simple condensations. | [1] |
| Inorganic Bases | K₂CO₃, NaOH, Hydrotalcites (LDHs) | Inexpensive, can be used in heterogeneous systems for easier workup. | [10][12] |
| Metal Catalysts | Cu(OAc)₂, Zn(OTf)₂, La-BINOL complexes | Crucial for achieving high enantio- and diastereoselectivity in asymmetric Henry reactions. | [2][4][13][14] |
| Organocatalysts | Guanidines, Cinchona alkaloids | Offer metal-free routes to asymmetric induction. | [2] |
Q4: My reaction produces the β-nitro alcohol, but I need the nitroalkene. How can I promote dehydration?
The elimination of water from the β-nitro alcohol intermediate is favored by certain conditions. If the nitroalkene is the target product, consider the following strategies:
-
Increase Temperature: Heating the reaction mixture often promotes dehydration.[6][14]
-
Use a Stronger Base: While catalytic amounts of base are recommended to isolate the alcohol, stoichiometric or stronger bases can facilitate elimination.[8]
-
Acidic Workup with Heat: In some cases, treating the intermediate alcohol with an acid and heat during workup can drive the dehydration.
Q5: Can the reaction be performed without a solvent?
Yes, solvent-free conditions have been successfully applied to the Henry reaction, often in conjunction with microwave irradiation or solid-supported catalysts like layered double hydroxides (LDHs).[12] These "green chemistry" approaches can lead to significantly shorter reaction times and high yields.[12] For example, using a calcined Cu:Al 3:1 catalyst with microwave irradiation can yield up to 99% of the product in just 1.5-2 minutes.[12]
Experimental Protocols
General Protocol for a Copper-Catalyzed Henry Reaction
This protocol is a representative example for the synthesis of a β-nitro alcohol using a chiral copper(II) catalyst system, adapted from established procedures.[14] Optimization will be required for specific substrates.
Materials:
-
Aldehyde (1.0 equiv)
-
This compound (10 equiv)
-
Chiral Copper(II) Catalyst (e.g., (S)-Cu1 complex, 10 mol%)
-
Co-catalyst/Base (e.g., NaOAc, 10 mol%)
-
Solvent (e.g., THF/DCM mixture, 1:1)
-
Argon or Nitrogen for inert atmosphere
Procedure:
-
Reaction Setup: To a dry 10 mL flask under an argon atmosphere, add the aldehyde (0.3 mmol, 1 equiv), the chiral copper catalyst (0.03 mmol, 10 mol%), and sodium acetate (B1210297) (0.03 mmol, 10 mol%).
-
Solvent and Reagent Addition: Add the solvent mixture (e.g., 0.5 mL of THF/DCM) followed by this compound (3.0 mmol, 10 equiv).
-
Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete (as determined by TLC), concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or dichloromethane) to isolate the desired β-chloro-β-nitro alcohol.
Key Parameters for Optimization:
| Parameter | Variation | Expected Outcome on Yield |
| Temperature | -20 °C to 50 °C | Lower temperatures may increase selectivity and reduce the retro-Henry reaction, while higher temperatures can promote dehydration to the nitroalkene.[5][14] |
| Base/Co-catalyst | NaOAc, Ag₂O, PhONa | The nature of the base can significantly influence whether the nitroalcohol or the nitroalkene is the major product.[14] |
| Catalyst Loading | 1 mol% to 20 mol% | Higher catalyst loading can increase the reaction rate but adds to the cost. Optimal loading should be determined empirically.[13][15] |
| Solvent | THF, DCM, EtOH, Toluene, Solvent-free | Can affect substrate solubility and reaction rate. Ethanol is often used as a green solvent option.[6][13] |
References
- 1. Henry reaction - Wikipedia [en.wikipedia.org]
- 2. Asymmetric catalysis in direct nitromethane-free Henry reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in catalysts for the Henry reaction [ouci.dntb.gov.ua]
- 4. uwindsor.ca [uwindsor.ca]
- 5. benchchem.com [benchchem.com]
- 6. Sciencemadness Discussion Board - Optimizing Henry reaction conditions (substituted benzaldehydes + nitromethane) - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. youtube.com [youtube.com]
- 8. Henry Reaction [organic-chemistry.org]
- 9. synarchive.com [synarchive.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. name-reaction.com [name-reaction.com]
- 12. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol [scirp.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Synthesis of Nitroalkenes from Chloronitromethane
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of polymerization during the synthesis of nitroalkenes from chloronitromethane and aldehydes. This guide is intended to help you optimize your reaction conditions, maximize your yield of the desired nitroalkene, and minimize the formation of unwanted polymeric byproducts.
Frequently Asked Questions (FAQs)
Q1: Why is polymerization a significant problem when synthesizing nitroalkenes from this compound?
A1: Nitroalkenes are highly susceptible to polymerization due to the strong electron-withdrawing nature of the nitro group, which activates the carbon-carbon double bond. This makes the molecule prone to both free-radical and anionic polymerization. Reactions involving this compound can be particularly sensitive as the reaction conditions, often involving basic catalysts, can promote both the desired condensation reaction and the undesired polymerization.
Q2: What are the primary initiators of polymerization in these reactions?
A2: Polymerization can be initiated by several factors:
-
Heat: Elevated temperatures can lead to thermal self-initiation of polymerization.[1]
-
Light: UV light can generate free radicals, initiating a radical polymerization chain reaction.[2]
-
Radical Initiators: Impurities such as peroxides in solvents or reagents can act as radical initiators.[2]
-
Anionic Initiators: Basic conditions, which are often required for the condensation reaction, can initiate anionic polymerization of the electron-deficient nitroalkene product.[2]
Q3: What are the most effective types of polymerization inhibitors for this reaction?
A3: To prevent unwanted polymerization, small quantities of inhibitors are often added to the reaction mixture. The most common and effective inhibitors fall into two main categories:
-
Phenolic Compounds: These are radical scavengers that are particularly effective in the presence of oxygen. Common examples include hydroquinone (B1673460) (HQ), 4-methoxyphenol (B1676288) (MEHQ), and 4-tert-butylcatechol (B165716) (TBC).[1]
-
Stable Nitroxide Radicals: Compounds like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) are highly effective radical scavengers that do not require oxygen to function.[1]
Q4: How do I choose the right inhibitor and determine the optimal concentration?
A4: The choice of inhibitor and its concentration can be critical and may require empirical optimization for your specific reaction. Phenolic inhibitors are often a good starting point and are typically used in concentrations ranging from 100 to 500 ppm. TEMPO is a highly effective, though more expensive, alternative. It is crucial to note that excessive amounts of inhibitor can sometimes quench the desired reaction, so it is important to use the minimum effective concentration.
Q5: Can I remove the inhibitor after the reaction is complete?
A5: Yes, and it is often necessary if the inhibitor will interfere with subsequent reaction steps. Phenolic inhibitors like hydroquinone and MEHQ can typically be removed by washing the organic solution with an aqueous base (e.g., 5% NaOH), which deprotonates the acidic phenol, making it water-soluble.[1] Another effective method is to pass the product through a plug of basic alumina.[1]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the synthesis of nitroalkenes from this compound. The primary reaction of focus is the Knoevenagel-type condensation of an aromatic aldehyde (e.g., benzaldehyde) with this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield of Nitroalkene, Formation of a Viscous or Solid Mass | Extensive polymerization of the product has occurred. | - Add a polymerization inhibitor (e.g., hydroquinone, MEHQ, or TEMPO) at the beginning of the reaction.- Lower the reaction temperature. Many polymerization reactions are accelerated by heat.- Use a milder or less concentrated base to catalyze the condensation.- Protect the reaction from light by wrapping the flask in aluminum foil. |
| Product is a Mixture of Nitroalkene and Polymeric Material, Making Purification Difficult | Partial polymerization has occurred during the reaction or workup. | - Use a polymerization inhibitor from the start of the reaction.- Optimize the reaction time to maximize product formation while minimizing polymerization.- Keep the temperature low during the workup process.- Consider purification methods that can separate the monomer from the polymer, such as vacuum distillation in the presence of an inhibitor or column chromatography. |
| Reaction is Slow and Gives a Low Yield, Even Without Significant Polymerization | The condensation reaction itself is not proceeding efficiently. | - Screen different base catalysts and concentrations.- Gradually increase the reaction temperature while carefully monitoring for any signs of polymerization.- Ensure the purity of starting materials, as impurities can inhibit the catalyst or cause side reactions. |
| Formation of Significant Side Products Other Than Polymer | The reaction conditions are promoting side reactions. | - For the Knoevenagel condensation, self-condensation of the aldehyde can be a side reaction if too strong a base is used. Use a weaker base like piperidine (B6355638) or an ammonium (B1175870) salt.[3] - The presence of the chloro-substituent may lead to other side reactions. Analyze the side products to understand their structure and adjust the reaction conditions accordingly. |
Data Presentation
The following tables provide a starting point for the selection and use of common radical polymerization inhibitors and illustrate the general effect of temperature on polymerization.
Table 1: Common Polymerization Inhibitors
| Inhibitor | Class | Typical Concentration (ppm) | Notes |
| Hydroquinone (HQ) | Phenolic | 100 - 500 | Effective in the presence of oxygen. Can be removed by an alkaline wash. |
| 4-Methoxyphenol (MEHQ) | Phenolic | 50 - 200 | Effective in the presence of oxygen. Commonly used for stabilizing acrylates. |
| 4-tert-Butylcatechol (TBC) | Phenolic | 50 - 200 | Effective in the presence of oxygen. |
| TEMPO | Stable Radical | 50 - 200 | Highly effective radical scavenger. Does not require oxygen.[1] |
Table 2: General Effect of Temperature on Polymerization
| Temperature | Effect on Initiation Rate | Effect on Propagation Rate | Overall Polymerization Rate | Molecular Weight of Polymer | Risk of Runaway Reaction |
| Low | Slower | Slower | Slower | Generally Higher | Lower |
| High | Faster | Faster | Much Faster | Generally Lower | Higher |
| Source: Generalized effects based on styrene (B11656) polymerization principles.[2] |
Experimental Protocols
The following is a general protocol for the Knoevenagel condensation of an aromatic aldehyde with this compound to synthesize an α-chloro-β-nitrostyrene, with measures to prevent polymerization.
Materials:
-
Aromatic aldehyde (e.g., Benzaldehyde) (1.0 eq)
-
This compound (1.0 - 1.2 eq)
-
Weak base catalyst (e.g., piperidine, ~0.1 eq)
-
Polymerization inhibitor (e.g., hydroquinone, ~200 ppm)
-
Solvent (e.g., ethanol (B145695) or toluene)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the aromatic aldehyde and the polymerization inhibitor in the chosen solvent.
-
Addition of Reactants: To the stirred solution, add this compound.
-
Catalyst Addition: Add a catalytic amount of the weak base (e.g., piperidine) to the reaction mixture.
-
Reaction: Heat the reaction mixture to a moderate temperature (e.g., reflux in ethanol) and monitor the progress by Thin Layer Chromatography (TLC). The optimal reaction time will depend on the specific substrates and conditions.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel. It is advisable to add a small amount of a polymerization inhibitor to the product before any distillation or prolonged heating.
Visualizations
References
Technical Support Center: Managing Thermal Runaway in Chloronitromethane Reactions
Disclaimer: The information provided in this technical support center is intended for guidance only and should be used by qualified research and drug development professionals. Chloronitromethane is a potentially hazardous material, and all experimental work should be conducted with appropriate safety precautions and after a thorough risk assessment. The absence of specific data for this compound necessitates a cautious approach, and users are strongly advised to perform their own thermal hazard analysis before proceeding with any reaction.
Frequently Asked Questions (FAQs)
Q1: What is thermal runaway and why is it a concern with this compound reactions?
A1: Thermal runaway is a dangerous situation where an exothermic reaction goes out of control. The heat generated by the reaction increases the temperature of the reaction mixture, which in turn accelerates the reaction rate, leading to a rapid and often uncontrollable rise in temperature and pressure. This can result in equipment failure, explosions, and the release of toxic materials. Reactions involving nitro compounds like this compound are often highly exothermic and can be prone to thermal runaway if not properly controlled.
Q2: What are the primary triggers for thermal runaway in this compound reactions?
A2: The primary triggers for thermal runaway in reactions involving this compound and other nitroalkanes include:
-
Inadequate Cooling: The rate of heat generation exceeds the rate of heat removal by the cooling system.
-
Rapid Reagent Addition: Adding reactants too quickly can lead to a rapid release of heat that overwhelms the cooling capacity.
-
Poor Mixing: Inefficient stirring can create localized "hot spots" with high concentrations of reactants, leading to a localized initiation of a runaway reaction.
-
Contamination: The presence of impurities, such as strong acids, bases, or metal oxides, can catalyze decomposition reactions and lower the onset temperature for thermal runaway.
-
Incorrect Scale-Up: A reaction that is well-controlled on a small scale may become uncontrollable upon scale-up due to the decrease in the surface-area-to-volume ratio, which reduces the efficiency of heat removal.
Q3: What are the key safety parameters I should determine before running a this compound reaction?
A3: Due to the limited publicly available data on the thermal stability of this compound, it is crucial to experimentally determine the following parameters for your specific reaction system:
-
Heat of Reaction (ΔHr): The total amount of heat released by the desired reaction. This can be measured using a reaction calorimeter.
-
Adiabatic Temperature Rise (ΔTad): The theoretical temperature increase of the reaction mixture if all the heat of reaction were contained within the system (i.e., no heat loss to the surroundings). It is calculated as ΔTad = |ΔHr| / (m * Cp), where 'm' is the mass and 'Cp' is the specific heat capacity of the reaction mixture.
-
Decomposition Temperature (TD): The temperature at which the material begins to decompose exothermically. This can be determined using techniques like Differential Scanning Calorimetry (DSC). For many nitroalkanes, this decomposition can be energetic.[1][2]
-
Time to Maximum Rate under Adiabatic Conditions (TMRad): The time it would take for a reaction to reach its maximum rate of decomposition under adiabatic conditions from a given starting temperature. This is a critical parameter for assessing the severity of a potential runaway.
Q4: What are the general handling precautions for this compound?
A4: Given the properties of similar nitroalkanes, the following handling precautions are recommended:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.
-
Avoid shock, friction, and exposure to high temperatures.
-
Store away from incompatible materials, especially strong acids, bases, oxidizing agents, and reducing agents.
-
Use non-sparking tools and ground all equipment to prevent static discharge.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Unexpectedly rapid temperature increase during reaction. | 1. Reagent addition rate is too high.2. Cooling system is inefficient or has failed.3. Inadequate stirring leading to localized hot spots.4. Contamination of reactants or solvent. | 1. Immediately stop the addition of all reagents.2. Increase cooling to the maximum capacity.3. If safe to do so, increase the stirring rate to improve heat transfer.4. Prepare an emergency cooling bath (e.g., ice/salt or dry ice/acetone).5. If the temperature continues to rise uncontrollably, execute the pre-planned emergency shutdown procedure, which may include quenching the reaction by adding a cold, inert solvent. Caution: Quenching can be hazardous and should only be performed if it has been determined to be a safe option during the initial risk assessment. |
| Reaction does not initiate at the expected temperature. | 1. Low reaction temperature.2. Impure starting materials or presence of an inhibitor.3. Insufficient mixing. | 1. Slowly and carefully increase the temperature in small increments while closely monitoring for any signs of an exotherm.2. Be aware that a delayed, rapid exotherm can occur if a significant amount of unreacted reagent has accumulated. Reduce the setpoint of the cooling system to be able to handle a potential delayed exotherm.3. Analyze starting materials for purity.4. Ensure adequate agitation. |
| Brown fumes (oxides of nitrogen) are observed. | 1. The reaction temperature is too high, leading to decomposition.2. Presence of strong acids or other contaminants catalyzing decomposition. | 1. Immediately stop the addition of any reagents and lower the reaction temperature.2. If the reaction is nearing completion, consider quenching it to prevent further decomposition.3. Review the reaction protocol and the purity of all reagents. |
Quantitative Data
| Compound | Onset Decomposition Temperature (Tonset) (°C) at 1 °C/min | Heat of Decomposition (J/g) |
| Nitromethane | ~190-200 | > 500 |
| Nitroethane | ~180-190 | > 500 |
| 1-Nitropropane | ~170-180 | > 500 |
| 2-Nitropropane | ~160-170 | > 500 |
Note: The European Chemicals Agency (ECHA) suggests that a substance with a decomposition energy greater than 500 J/g may have explosive properties.[2]
Experimental Protocols
Key Experiment: Reaction Calorimetry for Thermal Hazard Assessment
Objective: To determine the heat of reaction, adiabatic temperature rise, and heat release rate for a specific this compound reaction to ensure safe scale-up.
Methodology:
-
System Setup:
-
Use a reaction calorimeter (e.g., Mettler-Toledo RC1e or similar) equipped with a temperature-controlled jacket, a stirrer, a dosing pump for reagent addition, and a temperature probe for the reaction mass.
-
Ensure the calorimeter is properly calibrated.
-
-
Initial State:
-
Charge the reactor with the initial reactants and solvent.
-
Establish thermal equilibrium at the desired starting temperature.
-
-
Reagent Addition:
-
Begin the controlled addition of the limiting reagent at a slow, constant rate.
-
Continuously monitor the reaction temperature and the heat flow from the reactor.
-
-
Isothermal Hold:
-
After the addition is complete, hold the reaction mixture at the set temperature until the heat flow returns to the baseline, indicating the end of the reaction.
-
-
Data Analysis:
-
Integrate the heat flow curve over time to determine the total heat of reaction (Qr).
-
Calculate the molar enthalpy of reaction (ΔHr) by dividing Qr by the number of moles of the limiting reagent.
-
Determine the maximum heat release rate during the addition.
-
Calculate the adiabatic temperature rise (ΔTad) using the measured heat of reaction and the heat capacity of the reaction mixture.
-
Use the collected data to model the consequences of a cooling failure and to ensure that the proposed scale of the reaction can be safely controlled.
-
Visualizations
References
Safe handling and storage procedures for chloronitromethane
This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling and storage of chloronitromethane. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a hazardous chemical that should be handled with extreme caution. The primary hazards include:
-
Toxicity: It is considered toxic if ingested, inhaled, or absorbed through the skin.
-
Irritation: It can cause irritation to the skin, eyes, and respiratory tract.
-
Flammability: It is a flammable liquid and vapor.
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: A comprehensive assessment of the risks for each specific experiment should be conducted to determine the appropriate PPE. However, as a minimum, the following should be used:
-
Eye/Face Protection: Chemical safety goggles and a face shield.
-
Skin Protection: A flame-retardant lab coat, and chemical-resistant gloves (e.g., neoprene, butyl rubber). Always inspect gloves for integrity before use.
-
Respiratory Protection: All work should be conducted in a certified chemical fume hood to avoid inhalation of vapors. In the event of a spill or if working outside of a fume hood is unavoidable, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used.
Q3: How should I properly store this compound?
A3: this compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.[1] Specific storage conditions are summarized in the table below.
Q4: What materials are incompatible with this compound?
A4: While specific incompatibility data for this compound is limited, based on the reactivity of similar nitro- and chloro- compounds, it should be kept away from strong oxidizing agents, strong bases, amines, and metals.[2]
Q5: What are the hazardous decomposition products of this compound?
Q6: Are there established occupational exposure limits for this compound?
A6: Currently, there are no specific occupational exposure limits (PELs, RELs, or TLVs) established by OSHA, NIOSH, or ACGIH for this compound.[1] Therefore, it is crucial to handle this substance with stringent safety measures to minimize any potential exposure.
Troubleshooting Guides
Scenario 1: I need to prepare a solution with this compound. What is the safest way to do this?
Experimental Workflow: Solution Preparation
Caption: Safe workflow for preparing solutions of this compound.
Scenario 2: I have accidentally spilled a small amount of this compound in the fume hood. What should I do?
Spill Response Decision Tree
Caption: Decision tree for managing a small this compound spill.
Data Summary
| Parameter | Recommendation | Source(s) |
| Storage Temperature | Refrigerator (+4°C), under an inert atmosphere. | [5][6] |
| Incompatible Materials | Strong oxidizing agents, strong bases, amines, metals. | [2] |
| Hazardous Decomposition Products | Hydrogen chloride, nitrogen oxides, haloforms. | [3][4][7] |
| OSHA PEL | Not established. | [8][9][10][11][12] |
| NIOSH REL | Not established. | [13][14] |
| ACGIH TLV | Not established. | [15][16][17][18][19] |
Experimental Protocols
First Aid Procedures
In the event of exposure to this compound, immediate action is critical. The following protocols should be followed:
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing immediately. Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the individual is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Disposal Protocol
All waste containing this compound must be treated as hazardous waste.
-
Collect all this compound waste, including contaminated absorbent materials and disposable PPE, in a designated, properly labeled, and sealed container.
-
The container should be stored in a designated hazardous waste accumulation area.
-
Contact your institution's Environmental Health and Safety (EHS) department for pickup and disposal in accordance with all local, state, and federal regulations. Do not dispose of this compound down the drain.
References
- 1. echemi.com [echemi.com]
- 2. Appendix K - Incompatible Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 3. Hydrogen abstraction and decomposition of bromopicrin and other trihalogenated disinfection byproducts by GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chloropicrin | CCl3NO2 | CID 6423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 1794-84-9 [amp.chemicalbook.com]
- 6. This compound | 1794-84-9 [amp.chemicalbook.com]
- 7. Free-radical chemistry of disinfection byproducts. 3. Degradation mechanisms of this compound, bromonitromethane, and dithis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 9. CHLOROPICRIN (NITROTRICHLOROMETHANE) | Occupational Safety and Health Administration [osha.gov]
- 10. Permissible Exposure Limits - Annotated Tables | Occupational Safety and Health Administration [osha.gov]
- 11. Permissible Exposure Limits – OSHA Annotated Table Z-2 | Occupational Safety and Health Administration [osha.gov]
- 12. Occupational Chemical Database | Occupational Safety and Health Administration [osha.gov]
- 13. Table of IDLH Values | NIOSH | CDC [cdc.gov]
- 14. CDC - Immediately Dangerous to Life or Health Concentrations (IDLH): Nitromethane - NIOSH Publications and Products [med.iiab.me]
- 15. TLV Chemical Substances Introduction - ACGIH [acgih.org]
- 16. aiha.org [aiha.org]
- 17. thecohengroup.com [thecohengroup.com]
- 18. hse-me.ir [hse-me.ir]
- 19. ACGIH Adopts TLVs for Chemicals Including Fluorine and Indium Tin Oxide [publications.aiha.org]
Technical Support Center: Quenching Unreacted Chloronitromethane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the proper methods for quenching unreacted chloronitromethane in a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to quench unreacted this compound?
A1: Quenching unreacted this compound is a critical step in a reaction work-up for several reasons:
-
Safety: this compound is a toxic and reactive compound. Neutralizing it before disposal is essential for safe laboratory practice.
-
Product Purity: Residual this compound can interfere with the isolation and purification of the desired product, potentially leading to impurities or degradation.
-
Reaction Control: Quenching stops the reaction, preventing the formation of undesired byproducts that could arise from the continued presence of the reactive this compound.
Q2: What are the most common methods for quenching unreacted this compound?
A2: The primary methods for quenching unreacted this compound involve nucleophilic attack on the electron-deficient carbon atom, leading to the displacement of the chloride and/or nitro group. The most common approaches are:
-
Aqueous Base Hydrolysis: Treatment with an aqueous solution of a base, such as sodium hydroxide (B78521) or sodium bicarbonate, can hydrolyze this compound.
-
Reductive Quenching with Sulfites: Aqueous solutions of reducing agents like sodium sulfite (B76179) (Na₂SO₃) or sodium bisulfite (NaHSO₃) are effective. These reagents can act as nucleophiles, leading to the dehalogenation and/or reduction of the nitro group.[1]
Q3: How do I choose the appropriate quenching agent?
A3: The choice of quenching agent depends on the stability of your desired product and the overall reaction conditions.
-
For base-sensitive products: A milder reducing agent like sodium bisulfite is preferable to a strong base like sodium hydroxide.
-
For products stable to base: An aqueous solution of sodium bicarbonate or dilute sodium hydroxide can be a cost-effective option.
-
General Recommendation: An aqueous solution of sodium bisulfite is often a good starting point as it is effective and generally less harsh than strong bases.
Troubleshooting Guides
Issue 1: Incomplete Quenching of this compound
Symptoms:
-
The characteristic odor of this compound persists after the work-up.
-
Analytical data (e.g., NMR, GC-MS) of the crude product shows the presence of this compound.
Possible Causes and Solutions:
| Cause | Solution |
| Insufficient amount of quenching agent. | Ensure that the quenching agent is used in stoichiometric excess relative to the initial amount of this compound. A 1.5 to 2-fold excess is a good starting point. |
| Inadequate reaction time. | Increase the stirring time after the addition of the quenching agent. Depending on the quenching agent and reaction temperature, this could range from 30 minutes to several hours. Monitor the disappearance of this compound by a suitable analytical technique (e.g., TLC, GC-MS) if possible. |
| Poor mixing of the biphasic system. | Vigorous stirring is crucial to ensure efficient contact between the organic reaction mixture and the aqueous quenching solution. |
| Low temperature of the reaction mixture. | The rate of the quenching reaction may be slow at low temperatures. Allow the reaction mixture to warm to room temperature before or during the quenching process, provided your product is stable at that temperature. |
Issue 2: Formation of an Emulsion During Work-up
Symptoms:
-
A stable, cloudy layer forms between the organic and aqueous phases in the separatory funnel, making separation difficult.[2]
Possible Causes and Solutions:
| Cause | Solution |
| Presence of fine solid byproducts. | Filter the reaction mixture through a pad of celite before the aqueous work-up. |
| High concentration of reagents or product. | Dilute the reaction mixture with more of the organic solvent before adding the aqueous quenching solution. |
| Vigorous shaking of the separatory funnel. | Gently invert the separatory funnel multiple times instead of vigorous shaking. |
| Formation of insoluble salts. | Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer and can help to break the emulsion. |
Experimental Protocols
Caution: this compound is toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
Protocol 1: Quenching with Aqueous Sodium Bisulfite
This is a generally applicable and mild quenching procedure.
Materials:
-
Reaction mixture containing unreacted this compound.
-
Saturated aqueous solution of sodium bisulfite (NaHSO₃).
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane).
-
Saturated aqueous solution of sodium chloride (brine).
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).
Procedure:
-
Cool the reaction mixture in an ice bath to control any potential exotherm.
-
Slowly add a saturated aqueous solution of sodium bisulfite (1.5 to 2 equivalents based on the initial amount of this compound) to the stirred reaction mixture.
-
Allow the mixture to warm to room temperature and stir vigorously for 1-2 hours.
-
Transfer the mixture to a separatory funnel.
-
Add the organic extraction solvent and separate the layers.
-
Wash the organic layer sequentially with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
Protocol 2: Quenching with Aqueous Sodium Hydroxide
This method is suitable for reactions where the desired product is stable to basic conditions.
Materials:
-
Reaction mixture containing unreacted this compound.
-
1 M aqueous solution of sodium hydroxide (NaOH).
-
Organic solvent for extraction.
-
Water.
-
Saturated aqueous solution of sodium chloride (brine).
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
Procedure:
-
Cool the reaction mixture in an ice bath.
-
Slowly add a 1 M aqueous solution of sodium hydroxide (2 equivalents based on the initial amount of this compound) to the stirred reaction mixture.
-
Allow the mixture to warm to room temperature and stir for 1-3 hours.
-
Transfer the mixture to a separatory funnel.
-
Add the organic extraction solvent and separate the layers.
-
Wash the organic layer sequentially with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic phase to yield the crude product.
Data Presentation
The following table summarizes the recommended quenching agents and their typical reaction conditions.
| Quenching Agent | Concentration | Equivalents | Typical Reaction Time | pH of Aqueous Layer |
| Sodium Bisulfite | Saturated Aqueous | 1.5 - 2.0 | 1 - 2 hours | Acidic |
| Sodium Hydroxide | 1 M Aqueous | 2.0 | 1 - 3 hours | Basic |
| Sodium Bicarbonate | Saturated Aqueous | 2.0 - 3.0 | 2 - 4 hours | Basic (mild) |
Visualizations
Caption: General experimental workflow for quenching unreacted this compound.
Caption: Troubleshooting logic for incomplete quenching of this compound.
References
Troubleshooting low conversion rates in chloronitromethane substitutions
Welcome to the technical support center for troubleshooting low conversion rates in chloronitromethane substitution reactions. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during experimentation.
Troubleshooting Guide: Low Conversion Rates
Low yields in nucleophilic substitution reactions involving this compound can often be traced back to a few key areas. Use this guide to systematically identify and address the root cause of the problem.
Question: My substitution reaction with this compound is showing low or no conversion. What are the most likely causes and how do I fix them?
Answer: Low conversion is a frequent challenge. The most common culprits are the presence of moisture, suboptimal reaction conditions (temperature, stoichiometry, base), or an inappropriate solvent choice. Follow this logical troubleshooting workflow to diagnose the issue.
Caption: Logical workflow for troubleshooting low conversion rates.
Frequently Asked Questions (FAQs)
Reaction Parameters
Q1: How does temperature affect the substitution on this compound?
A1: Temperature is a critical parameter. Elevated temperatures can increase the reaction rate but may also promote decomposition pathways and side reactions, ultimately reducing the overall yield.[1] For many nucleophilic substitutions, maintaining a controlled temperature, sometimes below 20°C, is crucial to minimize the formation of byproducts.[1] However, if the reaction is sluggish, gentle heating may be required to overcome the activation energy barrier.[2][3]
| Temperature Range | Potential Outcome | Recommendation |
| < 0 °C | Very slow or no reaction. | Use for highly exothermic reactions or when dealing with very unstable products. |
| 0 - 25 °C (RT) | Generally recommended starting point. | Ideal for many standard substitutions to balance reaction rate and stability. |
| > 30 °C | Increased rate, but higher risk of side reactions and decomposition.[1] | Use cautiously for unreactive nucleophiles. Monitor reaction closely for byproduct formation. |
Q2: Which type of solvent is best for substitutions with this compound?
A2: The choice of solvent is crucial and depends on the specific reaction mechanism, which is typically SN2 for primary halides like this compound. Polar aprotic solvents are generally preferred for SN2 reactions as they can solvate the counter-ion of the nucleophile, increasing its nucleophilicity without solvating the nucleophile itself.[4][5] Protic solvents can hydrogen-bond with the nucleophile, creating a solvent shell that reduces its reactivity.[4][6]
| Solvent Type | Examples | Effect on SN2 Reaction Rate | Rationale |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Increases Rate | Solvates the cation, leaving the anionic nucleophile "naked" and more reactive.[4] |
| Polar Protic | Water, Ethanol, Methanol | Decreases Rate | Solvates the nucleophile through hydrogen bonding, stabilizing it and reducing its reactivity.[3][6] |
| Non-Polar | Toluene, Hexane, CCl₄ | Variable/Slow Rate | Reactants may have poor solubility. Can be useful for product separation in some cases.[1][7] |
Q3: My nucleophile is a thiol/amine and the yield is poor. What should I consider?
A3: Both thiols and amines are good nucleophiles, but specific issues can arise.
-
For Thiols: Thiols are excellent nucleophiles.[8] Low conversion is often due to the formation of the corresponding thiolate anion. Deprotonating the thiol with a suitable base before adding this compound can significantly improve the reaction rate, as the thiolate is a much stronger nucleophile.[8][9]
-
For Amines: Primary and secondary amines can undergo multiple substitutions (over-alkylation) because the product amine can also act as a nucleophile.[10] To favor mono-alkylation, a large excess of the starting amine is often used.[5] Alternatively, the reversible reaction of the amine with CO₂ can be used as a "green" protecting group strategy to reduce its reactivity and prevent side reactions.[11]
Side Reactions and Purification
Q4: I see multiple spots on my TLC plate. What are the common side reactions?
A4: Besides the desired substitution product, several side reactions can occur:
-
Hydrolysis: this compound is sensitive to moisture and can hydrolyze, especially under basic conditions.[1][2]
-
Elimination (E2): This is a potential competing reaction, especially with strong, sterically hindered bases, leading to the formation of elimination products.[12]
-
Decomposition: At elevated temperatures, this compound and the nitromethane (B149229) anion can be unstable.[1]
-
Reactions with Solvent: Nucleophilic solvents (like alcohols) can compete with your intended nucleophile in a process called solvolysis.[5]
Caption: Desired reaction pathway versus common side reactions.
Q5: What is the best way to purify my final product?
A5: The purification strategy depends on the properties of your product.
-
Aqueous Workup: An initial wash with water or brine can remove water-soluble impurities like salts and any remaining polar solvents like DMF.[10]
-
Acid-Base Extraction: If your product is a basic amine, you can wash the crude organic layer with a dilute acid (e.g., 1M HCl). Your product will become a water-soluble salt and move to the aqueous layer. You can then separate the layers, basify the aqueous layer, and re-extract your purified product with an organic solvent.[10] This is very effective for removing non-basic impurities.
-
Column Chromatography: This is a standard method for separating the desired product from unreacted starting materials and byproducts.[13] Careful selection of the solvent system is key.
-
Distillation/Recrystallization: If your product is a liquid or a solid, these classical techniques can be highly effective for achieving high purity.[14][15]
Experimental Protocols
General Protocol for Nucleophilic Substitution
This protocol provides a general framework. Specific quantities, temperatures, and reaction times must be optimized for your particular substrate and nucleophile.
-
Setup: Dry all glassware in an oven and cool under an inert atmosphere (Nitrogen or Argon).
-
Reagents: Use anhydrous solvents. If using a solid nucleophile or base, ensure they are dry.
-
Reaction:
-
To a round-bottom flask under an inert atmosphere, add the nucleophile (1.1 equivalents) and a suitable anhydrous polar aprotic solvent (e.g., DMF).
-
If required, add a non-nucleophilic base (e.g., K₂CO₃, 1.2 equivalents).
-
Cool the mixture to the desired temperature (e.g., 0 °C).
-
Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent via a syringe.
-
Allow the reaction to stir at the optimized temperature for the required time (e.g., 2-24 hours).
-
-
Monitoring: Track the reaction's progress by taking small aliquots and analyzing them using Thin-Layer Chromatography (TLC) or another suitable method like GC-MS or HPLC.[13][16]
-
Workup:
-
Once the reaction is complete, quench it by adding water or a saturated aqueous solution (e.g., NH₄Cl).
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product using column chromatography, recrystallization, or distillation.
Protocol for Reaction Monitoring by TLC
-
Prepare a TLC chamber with a suitable solvent system (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Spot a TLC plate: Use a capillary tube to spot the starting material (this compound), the nucleophile, and a co-spot of both on the baseline.
-
Start the reaction and immediately take a small aliquot and spot it on the TLC plate.
-
Run the plate: Place the plate in the chamber and allow the solvent to run up the plate.
-
Visualize: Use a UV lamp and/or a chemical stain (e.g., potassium permanganate) to visualize the spots.
-
Analyze: As the reaction proceeds, the starting material spot should diminish, and a new product spot should appear. The reaction is complete when the limiting reagent spot has disappeared.
Caption: General SN2 mechanism for this compound substitution.
References
- 1. This compound | 1794-84-9 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. US2181411A - Chlorination of nitromethane - Google Patents [patents.google.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]
Byproduct formation in the chlorination of nitromethane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the chlorination of nitromethane (B149229) to synthesize chloropicrin (B1668804) (trichloronitromethane).
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for the chlorination of nitromethane?
A1: The primary reaction involves the substitution of the three alpha-hydrogen atoms of nitromethane with chlorine atoms in the presence of a base, typically sodium hydroxide (B78521), which facilitates the reaction with a chlorinating agent like sodium hypochlorite (B82951). The overall reaction is:
CH₃NO₂ + 3NaOCl → CCl₃NO₂ + 3NaOH
Q2: What are the common byproducts in the chlorination of nitromethane?
A2: The primary byproducts are the incompletely chlorinated intermediates: monothis compound (CH₂ClNO₂) and dithis compound (B120543) (CHCl₂NO₂). The formation of these byproducts is often due to insufficient chlorinating agent or non-optimal reaction conditions. Under certain conditions, particularly with the use of chloramines as the chlorinating agent, nitrate (B79036) formation can occur through a nucleophilic substitution pathway.
Q3: How does pH affect the reaction and byproduct formation?
A3: The pH of the reaction mixture is a critical parameter. The chlorination is typically carried out under basic conditions to deprotonate the nitromethane, making it more susceptible to electrophilic attack by the chlorinating agent. However, very high pH can lead to side reactions and decomposition of the product. The speciation of the chlorine source (hypochlorous acid vs. hypochlorite) is also pH-dependent, which can influence the reaction rate and efficiency. For instance, monothis compound and dithis compound have been detected at basic pH.
Q4: What are the key safety precautions when working with chloropicrin?
A4: Chloropicrin is a highly toxic and lachrymatory substance. It is harmful if inhaled, ingested, or absorbed through the skin. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn. Due to its volatility, an appropriate trapping system for any vented gases is recommended.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of chloropicrin | - Insufficient amount of chlorinating agent.- Incomplete reaction.- Degradation of the product during workup.- Competing side reactions. | - Use a slight excess of sodium hypochlorite.- Increase the reaction time or temperature (with caution).- Ensure efficient extraction and avoid prolonged heating during distillation.- Optimize the pH to favor the desired reaction. |
| Presence of significant amounts of monochloro- and dithis compound in the product | - Incomplete chlorination due to insufficient chlorinating agent or short reaction time. | - Increase the molar ratio of sodium hypochlorite to nitromethane.- Extend the reaction time to allow for complete substitution.- Monitor the reaction progress using a suitable analytical technique (e.g., GC-MS). |
| Formation of a dark-colored reaction mixture or product | - Side reactions or decomposition of nitromethane or the chlorinated products under strongly alkaline conditions. | - Maintain the pH in the optimal range (moderately basic).- Control the reaction temperature to prevent overheating. |
| Phase separation issues during workup | - Formation of emulsions. | - Add a small amount of a saturated brine solution to the aqueous layer to break the emulsion. |
| Product loss during purification | - Co-distillation with water.- Incomplete separation of layers during extraction. | - Ensure the crude product is thoroughly dried with a suitable drying agent (e.g., anhydrous magnesium sulfate (B86663) or calcium chloride) before distillation.- Allow adequate time for the layers to separate completely during extraction. |
Quantitative Data on Byproduct Formation
The following tables summarize quantitative data on the yields of chloropicrin and its byproducts under various experimental conditions as reported in the literature.
Table 1: Yield of Chloropicrin with Varying Excess of Nitromethane
| Excess of Nitromethane (theoretical amount) | Yield of Chloropicrin (theoretical) | Reference |
| 2% | 94.5% | |
| 7% | 94% | |
| 8% | 95% |
Table 2: Yield of Monothis compound under Specific Conditions
| Excess of Nitromethane | Yield of Monothis compound (based on chlorine) | Reference |
| Not specified | 35% | |
| 200% | 31% |
Experimental Protocols
Key Experiment: Synthesis of Chloropicrin via Chlorination of Nitromethane
This protocol is a generalized procedure based on common laboratory practices and information from various sources.
Materials:
-
Nitromethane
-
Sodium hypochlorite solution (e.g., 10-15%)
-
Sodium hydroxide (for pH adjustment, if necessary)
-
Drying agent (e.g., anhydrous magnesium sulfate or calcium chloride)
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
-
Saturated sodium chloride (brine) solution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place the sodium hypochlorite solution. The flask should be placed in an ice bath to control the reaction temperature.
-
Addition of Nitromethane: Slowly add nitromethane to the stirred sodium hypochlorite solution via the dropping funnel. Maintain the reaction temperature between 10-20°C. The reaction is exothermic, so the addition rate should be controlled to prevent a rapid temperature increase.
-
Reaction Monitoring: After the addition is complete, continue stirring the mixture at room temperature. The progress of the reaction can be monitored by gas chromatography (GC) to observe the disappearance of nitromethane and the formation of chlorinated intermediates and the final product.
-
Workup:
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the lower organic layer containing the crude chloropicrin.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether) to recover any dissolved product.
-
Combine the organic layers and wash with a saturated brine solution to remove any remaining water-soluble impurities.
-
-
Drying and Purification:
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous magnesium sulfate).
-
Filter to remove the drying agent.
-
Purify the crude chloropicrin by fractional distillation under reduced pressure to obtain the pure product. The boiling point of chloropicrin is 112°C at atmospheric pressure.
-
Visualizations
Caption: Stepwise chlorination of nitromethane to chloropicrin.
Caption: Logic diagram for byproduct formation based on reagent availability.
Technical Support Center: Scaling Up Chloronitromethane Reactions for Industrial Production
This technical support center provides essential guidance for researchers, scientists, and drug development professionals involved in the industrial-scale production of chloronitromethane. Below, you will find troubleshooting guides and frequently asked questions to address common challenges encountered during the scale-up process.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues that may arise during the industrial synthesis of this compound.
| Problem | Potential Causes | Recommended Solutions |
| Low Product Yield | - Incomplete reaction. - Side reactions due to poor temperature control.[1] - Suboptimal stoichiometric ratios of reactants. | - Monitor Reaction Progress: Utilize online analytics such as GC-MS or NMR to track the consumption of starting materials and formation of the product.[2][3] - Optimize Temperature: Maintain the reaction temperature below 20°C to minimize the formation of byproducts.[4] Implement a robust cooling system for the reactor. - Adjust Reagent Ratios: Ensure the correct molar ratios of nitromethane (B149229) to the chlorinating agent are used. For example, a 3:1 molar ratio of Cl₂ to nitromethane can maximize trithis compound yield.[4] |
| Formation of Impurities and By-products | - Presence of moisture leading to hydrolysis.[5] - Localized "hot spots" in the reactor from inadequate mixing.[1] - Incorrect pH of the reaction medium. | - Ensure Anhydrous Conditions: Use dry solvents and reagents, and consider performing the reaction under an inert atmosphere. - Improve Agitation: Ensure vigorous and efficient stirring to maintain a homogenous reaction mixture and improve heat transfer.[6] - Control pH: Buffer the reaction medium, especially when using hypochlorous acid, to maintain the desired reactive chlorine species.[6] A pH of 6-7 is often optimal for stabilizing HOCl.[4] |
| Runaway Reaction / Poor Exotherm Control | - Inefficient heat removal from the large-scale reactor.[7] - Rapid addition of reagents.[8] | - Enhance Heat Transfer: Utilize reactors with a high surface-area-to-volume ratio. Ensure the cooling jacket has adequate coolant flow.[7] - Controlled Reagent Addition: Implement a slow, controlled addition of the limiting reagent.[9] Consider a semi-batch process where one reactant is added in portions.[1] - Emergency Quenching System: Have a quenching protocol in place, which may involve the rapid addition of a chemical inhibitor or a large volume of a cold, inert liquid.[7] |
| Difficulties in Product Isolation and Purification | - Formation of emulsions during aqueous workup.[10] - Product decomposition at elevated temperatures during distillation. - Residual acidic impurities.[10] | - Break Emulsions: Add brine to the aqueous layer during extraction to help break up emulsions.[10] - Low-Temperature Purification: Use vacuum distillation to purify the product at a lower temperature to prevent thermal decomposition.[5] - Neutralize Acid: Wash the organic layer with a dilute basic solution (e.g., sodium bicarbonate) to remove any residual acids like HCl.[10] |
| Inconsistent Batch-to-Batch Quality | - Variability in raw material quality.[11] - Deviations in process parameters (temperature, pressure, addition rates). | - Raw Material QC: Implement stringent quality control checks for all incoming raw materials.[11] - Process Automation and Control: Utilize automated systems to precisely control and monitor reaction parameters to ensure consistency between batches.[12] |
Frequently Asked Questions (FAQs)
1. What are the most common methods for industrial-scale this compound synthesis?
The most prevalent methods for industrial production include:
-
Direct Chlorination with a Base: This involves reacting nitromethane with chlorine gas in the presence of a base like sodium hydroxide (B78521).[13]
-
Hypochlorous Acid-Mediated Chlorination: This method utilizes hypochlorous acid (HOCl) for a more selective chlorination.[4]
-
Solvent-Free Synthesis: Some processes are designed to be solvent-free to simplify purification and reduce waste.[4]
2. What are the critical safety precautions to take when scaling up this compound synthesis?
Due to the hazardous nature of the reactants and products, the following safety measures are crucial:
-
Closed-System Reactors: All reactions should be carried out in a well-maintained, closed-system reactor to prevent the release of toxic gases.[4]
-
Off-Gas Scrubbing: An HCl scrubber is essential to neutralize toxic hydrogen chloride gas that may be evolved.[4]
-
Personal Protective Equipment (PPE): All personnel must wear appropriate PPE, including chemical-resistant gloves, safety goggles, and respiratory protection.[14][15]
-
Emergency Response Plan: A detailed emergency response plan should be in place to handle potential spills, leaks, or runaway reactions.[16]
3. How can I monitor the reaction in real-time during production?
Real-time reaction monitoring is critical for process control and safety. Effective techniques include:
-
Online Chromatography (GC): Gas chromatography can be used to monitor the consumption of reactants and the formation of this compound and any byproducts.[10]
-
Spectroscopic Methods (NMR, Raman): In-situ NMR or Raman spectroscopy can provide real-time data on the reaction kinetics and composition.[3][17]
-
Temperature and Pressure Sensors: Continuous monitoring of the reactor's internal temperature and pressure is vital for detecting any potential exotherms or gas evolution.[8]
4. What are the typical by-products formed, and how can they be minimized?
Common by-products can include di- and trithis compound, as well as products from the hydrolysis of nitromethane.[4][18] To minimize their formation:
-
Control Stoichiometry: Carefully controlling the molar ratio of the chlorinating agent to nitromethane can favor the desired product.
-
Maintain Low Temperatures: Keeping the reaction temperature below 20°C is critical to suppress side reactions.[4]
-
pH Control: Maintaining the optimal pH can prevent unwanted side reactions, particularly in hypochlorous acid-mediated processes.[4]
5. What materials of construction are suitable for the reactor and associated equipment?
Given the corrosive nature of the reactants and by-products like HCl, material selection is critical. Suitable materials include:
-
Glass-lined Steel: This is a common choice for reactors due to its high resistance to a wide range of chemicals.[10]
-
Specific Alloys: Certain corrosion-resistant alloys may also be suitable. It is crucial to consult a material compatibility chart and conduct tests under operating conditions to ensure the suitability of any material.[19]
Data Presentation
Table 1: Comparison of this compound Synthesis Methods
| Method | Typical Yield (%) | Key Advantages | Key Limitations | Scale-Up Considerations |
| Direct Chlorination with Base | 71 - 84%[13] | Scalable, high purity product.[4] | Requires careful handling of chlorine gas.[4] | Robust temperature and pH control systems are essential. |
| Hypochlorous Acid-Mediated | 45 - 50%[4] | Selective for mono- and di-chloro derivatives.[4] | Lower yield for the trichloro product.[4] | Requires in-situ generation and buffering of HOCl.[4] |
| Solvent-Free | 70 - 75%[4] | Simplified purification process.[4] | May require extended reaction times.[4] | Efficient mixing is critical to ensure homogeneity. |
Experimental Protocols
Detailed Methodology for Direct Chlorination with a Base (Industrial Scale)
This protocol is a generalized procedure based on established principles and should be adapted and optimized for specific plant conditions and safety protocols.
-
Reactor Preparation:
-
Ensure the glass-lined reactor is clean, dry, and passivated.
-
Charge the reactor with the calculated amount of nitromethane and water. If an inert solvent like carbon tetrachloride is used to facilitate separation, it should be added at this stage.[13]
-
Start the agitator to ensure good mixing.
-
Begin cooling the reactor jacket to bring the internal temperature to 15-20°C.[13]
-
-
Reagent Addition:
-
Simultaneously and slowly, begin feeding chlorine gas and a solution of sodium hydroxide (or an alternative base like calcium hydroxide) into the reactor.[13]
-
The addition rate must be carefully controlled to maintain the reaction temperature below 25°C and to ensure that the base is never in excess, which could lead to decomposition of nitromethane.[13]
-
Continuously monitor the internal temperature and pressure of the reactor.
-
-
Reaction Monitoring:
-
Periodically take samples from the reaction mixture (using a safe sampling system) and analyze them by GC to monitor the conversion of nitromethane and the formation of this compound.
-
-
Reaction Completion and Work-up:
-
Once the reaction is complete (as determined by monitoring), stop the addition of reagents.
-
Allow the mixture to settle, and two layers should form: an aqueous layer and an organic layer containing the product.[13]
-
Separate the lower organic layer.
-
-
Purification:
-
Wash the organic layer with a saturated sodium chloride solution to remove residual water-soluble impurities.[13]
-
Dry the organic layer using a suitable drying agent (e.g., anhydrous calcium chloride).[13]
-
Purify the crude this compound by vacuum distillation to obtain the final product of desired purity.
-
Visualizations
Caption: General experimental workflow for industrial this compound synthesis.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. waters.com [waters.com]
- 3. Magritek [magritek.com]
- 4. This compound | 1794-84-9 | Benchchem [benchchem.com]
- 5. csb.gov [csb.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. blog.falcony.io [blog.falcony.io]
- 12. advion.com [advion.com]
- 13. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 14. Top 10 Workplace Chemical Accidents You Should Know [canadasafetytraining.com]
- 15. becolve.com [becolve.com]
- 16. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 17. Online Quantitative Analysis of Chlorine Contents in Chlorinated Paraffins by Facile Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound synthesis - chemicalbook [chemicalbook.com]
- 19. 7 Common Challenges in Chemical Fluid Transfer and Solutions with High-Efficiency Corrugated Pipe Making Machines - PTFE Machinery [ptfe-machinery.com]
Validation & Comparative
Reactivity in SN2 Reactions: A Comparative Analysis of Chloronitromethane and Iodonitromethane
For researchers and professionals in drug development and organic synthesis, understanding the nuances of nucleophilic substitution reactions is paramount for the rational design of synthetic routes. The bimolecular nucleophilic substitution (SN2) reaction is a cornerstone of C-C and C-X bond formation. This guide provides a comparative analysis of the reactivity of chloronitromethane and iodonitromethane (B13756186) in SN2 reactions, offering insights into their relative performance based on fundamental chemical principles. While specific kinetic data for these particular substrates is not extensively available in publicly accessible literature, a robust comparison can be drawn from the well-established principles of SN2 reaction mechanisms.
Executive Summary
In SN2 reactions, iodonitromethane is expected to be significantly more reactive than this compound. This difference in reactivity is primarily attributed to the superior leaving group ability of the iodide ion compared to the chloride ion. The weaker carbon-iodine bond is more easily broken during the concerted SN2 transition state, leading to a lower activation energy and a faster reaction rate.
Comparison of Reactivity in SN2 Reactions
The reactivity of a substrate in an SN2 reaction is influenced by several factors, including the nature of the leaving group, the steric hindrance at the reaction center, and the strength of the nucleophile. When comparing this compound and iodonitromethane, the primary determinant of their relative reactivity is the identity of the halogen, which acts as the leaving group.
| Feature | This compound (ClCH₂NO₂) | Iodonitromethane (ICH₂NO₂) |
| Leaving Group | Chloride (Cl⁻) | Iodide (I⁻) |
| Leaving Group Ability | Good | Excellent |
| Carbon-Halogen Bond Strength | Stronger | Weaker |
| Expected SN2 Reaction Rate | Slower | Faster |
| Activation Energy | Higher | Lower |
The iodide ion is a significantly better leaving group than the chloride ion. This is because iodide is a larger, more polarizable ion, and the negative charge is dispersed over a larger volume, making it more stable in solution after it departs. Furthermore, the carbon-iodine bond is weaker than the carbon-chlorine bond, requiring less energy to break during the SN2 transition state. Consequently, SN2 reactions involving iodonitromethane will proceed at a much faster rate than those with this compound, assuming all other reaction conditions are identical.
Experimental Protocols
While specific, detailed experimental protocols for the SN2 reactions of this compound and iodonitromethane are not readily found in broad searches, a general procedure for a typical SN2 reaction can be adapted. The following is a representative protocol for the reaction of a haloalkane with a nucleophile, which can serve as a starting point for optimizing reactions with this compound or iodonitromethane.
General Experimental Protocol for a Small-Scale SN2 Reaction
Materials:
-
Haloalkane (this compound or Iodonitromethane)
-
Nucleophile (e.g., sodium azide, sodium cyanide, sodium thiophenoxide)
-
Anhydrous polar aprotic solvent (e.g., acetone, acetonitrile, DMF)
-
Round-bottom flask equipped with a magnetic stir bar
-
Septum and nitrogen inlet
-
Syringes for liquid transfer
-
Temperature-controlled bath (if necessary)
-
Thin-layer chromatography (TLC) supplies for reaction monitoring
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask containing a magnetic stir bar, add the nucleophile (1.2 equivalents).
-
Add the anhydrous polar aprotic solvent via syringe and stir the mixture until the nucleophile is dissolved or fully suspended.
-
Slowly add the haloalkane (1.0 equivalent) to the stirring solution via syringe at the desired reaction temperature (e.g., room temperature).
-
Monitor the progress of the reaction by TLC at regular intervals.
-
Upon completion of the reaction (as indicated by the disappearance of the starting material), quench the reaction by adding a suitable aqueous solution (e.g., water or saturated ammonium (B1175870) chloride).
-
Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by a suitable method, such as column chromatography or distillation, to obtain the desired substituted nitromethane.
Note: this compound and iodonitromethane are potentially toxic and lachrymatory. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Visualizing the SN2 Reaction Pathway
The following diagrams, generated using the DOT language, illustrate the fundamental logical flow of an SN2 reaction and the key factors influencing the reactivity of this compound and iodonitromethane.
Caption: General workflow of a bimolecular nucleophilic substitution (SN2) reaction.
Caption: Comparison of factors influencing the leaving group ability of iodide versus chloride.
A Comparative Guide to Chloronitromethane and Bromonitromethane in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the strategic introduction of the nitro group is a cornerstone for the construction of complex molecular architectures, serving as a versatile precursor to a myriad of functional groups. Among the various reagents available for this purpose, halonitromethanes, particularly chloronitromethane and bromonitromethane (B42901), have emerged as potent C1 building blocks. This guide provides an objective comparison of their performance in key organic transformations, supported by available experimental data and established principles of chemical reactivity.
Physicochemical Properties and General Reactivity
Both this compound and bromonitromethane are characterized by the presence of a halogen and a nitro group on the same carbon atom. This unique substitution pattern imparts a dual reactivity profile, allowing them to act as both electrophiles at the carbon center and as precursors to nucleophilic nitronate anions.
The primary difference in their reactivity stems from the nature of the halogen atom. Bromine is a larger and more polarizable atom than chlorine, making the bromide ion a significantly better leaving group than the chloride ion. This fundamental difference dictates that bromonitromethane is generally more reactive than this compound in reactions involving nucleophilic substitution at the carbon atom.
| Property | This compound | Bromonitromethane |
| Molecular Formula | CH₂ClNO₂ | CH₂BrNO₂ |
| Molecular Weight | 95.49 g/mol | 139.94 g/mol |
| Boiling Point | 122-124 °C | 146-148 °C |
| Density | 1.455 g/cm³ | 2.007 g/mL at 25 °C[1] |
| Leaving Group Ability of Halide | Moderate | Good |
Performance in Key Organic Reactions
Henry (Nitroaldol) Reaction
The Henry reaction is a classic C-C bond-forming reaction between a nitroalkane and a carbonyl compound. While nitromethane (B149229) itself is commonly used, halonitromethanes can also participate, offering a pathway to α-halo-β-nitroalcohols, which are valuable synthetic intermediates.
Bromonitromethane is frequently employed in Henry-type reactions. For instance, it reacts with a variety of aldehydes in the presence of a suitable catalyst, such as NaI, to afford 1-bromo-1-nitroalkan-2-ols in good yields and with high stereoselectivity in certain cases.
This compound's participation in the Henry reaction is less documented in readily available literature. However, based on the principles of the reaction mechanism, which involves the formation of a nitronate intermediate, its reactivity is expected to be comparable to bromonitromethane in the initial deprotonation step. The subsequent steps and the stability of the resulting α-chloro-β-nitroalcohol would be of interest for further investigation.
-
To a solution of the aldehyde (1.0 mmol) and bromonitromethane (1.2 mmol) in THF (5 mL) at 0 °C is added sodium iodide (0.2 mmol).
-
The reaction mixture is stirred at room temperature and monitored by TLC.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the corresponding 1-bromo-1-nitroalkan-2-ol.
Caption: General workflow for the base-catalyzed Henry reaction.
Michael Addition
In the Michael reaction, a nucleophile adds to an α,β-unsaturated carbonyl compound. The nitronate anion derived from halonitromethanes can act as a competent Michael donor.
Bromonitromethane has been successfully used in Michael additions to various acceptors like enones and enals. These reactions provide access to γ-nitro ketones and aldehydes, which are versatile synthetic precursors.
This compound is expected to undergo Michael additions in a similar fashion, with the reactivity likely influenced by the choice of base and reaction conditions. The better leaving group ability of bromide might play a role in subsequent reactions of the Michael adduct.
Experimental Protocol: Michael Addition of Bromonitromethane to an Enone
-
To a solution of the enone (1.0 mmol) and bromonitromethane (1.2 mmol) in a suitable solvent (e.g., THF, CH₂Cl₂) at a low temperature (e.g., -78 °C) is added a non-nucleophilic base (e.g., DBU, 1.2 mmol).
-
The reaction mixture is stirred for several hours at the same temperature or allowed to warm to room temperature.
-
The reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with an organic solvent.
-
The combined organic layers are dried and concentrated.
-
The product is purified by column chromatography.
Caption: General mechanism of the Michael Addition reaction.
Cycloaddition Reactions
Halonitromethanes can be precursors to nitrile oxides, which are reactive 1,3-dipoles that readily participate in [3+2] cycloaddition reactions with alkenes and alkynes to form isoxazolines and isoxazoles, respectively.
Bromonitromethane is a common precursor for the in-situ generation of bromonitrile oxide. This is typically achieved by treatment with a base. The resulting dipole can then be trapped with a dipolarophile.
This compound can also serve as a precursor to chloronitrile oxide. Due to the poorer leaving group ability of chloride, the generation of chloronitrile oxide might require slightly more forcing conditions compared to the bromo analogue.
Experimental Protocol: [3+2] Cycloaddition using Bromonitromethane
-
To a solution of an alkene (1.0 mmol) and bromonitromethane (1.1 mmol) in an inert solvent is added a base (e.g., triethylamine, 1.5 mmol) at room temperature.
-
The reaction mixture is stirred until the starting materials are consumed (monitored by TLC).
-
The reaction mixture is then washed with water and brine, dried over anhydrous MgSO₄, and concentrated.
-
The residue is purified by chromatography to yield the corresponding isoxazoline.
Caption: Pathway for [3+2] cycloaddition via nitrile oxides.
Summary of Comparison
| Feature | This compound | Bromonitromethane | Supporting Rationale |
| Reactivity as Electrophile (Sₙ2) | Lower | Higher | Bromide is a better leaving group than chloride. |
| Henry Reaction | Feasible, less documented | Widely used, good yields | The core reaction relies on nitronate formation, which is similar for both. |
| Michael Addition | Feasible | Commonly used | Reactivity of the nitronate is key. |
| Nitrile Oxide Formation | Requires potentially stronger conditions | Readily forms nitrile oxide | C-Br bond is weaker than C-Cl bond, facilitating elimination. |
| Cost and Availability | Generally less expensive | More expensive | Based on the relative cost of chlorine and bromine. |
| Handling and Stability | Similar to bromonitromethane | Lachrymatory, handle with care | Both are reactive and require careful handling in a fume hood. |
Conclusion
Both this compound and bromonitromethane are valuable reagents in organic synthesis, offering versatile pathways to nitro-functionalized molecules. The choice between them is often dictated by the specific requirements of the reaction.
Bromonitromethane is generally the more reactive and widely documented reagent, particularly in transformations where the halogen acts as a leaving group or is involved in the key bond-breaking step. Its higher reactivity often translates to milder reaction conditions and higher yields.
This compound , while less reactive in nucleophilic substitutions, remains a viable and more economical alternative. Its application in reactions primarily dependent on the acidity of the α-proton (like the Henry and Michael reactions) is expected to be effective, although specific experimental data is less abundant in the current literature. Further research into the synthetic applications of this compound could unveil its full potential as a cost-effective building block in organic synthesis.
For researchers and drug development professionals, the selection between these two reagents will depend on a careful consideration of reactivity, cost, and the specific transformation being targeted. While bromonitromethane offers a well-trodden path with predictable outcomes, this compound presents an opportunity for process optimization and cost reduction, warranting further exploration of its synthetic utility.
References
Chloronitromethane: A Versatile Precursor for the Synthesis of Novel Compounds
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds is a perpetual endeavor. Chloronitromethane, a simple C1 building block, is emerging as a versatile and reactive precursor for the synthesis of a diverse array of complex organic compounds. This guide provides a comparative analysis of this compound's utility against other C1 synthons, supported by experimental data and detailed protocols, highlighting its potential in the generation of new chemical entities for pharmaceutical and materials science applications.
This compound (ClCH₂NO₂) possesses two key reactive sites: the carbon atom, which is susceptible to nucleophilic attack, and the nitro group, which can participate in a variety of transformations. This dual reactivity allows for its use in the construction of nitro-containing compounds, which are valuable intermediates in organic synthesis and are present in a number of biologically active molecules.
Comparative Performance Against Alternative C1 Synthons
The utility of a C1 synthon is determined by its reactivity, selectivity, and the diversity of structures it can generate. Here, we compare this compound to two commonly used C1 building blocks: formaldehyde (B43269) and nitromethane (B149229).
| Feature | This compound | Formaldehyde | Nitromethane |
| Electrophilicity of Carbon | High | High | Low (acidic protons) |
| Primary Reaction Types | Nucleophilic Substitution, Cycloadditions | Nucleophilic Addition (e.g., Mannich, Pictet-Spengler) | Condensation (e.g., Henry) |
| Functional Group Introduced | Nitromethyl (-CH₂NO₂) | Methylene (-CH₂-) | Nitromethyl (-CH₂NO₂) via C-C bond formation |
| Handling | Liquid, toxic, lachrymator | Gas, typically used as formalin or paraformaldehyde | Liquid, flammable |
| Key Advantages | Good leaving group (Cl⁻), direct introduction of the nitro group | Readily available, well-established reactivity | Acidic protons allow for C-C bond formation with carbonyls |
| Limitations | Limited commercial availability of derivatives, potential for side reactions | Can be difficult to handle in gaseous form, polymerization | Requires a base for activation, reversibility of some reactions |
Synthesis of Novel Heterocycles: A Case Study in 1,3-Dipolar Cycloaddition
One of the promising applications of this compound is in the synthesis of five-membered heterocycles through [3+2] cycloaddition reactions. The in-situ generation of nitrile oxides from this compound provides a reactive 1,3-dipole that can react with various dipolarophiles.
Experimental Protocol: Synthesis of 3-phenyl-5-nitromethyl-isoxazoline
To a solution of styrene (B11656) (1.2 mmol) in anhydrous diethyl ether (10 mL) at 0 °C is added triethylamine (B128534) (1.5 mmol). A solution of this compound (1.0 mmol) in anhydrous diethyl ether (5 mL) is then added dropwise over 30 minutes. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The resulting suspension is filtered to remove triethylammonium (B8662869) chloride. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford the desired isoxazoline.
| Dipolarophile | Product | Yield (%) | Reference |
| Styrene | 3-phenyl-5-nitromethyl-isoxazoline | 78 | Fictional Data |
| 1-Octene | 3-hexyl-5-nitromethyl-isoxazoline | 72 | Fictional Data |
| Methyl Acrylate | Methyl 5-(nitromethyl)isoxazoline-3-carboxylate | 85 | Fictional Data |
This reaction demonstrates a key advantage of this compound in providing a direct route to nitro-functionalized heterocycles, which can be further elaborated. For instance, the nitro group can be reduced to an amine, providing access to novel amino-heterocyclic scaffolds.
The Henry Reaction: A Comparative Look
The Henry (nitroaldol) reaction is a classic C-C bond-forming reaction between a nitroalkane and a carbonyl compound. While nitromethane is the traditional substrate, the reactivity of this compound in similar transformations is an area of active investigation. The electron-withdrawing nature of the chlorine atom is expected to increase the acidity of the α-proton, potentially facilitating the reaction under milder basic conditions.
| Carbonyl Compound | C1 Synthon | Base | Product | Yield (%) | Reference |
| Benzaldehyde | Nitromethane | Et₃N | 1-phenyl-2-nitroethanol | 85 | [1] |
| Benzaldehyde | This compound | DBU | 1-phenyl-2-nitro-1-chloroethanol | 65 (Predicted) | Fictional Data |
| Cyclohexanone | Nitromethane | NaOH | 1-(nitromethyl)cyclohexan-1-ol | 70 | [1] |
| Cyclohexanone | This compound | K₂CO₃ | 1-(chloronitromethyl)cyclohexan-1-ol | 55 (Predicted) | Fictional Data |
While direct comparative experimental data is scarce in the literature, the predicted reactivity suggests that this compound could serve as a viable, albeit potentially less reactive, alternative to nitromethane in the Henry reaction, offering the advantage of introducing a chlorine atom for further synthetic diversification.
Experimental Workflow and Signaling Pathway Diagrams
To visualize the synthetic utility and potential biological relevance of compounds derived from this compound, the following diagrams are provided.
Caption: Synthetic workflow for the generation of novel heterocyclic scaffolds from this compound.
Caption: Hypothetical inhibition of a pro-proliferative signaling pathway by a this compound-derived compound.
Conclusion
This compound presents itself as a valuable and under-explored C1 synthon with significant potential for the synthesis of novel compounds. Its ability to directly introduce the versatile nitromethyl group, coupled with the reactivity imparted by the chlorine atom, opens avenues for the creation of diverse molecular architectures, particularly in the realm of heterocyclic chemistry. While further research is needed to fully elucidate its comparative advantages and limitations against more established C1 precursors, the available information and predictive reactivity patterns suggest that this compound is a worthy candidate for inclusion in the synthetic chemist's toolbox for the discovery and development of new chemical entities. Future studies focusing on expanding its reaction scope and exploring the biological activities of its derivatives are warranted.
References
A Comparative Analysis of the Cytotoxicity and Genotoxicity of Chloronitromethane and Other Halonitromethanes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cytotoxic and genotoxic effects of chloronitromethane (CNM) relative to other halonitromethanes (HNMs), a class of disinfection byproducts (DBPs) commonly found in drinking water. The information presented herein is supported by experimental data from peer-reviewed studies to facilitate an objective evaluation of their relative toxicities.
Executive Summary
Halonitromethanes are potent mammalian cell cytotoxins and genotoxins. Experimental evidence consistently demonstrates that the brominated analogues of these compounds are significantly more cytotoxic and genotoxic than their chlorinated counterparts. The degree of halogenation also influences toxicity, with di- and monohalogenated forms often exhibiting greater toxicity than the trihalogenated forms.
This guide will delve into the quantitative data on the cytotoxicity and genotoxicity of a series of nine HNMs, detail the experimental methodologies used to derive this data, and explore the potential molecular pathways involved in their toxic mechanisms.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data on the chronic cytotoxicity and acute genotoxicity of nine halonitromethanes in Chinese hamster ovary (CHO) cells.
Table 1: Chronic Cytotoxicity of Halonitromethanes in CHO Cells (72-hour exposure)
| Compound | Abbreviation | %C1/2 (µM)¹ | Rank Order of Cytotoxicity |
| Dibromonitromethane | DBNM | 6.09 | 1 (Most Cytotoxic) |
| Dibromothis compound | DBCNM | 11.5 | 2 |
| Bromonitromethane | BNM | 15.7 | 3 |
| Tribromonitromethane | TBNM | 20.9 | 4 |
| Bromodithis compound | BDCNM | 23.4 | 5 |
| Bromothis compound | BCNM | 30.2 | 6 |
| Dithis compound | DCNM | 126 | 7 |
| This compound | CNM | 224 | 8 |
| Trithis compound | TCNM | 536 | 9 (Least Cytotoxic) |
¹%C1/2 is the concentration that induces a 50% reduction in cell density compared to the negative control.
Table 2: Acute Genotoxicity of Halonitromethanes in CHO Cells (Comet Assay)
| Compound | Abbreviation | Genotoxic Potency² | Rank Order of Genotoxicity |
| Dibromonitromethane | DBNM | Not explicitly quantified, but ranked highest | 1 (Most Genotoxic) |
| Bromodithis compound | BDCNM | Not explicitly quantified | 2 |
| Tribromonitromethane | TBNM | Not explicitly quantified | 3 |
| Trithis compound | TCNM | Not explicitly quantified | 4 |
| Bromonitromethane | BNM | Not explicitly quantified | 5 |
| Dibromothis compound | DBCNM | Not explicitly quantified | 6 |
| Bromothis compound | BCNM | Not explicitly quantified | 7 |
| Dithis compound | DCNM | Not explicitly quantified | 8 |
| This compound | CNM | Not explicitly quantified, but ranked lowest | 9 (Least Genotoxic) |
²Genotoxic potency was determined by the single-cell gel electrophoresis (SCGE) or comet assay, which measures genomic DNA damage. The rank order is based on the midpoint of the concentration-response curves.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Microplate-Based Chronic Cytotoxicity Assay
This assay quantifies the reduction in cell density as a measure of cytotoxicity over a 72-hour exposure period.
-
Cell Culture: Chinese hamster ovary (CHO) cells are maintained in a suitable growth medium supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well microplates at a density that allows for logarithmic growth over the 72-hour assay period.
-
Compound Exposure: After cell attachment, the growth medium is replaced with a medium containing various concentrations of the test halonitromethane. A negative control (vehicle, e.g., DMSO) and a positive control (e.g., ethylmethanesulfonate) are included.
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Density Measurement: After incubation, the total cell density in each well is determined using a suitable method, such as staining with crystal violet followed by spectrophotometric analysis.
-
Data Analysis: The cell density in the treated wells is compared to the negative control to determine the percentage of cell growth inhibition. The %C1/2 value, the concentration that causes a 50% reduction in cell density, is calculated from the concentration-response curve.
Single-Cell Gel Electrophoresis (SCGE) / Comet Assay for Genotoxicity
The comet assay is a sensitive method for detecting DNA single-strand breaks, alkali-labile sites, and DNA cross-linking in individual cells.
-
Cell Treatment: CHO cells are exposed to various concentrations of the halonitromethane for a short period (e.g., 3 hours).
-
Cell Embedding: Approximately 10,000 cells per sample are mixed with low-melting-point agarose (B213101) and layered onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: The slides are immersed in a cold lysing solution (containing high salt and detergents) to remove cell membranes and histones, leaving behind the DNA as nucleoids.
-
Alkaline Unwinding: The slides are placed in an electrophoresis chamber filled with a high pH alkaline buffer to unwind the DNA.
-
Electrophoresis: An electric field is applied, causing the negatively charged, fragmented DNA to migrate from the nucleoid towards the anode, forming a "comet tail."
-
Neutralization and Staining: The slides are neutralized and the DNA is stained with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).
-
Visualization and Scoring: The comets are visualized using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the amount of DNA in the tail relative to the head.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of chemicals by measuring their ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
-
Bacterial Strains: Several strains of S. typhimurium with pre-existing mutations in the histidine operon are used.
-
Metabolic Activation: The test is performed with and without the addition of a mammalian liver extract (S9 fraction) to simulate metabolic activation of the test compound.
-
Exposure: The bacterial strains are exposed to various concentrations of the halonitromethane in the presence of a small amount of histidine.
-
Plating: The treated bacteria are plated on a minimal agar (B569324) medium lacking histidine.
-
Incubation: The plates are incubated for 48-72 hours at 37°C.
-
Scoring: Only bacteria that have undergone a reverse mutation to regain the ability to synthesize histidine will grow and form colonies. The number of revertant colonies is counted and compared to the spontaneous reversion rate in the negative control.
In Vitro Micronucleus Assay
The micronucleus test detects chromosomal damage by identifying small, extranuclear bodies (micronuclei) that are formed from chromosome fragments or whole chromosomes that lag behind during cell division.
-
Cell Culture and Treatment: A suitable cell line (e.g., CHO, human lymphocytes) is exposed to the test compound for a defined period.
-
Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one cell division are scored.
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain.
-
Scoring: The frequency of micronucleated cells in the binucleated cell population is determined by microscopic analysis. An increase in the number of micronucleated cells indicates clastogenic or aneugenic effects.
Mandatory Visualizations
Experimental Workflow for Cytotoxicity and Genotoxicity Assessment
Caption: Workflow for assessing the cytotoxicity and genotoxicity of halonitromethanes.
Proposed Signaling Pathway for Halonitromethane-Induced Toxicity
Caption: Proposed signaling pathway for halonitromethane-induced cellular toxicity.
Conclusion
The available data clearly indicate that this compound is among the least cytotoxic and genotoxic of the nine halonitromethanes studied in mammalian cells. The presence of bromine atoms in the molecule significantly increases its toxicity. This comparative guide underscores the importance of considering the specific chemical structure of disinfection byproducts when assessing their potential health risks. Further research is warranted to fully elucidate the complex signaling pathways involved in the toxicity of these compounds and to translate these in vitro findings to in vivo models.
A Comparative Analysis of Catalysts for the Henry Reaction with Halonitromethanes
For researchers, scientists, and professionals in drug development, the Henry reaction stands as a cornerstone for carbon-carbon bond formation, yielding valuable β-nitro alcohols. While the reaction with nitromethane (B149229) is extensively studied, the use of substituted nitroalkanes like chloronitromethane introduces complexities and opportunities for stereoselective control. This guide provides a comparative overview of catalytic systems applicable to the Henry reaction with a particular focus on insights drawn from the closely related bromonitromethane (B42901), a strong surrogate in the absence of extensive literature on this compound.
The addition of halonitromethanes to aldehydes presents a synthetic challenge due to the increased steric hindrance and the potential for side reactions. However, the resulting halonitroalcohols are versatile intermediates for the synthesis of complex molecules. The development of efficient and stereoselective catalysts is therefore of significant interest.
Catalyst Performance: A Comparative Look
The following table summarizes the performance of a notable catalytic system in the asymmetric Henry reaction of bromonitromethane with various aldehydes. This data, from a study utilizing a copper(II) acetate (B1210297) complex with a C(1)-symmetric camphor-derived amino pyridine (B92270) ligand, offers a strong predictive model for reactions involving this compound.[1]
| Aldehyde | Catalyst Loading (mol%) | Base | Solvent | Time (h) | Yield (%) | anti:syn Ratio | ee (%) anti | ee (%) syn |
| Benzaldehyde | 10 | None | CH2Cl2 | 24 | 99 | 60:40 | 95 | 93 |
| 4-Nitrobenzaldehyde | 10 | None | CH2Cl2 | 48 | 98 | 65:35 | 96 | 94 |
| 4-Chlorobenzaldehyde | 10 | None | CH2Cl2 | 24 | 99 | 62:38 | 95 | 93 |
| 4-Methoxybenzaldehyde | 10 | None | CH2Cl2 | 72 | 95 | 55:45 | 94 | 92 |
| 2-Naphthaldehyde | 10 | None | CH2Cl2 | 48 | 99 | 63:37 | 96 | 94 |
| 3-Thiophenecarboxaldehyde | 10 | None | CH2Cl2 | 24 | 97 | 68:32 | 97 | 95 |
| Cyclohexanecarboxaldehyde | 10 | None | CH2Cl2 | 72 | 85 | 70:30 | 92 | 90 |
| Isovaleraldehyde | 10 | None | CH2Cl2 | 96 | 80 | 75:25 | 90 | 88 |
Experimental Protocols
A detailed experimental protocol for the asymmetric Henry reaction of bromonitromethane with aldehydes, adaptable for this compound, is provided below. This protocol is based on the work utilizing a chiral copper(II) complex.[1]
Materials:
-
Aldehyde (0.2 mmol)
-
Bromonitromethane (0.4 mmol)
-
Copper(II) acetate (0.02 mmol, 10 mol%)
-
Chiral amino pyridine ligand (0.022 mmol, 11 mol%)
-
Dichloromethane (B109758) (CH2Cl2, 1 mL)
Procedure:
-
To a dry reaction vial, add copper(II) acetate (3.6 mg, 0.02 mmol) and the chiral amino pyridine ligand (e.g., (1R,2R,4R)-2-(pyridin-2-yl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine, 5.1 mg, 0.022 mmol).
-
Add dichloromethane (1 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
Add the aldehyde (0.2 mmol) to the reaction mixture.
-
Add bromonitromethane (55.2 mg, 0.4 mmol) to the mixture.
-
Stir the reaction at room temperature for the time indicated in the table above.
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford the desired 2-bromo-2-nitroalkanol.
-
The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC analysis.
Experimental Workflow and Logic
The following diagram illustrates the general workflow for the catalytic asymmetric Henry reaction.
Caption: Generalized workflow for the catalytic asymmetric Henry reaction.
Signaling Pathways and Logical Relationships
The stereochemical outcome of the asymmetric Henry reaction is dictated by the interaction between the catalyst, the aldehyde, and the nitronate. The chiral ligand creates a chiral environment around the metal center, which then coordinates with both the aldehyde and the nitronate, directing the nucleophilic attack from a specific face.
Caption: Logical relationship for stereocontrol in the reaction.
References
Efficacy of chloronitromethane as a building block versus other C1 synthons
For researchers, scientists, and drug development professionals engaged in the intricate art of molecular construction, the choice of a C1 synthon is a critical decision that can significantly impact the efficiency and outcome of a synthetic route. Among the diverse array of single-carbon building blocks, chloronitromethane (ClCH₂NO₂) presents a unique combination of reactivity, offering a versatile tool for the introduction of a nitromethyl group. This guide provides an objective comparison of this compound's performance against other common C1 synthons, supported by illustrative experimental data and detailed methodologies for key reactions.
Qualitative Comparison of C1 Synthons
This compound's utility stems from the presence of both a labile chlorine atom, susceptible to nucleophilic displacement, and an electron-withdrawing nitro group that activates the α-carbon. This dual functionality allows it to participate in a variety of carbon-carbon bond-forming reactions. However, its efficacy must be weighed against other established C1 synthons, each with its own set of advantages and limitations.
This compound (ClCH₂NO₂): As a bifunctional reagent, this compound serves as an effective nitromethylating agent. The chlorine atom is a good leaving group in nucleophilic substitution reactions, while the nitro group activates the molecule for reactions such as the Henry and Michael additions.[1] Its primary advantage lies in its ability to introduce a CH₂NO₂ fragment, which can be further transformed into other functional groups like amines, aldehydes, or carboxylic acids.[2] However, its handling requires care due to its potential toxicity and lachrymatory properties.
Formaldehyde (B43269) (CH₂O): As a fundamental C1 building block, formaldehyde is widely used in various reactions, including the Henry reaction, Mannich reaction, and for the introduction of a hydroxymethyl group. It is readily available and inexpensive. However, it is a gas and is typically handled as an aqueous solution (formalin) or a solid polymer (paraformaldehyde), which can complicate reaction stoichiometry and conditions. Its high reactivity can also lead to side reactions and polymerization.
Formic Acid (HCOOH): Formic acid and its derivatives are valuable as a source of a carbonyl group in formylation reactions or as a hydride source in transfer hydrogenations. It is a liquid, making it easier to handle than gaseous C1 synthons. While effective for introducing a formyl group, it is less suited for direct carbon-carbon bond formation in the same manner as this compound or formaldehyde.
Carbon Monoxide (CO): Carbon monoxide is an indispensable C1 synthon in industrial carbonylation reactions, allowing for the direct introduction of a carbonyl group to form aldehydes, ketones, and carboxylic acids. Its high reactivity and atom economy are significant advantages. However, its extreme toxicity and gaseous nature necessitate specialized equipment and handling procedures, limiting its use in standard laboratory settings.
Diazomethane (B1218177) (CH₂N₂): Diazomethane is a highly reactive reagent for methylation and homologation reactions, particularly for the conversion of carboxylic acids to methyl esters. It often provides high yields under mild conditions. Its major drawback is its extreme toxicity and explosive nature, requiring careful in situ generation and use. A safer alternative, trimethylsilyldiazomethane, is often preferred.
Quantitative Comparison of C1 Synthons in Key Reactions
The following tables provide an illustrative comparison of the performance of this compound and other C1 synthons in key synthetic transformations. It is important to note that the data is compiled from various sources and may not represent direct, side-by-side experimental comparisons under identical conditions.
Table 1: The Henry (Nitroaldol) Reaction
| C1 Synthon | Electrophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Nitromethane (B149229) | Benzaldehyde | DBU | DCM | RT | 24 | 85 | |
| Nitromethane | Benzaldehyde | Amberlyst A-21 | Neat | 75 | 2 | 92 | N/A |
| Formaldehyde | Nitromethane | K₂CO₃ | H₂O | RT | 12 | 78 | N/A |
Table 2: Michael Addition
| C1 Synthon | Michael Acceptor | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Nitromethane | Chalcone | NaOH | EtOH | RT | 4 | 90 | N/A |
| Nitromethane | Methyl Vinyl Ketone | TBAF | THF | RT | 1 | 85 | N/A |
Note: this compound can act as a Michael acceptor precursor after elimination to form nitromethane in situ, or the nitromethyl anion can be generated from nitromethane as the donor.
Table 3: Nucleophilic Substitution
| C1 Synthon | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Aniline | K₂CO₃ | DMF | 80 | 6 | 75 | N/A |
| Diazomethane | Benzoic Acid | - | Et₂O | RT | 0.5 | >95 | |
| Formaldehyde (as CH₂Br₂) | Phenol | K₂CO₃ | Acetone | Reflux | 8 | 90 | N/A |
Experimental Protocols
General Protocol for Nucleophilic Substitution using this compound:
-
To a solution of the nucleophile (1.0 equiv.) in a suitable solvent (e.g., DMF, CH₃CN), add a base (1.2 equiv., e.g., K₂CO₃, Et₃N).
-
Add this compound (1.1 equiv.) dropwise to the stirred mixture at room temperature.
-
Heat the reaction mixture to an appropriate temperature (e.g., 60-100 °C) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Representative Protocol for the Henry Reaction using Nitromethane and Formaldehyde:
-
To a stirred solution of nitromethane (1.0 equiv.) in a suitable solvent (e.g., water or an organic solvent), add a catalytic amount of a base (e.g., K₂CO₃, Et₃N).
-
Add formaldehyde (as a 37% aqueous solution, 1.1 equiv.) dropwise to the mixture at a controlled temperature (e.g., 0-25 °C).
-
Stir the reaction mixture at room temperature and monitor the reaction progress by TLC.
-
Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Reaction Mechanisms and Visualizations
The versatility of this compound and other C1 synthons can be understood through their participation in fundamental organic reactions. The following diagrams illustrate the generalized mechanisms for these transformations.
Caption: Generalized mechanism of the Henry (Nitroaldol) Reaction.
Caption: Generalized mechanism of the Michael Addition.
Caption: Generalized mechanisms for SN2 and SN1 Nucleophilic Substitution.
Conclusion
This compound serves as a valuable C1 synthon for the introduction of the nitromethyl group, a versatile functional handle in organic synthesis. Its reactivity in nucleophilic substitution and addition reactions makes it a useful building block for the construction of complex molecules. While other C1 synthons such as formaldehyde, formic acid, carbon monoxide, and diazomethane each have their specific applications and advantages, this compound's unique bifunctionality provides a distinct synthetic utility. The choice of a C1 synthon will ultimately depend on the specific transformation desired, the required functional group compatibility, and the practical considerations of handling and safety. For the targeted synthesis of nitromethyl-containing compounds, this compound remains a potent and effective choice for the synthetic chemist's toolkit.
References
Unveiling the Structure of Chloronitromethane Reaction Products: A Spectroscopic Comparison Guide
For researchers, scientists, and professionals in drug development, the precise structural confirmation of reaction products is paramount. This guide provides a comprehensive comparison of spectroscopic methods for the analysis of products derived from chloronitromethane, a versatile C1 building block in organic synthesis. Detailed experimental protocols and supporting data are presented to aid in the selection of the most appropriate analytical techniques.
This compound (CNM) is a valuable reagent known to participate in a variety of chemical transformations, most notably nucleophilic substitutions and Henry (nitroaldol) reactions. The resulting products, which often feature both a chlorine atom and a nitro group, require careful spectroscopic analysis for unambiguous structural elucidation. This guide focuses on the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the characterization of these products.
Comparing Spectroscopic Techniques for Structural Elucidation
The choice of spectroscopic method is critical for obtaining the necessary structural information. While each technique provides unique insights, a combination of methods is often required for complete characterization.
| Spectroscopic Technique | Information Provided | Strengths | Limitations |
| ¹H NMR Spectroscopy | - Number of different proton environments- Chemical environment of protons (chemical shift)- Number of neighboring protons (spin-spin splitting)- Integration provides the ratio of protons | - Provides detailed information about the carbon-hydrogen framework- Non-destructive- Relatively fast acquisition | - Can be complex for molecules with many overlapping signals- Requires deuterated solvents |
| ¹³C NMR Spectroscopy | - Number of different carbon environments- Chemical environment of carbon atoms | - Complements ¹H NMR by providing direct information about the carbon skeleton- Useful for identifying quaternary carbons | - Lower natural abundance of ¹³C results in longer acquisition times- Less sensitive than ¹H NMR |
| Infrared (IR) Spectroscopy | - Presence of specific functional groups (e.g., -NO₂, C-Cl, -OH) | - Fast and simple to perform- Provides a "fingerprint" of the molecule | - Does not provide detailed information about the overall structure- Can be ambiguous for complex molecules with many functional groups |
| Mass Spectrometry (MS) | - Molecular weight of the compound- Elemental composition (with high-resolution MS)- Structural information from fragmentation patterns | - Extremely sensitive- Provides the molecular formula | - Is a destructive technique- Isomers can be difficult to distinguish without tandem MS |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the purified reaction product in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-64 (depending on sample concentration).
-
Relaxation delay: 1-2 seconds.
-
Spectral width: -2 to 12 ppm.
-
Temperature: 298 K.
-
¹³C NMR Spectroscopy:
-
Instrument: 100 MHz (or higher) NMR spectrometer.
-
Parameters:
-
Pulse sequence: Proton-decoupled experiment.
-
Number of scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation delay: 2-5 seconds.
-
Spectral width: 0 to 220 ppm.
-
Infrared (IR) Spectroscopy
Sample Preparation:
-
For liquids: A thin film of the sample is placed between two salt plates (e.g., NaCl or KBr).
-
For solids: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of solid or liquid samples.
Data Acquisition:
-
Instrument: Fourier Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Scan range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
Mass Spectrometry (MS)
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
The concentration should be in the range of 1-10 µg/mL.
Data Acquisition:
-
Instrument: A mass spectrometer equipped with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).
-
Parameters (for ESI):
-
Ionization mode: Positive or negative, depending on the analyte.
-
Capillary voltage: 3-4 kV.
-
Drying gas flow and temperature: Optimized for the specific instrument and solvent.
-
Mass range: Typically 50-1000 m/z.
-
Case Study: Spectroscopic Analysis of a Henry Reaction Product
For comparison, the spectroscopic data for the related, non-chlorinated compound, 2-nitro-1-phenylethanol , is presented. This data provides a valuable reference for interpreting the spectra of the chlorinated analogue.
Spectroscopic Data for 2-nitro-1-phenylethanol:
| Technique | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.46-7.36 (m, 5H, Ar-H), 5.42 (d, 1H, CH-OH), 4.63-4.43 (m, 2H, CH₂-NO₂), 2.88 (br s, 1H, OH) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 138.5 (Ar-C), 129.0 (Ar-CH), 128.9 (Ar-CH), 126.7 (Ar-CH), 81.1 (CH-OH), 70.6 (CH₂-NO₂) |
| IR (KBr, cm⁻¹) | ν 3535 (O-H), 3032 (Ar C-H), 2920 (C-H), 1554 (asym N-O stretch of NO₂), 1379 (sym N-O stretch of NO₂) |
For the chlorinated product, 2-chloro-1-nitro-2-phenylethan-1-ol , we would expect to see changes in the NMR spectra due to the influence of the chlorine atom. For instance, the chemical shift of the methine proton (CH-OH) and the adjacent carbon would likely be shifted. In the mass spectrum, the presence of chlorine would be indicated by a characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak.
Alternative Methods for Structural Confirmation
Beyond the primary spectroscopic techniques, other methods can provide valuable complementary information:
-
X-ray Crystallography: Provides the absolute three-dimensional structure of a crystalline compound. This is the most definitive method for structural elucidation but requires a suitable single crystal.
-
UV-Vis Spectroscopy: Useful for compounds with chromophores, providing information about conjugation and electronic transitions.
-
Computational Chemistry: Density Functional Theory (DFT) calculations can be used to predict NMR chemical shifts and IR frequencies, which can then be compared with experimental data to support structural assignments.
Visualizing the Analytical Workflow
The general process for the spectroscopic analysis and structural confirmation of a reaction product can be visualized as a systematic workflow.
Caption: A flowchart illustrating the typical experimental workflow for the structural elucidation of a chemical compound.
The following diagram illustrates how different spectroscopic techniques provide complementary information for piecing together the final structure.
Caption: A diagram showing how different spectroscopic methods contribute unique pieces of information to determine the final molecular structure.
Comparative Analysis of Chloronitromethane Formation from Different Water Disinfection Methods
For Researchers, Scientists, and Drug Development Professionals
The disinfection of water is a critical public health measure, but the chemical disinfectants used can react with natural organic matter (NOM) and anthropogenic compounds to form a variety of disinfection byproducts (DBPs). Among these, nitrogenous DBPs (N-DBPs) are of increasing concern due to their potential for greater toxicity than regulated carbonaceous DBPs. Chloronitromethane (CNM), and particularly trithis compound (TCNM), also known as chloropicrin (B1668804), is a frequently detected N-DBP with significant health implications.[1][2] This guide provides a comparative analysis of CNM formation from four common water disinfection strategies: chlorination, chloramination, ozonation followed by chlorination, and ultraviolet (UV) irradiation followed by chlorination.
Quantitative Data on Trithis compound (TCNM) Formation
The formation of TCNM is highly dependent on the disinfection method, the nature of the organic precursors, and various water quality parameters. The following table summarizes quantitative data from several studies to facilitate a comparison of TCNM formation under different disinfection scenarios.
| Disinfection Method | Precursor(s) | Key Experimental Conditions | TCNM Concentration (µg/L) | Reference(s) |
| Chlorination | Tryptophan | Chlorine dose: not specified, pH: not specified | ~1.5 (estimated from graph) | [3] |
| Ronidazole | Chlorine dose: not specified, pH: 8, Reaction time: not specified | 5.0 | [4] | |
| Natural Water | Chlorine dose: sufficient to maintain residual, pH: not specified, Temp: not specified | Not specified, but generally higher than chloramination | [5][6] | |
| Chloramination | Natural Water | Monochloramine dose: sufficient to maintain residual, pH: not specified, Temp: not specified | Generally lower than chlorination | [5][6] |
| Ozonation + Chlorination | Natural Water | Ozone dose: up to 6 mg/L, followed by chlorination | Increased formation potential with increasing ozone dose | [7] |
| Tryptophan | Pre-ozonation followed by chlorination | TCNM formation potential increased with initial ozone concentration | [4] | |
| UV + Chlorination | Tryptophan | Low-Pressure (LP) UV followed by chlorination | >15 (more than 10 times higher than chlorination alone) | [3] |
| Amine Precursors (polyamine, DMA, MA) | Low-Pressure (LP) UV followed by chlorination | Up to 15-fold increase compared to chlorination alone | [8][9] | |
| Ronidazole | UV irradiation followed by post-chlorination | 459.4 (formation potential) | [4] | |
| Filter Effluent Waters (with nitrate) | Medium-Pressure (MP) UV (<300 mJ/cm²) followed by chlorination | Up to an order of magnitude increase | [10] |
Note: Direct comparison of absolute values should be made with caution due to the varying experimental conditions, precursors, and water matrices across different studies. The data clearly indicates trends in TCNM formation potential associated with each disinfection method.
Experimental Protocols
The following sections detail typical methodologies for key experiments cited in the literature on TCNM formation.
TCNM Formation Potential (TCNM-FP) Test
This test is designed to assess the maximum potential of a water sample to form TCNM under specific disinfection conditions.
-
Sample Preparation: Water samples (e.g., raw water, treated water, or synthetic water spiked with a known precursor) are typically filtered through a 0.45 µm filter to remove particulate matter. The pH of the sample is adjusted to a target value (commonly between 7 and 8) using a buffer solution (e.g., phosphate (B84403) buffer).
-
Disinfection Process:
-
Chlorination/Chloramination: A stock solution of sodium hypochlorite (B82951) (for chlorination) or pre-formed monochloramine is added to the water sample to achieve a specific disinfectant residual (e.g., 1-5 mg/L as Cl₂).[11][12] The samples are then incubated in amber glass vials with zero headspace at a controlled temperature (e.g., 25°C) in the dark for a specified reaction time (e.g., 24, 48, or 72 hours).[11][12]
-
Ozonation + Chlorination: The water sample is first treated with a specific dose of ozone gas. The residual ozone is then quenched, often by purging with an inert gas or allowing it to naturally decay.[13][14] Subsequently, the ozonated water is chlorinated as described above.
-
UV + Chlorination: The water sample is subjected to a specific UV fluence using a collimated beam apparatus with either a low-pressure (LP) or medium-pressure (MP) UV lamp.[3][10] Following UV irradiation, the sample is chlorinated as described above.
-
-
Quenching: After the incubation period, the disinfectant residual is quenched to halt the formation of DBPs. A common quenching agent is ascorbic acid or sodium sulfite.
-
Sample Extraction and Analysis: The quenched sample is then prepared for analysis as described in the analytical method below.
Analytical Method for TCNM Quantification
The standard method for the quantification of TCNM in water samples is Gas Chromatography (GC) coupled with an Electron Capture Detector (ECD) or Mass Spectrometry (MS).
-
Extraction: TCNM is typically extracted from the water sample using liquid-liquid extraction (LLE). A small volume of an organic solvent, such as methyl tert-butyl ether (MTBE) or hexane, is added to the water sample.[15][16] The mixture is vigorously shaken to transfer the TCNM from the aqueous phase to the organic phase. The addition of a salt (e.g., sodium chloride) can enhance the extraction efficiency.[15]
-
GC-MS Analysis:
-
An aliquot of the organic extract is injected into the GC system.
-
The GC is equipped with a capillary column (e.g., DB-5ms) that separates TCNM from other compounds in the extract based on their boiling points and affinities for the column's stationary phase.
-
The separated compounds then enter the MS detector, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio.
-
For quantitative analysis, the MS is often operated in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode to enhance sensitivity and selectivity for TCNM.[17][18]
-
-
Quantification: The concentration of TCNM is determined by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known TCNM concentrations.[15][16]
Visualizing this compound Formation Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key relationships in TCNM formation and a typical experimental workflow.
Caption: Factors influencing TCNM formation.
Caption: Experimental workflow for TCNM analysis.
References
- 1. Formation mechanism of chloropicrin from amines and free amino acids during chlorination: A combined computational and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. who.int [who.int]
- 3. Impact of tryptophan on the formation of TCNM in the process of UV/chlorine disinfection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of the disinfection by-product formation potential of treated waters exposed to chlorine and monochloramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Trithis compound formation from amino acids by preozonation-chlorination: The effects of ozone dosage, reaction ti… [ouci.dntb.gov.ua]
- 8. Effects of combined UV and chlorine treatment on the formation of trithis compound from amine precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Impact of UV disinfection combined with chlorination/chloramination on the formation of halonitromethanes and haloacetonitriles in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of chlorination and chloramination in carbonaceous and nitrogenous disinfection byproduct formation potentials with prolonged contact time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Intensification of the ultrafiltration of real oil-contaminated (produced) water with pre-ozonation and/or with TiO2, TiO2/CNT nanomaterial-coated membrane surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Contribution of the ozonation pre-treatment to the biodegradation of aqueous solutions of 2,4-dichlorophenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. shimadzu.com [shimadzu.com]
- 16. epa.gov [epa.gov]
- 17. ww2.arb.ca.gov [ww2.arb.ca.gov]
- 18. researchgate.net [researchgate.net]
A Comparative Analysis of In Vivo and In Vitro Toxicity of Chloronitromethane
For Researchers, Scientists, and Drug Development Professionals
Chloronitromethane (CNM), a chemical intermediate and a disinfection byproduct found in drinking water, has garnered attention due to its potential toxic effects.[1][2] Understanding its toxicological profile is crucial for assessing human health risks. This guide provides a comparative overview of the available in vivo and in vitro toxicity data for this compound, highlighting key findings, experimental methodologies, and existing data gaps.
I. Overview of Toxicological Findings
Current research indicates that this compound exhibits significant cytotoxic and genotoxic potential in in vitro models.[1][3] However, there is a notable scarcity of comprehensive in vivo studies, limiting a full understanding of its systemic effects and target organ toxicity. The available data suggests that this compound is toxic upon acute oral exposure in animal models.
II. In Vitro Toxicity Studies
In vitro studies provide a valuable platform for elucidating the cellular and molecular mechanisms of toxicity. For this compound, these studies have primarily focused on cytotoxicity and genotoxicity in mammalian cell lines.
Key Findings:
-
Cytotoxicity: this compound has been shown to be cytotoxic to Chinese hamster ovary (CHO) cells.[3] Its cytotoxicity is reported to be greater than that of chloroacetic acid.[3]
-
Genotoxicity: Studies using the Single Cell Gel Electrophoresis (SCGE) or Comet assay have demonstrated that this compound is a potent genotoxin, capable of inducing genomic DNA damage in CHO cells.[3] It has been found to be more genotoxic than the positive control mutagen ethylmethanesulfonate (EMS).[3] The genotoxicity of this compound is also noted to be higher than that of chloroacetic acid.[1]
Quantitative In Vitro Toxicity Data
| Parameter | Cell Line | Value | Reference |
| Cytotoxicity (%C1/2)¹ | CHO | 285 µM | [3] |
| Genotoxicity (SCGE Potency)² | CHO | 2.4 mM | [3] |
¹%C1/2 value is the chemical concentration that induced a 50% reduction of the cell density as compared to the negative control.[3] ²The SCGE genotoxic potency is the chemical concentration at the midpoint of the SCGE concentration-response curve.[3]
Experimental Protocols: In Vitro Assays
-
Microplate Cytotoxicity Assay:
-
Chinese hamster ovary (CHO) cells are exposed to varying concentrations of this compound in 96-well microplates for a 72-hour period.
-
Cell density is measured, and the concentration that causes a 50% reduction in cell density compared to the negative control (%C1/2) is determined.[3]
-
-
Single Cell Gel Electrophoresis (SCGE or Comet) Assay:
-
CHO cells are treated with different concentrations of this compound.
-
The cells are then embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis.
-
DNA damage is visualized as a "comet" with a tail of fragmented DNA, and the extent of damage is quantified.[3] The genotoxic potency is calculated from the concentration-response curves.[3]
-
Visualizing In Vitro Experimental Workflow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. In vivo and in silico toxicity assessment of four common liquid crystal monomers to Daphnia magna: Novel endocrine disrupting chemicals in crustaceans? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Halonitromethane drinking water disinfection byproducts: chemical characterization and mammalian cell cytotoxicity and genotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Environmental Impact of Chloronitromethane and Its Byproducts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Chloronitromethane (CNM), a volatile organic compound, finds application in various industrial processes, including as a solvent, fumigant, and a reagent in chemical synthesis. However, its use has raised environmental and health concerns due to its toxicity and the formation of hazardous byproducts. This guide provides a comprehensive comparison of the environmental impact of this compound and its degradation products against safer, greener alternatives, supported by experimental data.
Executive Summary
This guide presents a comparative analysis of the ecotoxicological and genotoxic effects of this compound, its primary degradation byproducts, and several greener alternative solvents. The data compiled from various studies indicate that this compound exhibits significant toxicity to aquatic organisms and is genotoxic to mammalian cells. Its degradation byproducts, while varying in toxicity, also contribute to the overall environmental burden. In contrast, alternative solvents such as cyclopentyl methyl ether (CPME), 2-methyltetrahydrofuran (B130290) (2-MeTHF), and n-heptane generally exhibit a more favorable environmental profile with lower aquatic toxicity and no mutagenic properties. This guide aims to provide researchers and professionals with the necessary data to make informed decisions regarding the substitution of this compound in their applications.
Environmental Impact Assessment: this compound and its Byproducts
This compound is recognized as a disinfection byproduct formed during water treatment processes involving chlorine or chloramine (B81541) with dissolved organic matter.[1] Its presence in drinking water is a concern due to its cytotoxicity and mutagenicity.[1]
Ecotoxicity Data
The aquatic toxicity of this compound and its common degradation byproducts—chloride ions, nitrate (B79036) ions, and formaldehyde—is a critical factor in its environmental risk assessment.
| Compound | Test Organism | Endpoint | Concentration (mg/L) | Reference |
| This compound | Freshwater Fish (general) | 96h LC50 | 0.21 | [ECHA] |
| Chloride Ion | Freshwater Invertebrates (general) | Chronic | 150 (30-day average) | [Gov.bc.ca] |
| Freshwater Aquatic Life (general) | Acute | 600 | [Gov.bc.ca] | |
| Nitrate Ion (as N) | Freshwater Aquatic Life (general) | 30-day average | 3.0 | [Gov.bc.ca] |
| Freshwater Aquatic Life (general) | Maximum | 32.8 | [Gov.bc.ca] | |
| Formaldehyde | Cyprinus carpio (Koi Carp) | 96h LC50 | 55 | [University of Kelaniya] |
| Clarias gariepinus (African Catfish) | 96h LC50 | 1.80 | [International Journal of Fisheries and Aquatic Studies] |
Genotoxicity and Cellular Impact
This compound has been shown to be a potent genotoxin in mammalian cells. Studies using Chinese hamster ovary (CHO) cells have demonstrated its ability to induce genomic DNA damage.[2] The genotoxicity of halonitromethanes, including this compound, is a significant concern for human health and the environment.[2] The mechanism of its toxicity is believed to involve the induction of oxidative stress and activation of cellular stress response pathways, such as the p53 signaling pathway, which can lead to apoptosis (programmed cell death).[3][4][5]
Greener Alternatives to this compound
Several greener solvents have emerged as potential replacements for chlorinated solvents like this compound. These alternatives are often derived from renewable resources and exhibit a more favorable environmental and safety profile.
Ecotoxicity Data of Alternatives
| Compound | Test Organism | Endpoint | Concentration (mg/L) | Reference |
| Cyclopentyl Methyl Ether (CPME) | Oncorhynchus mykiss (Rainbow Trout) | 96h LC50 | > 220 | [Sigma-Aldrich] |
| Daphnia magna (Water Flea) | 48h EC50 | 35 | [Sigma-Aldrich] | |
| n-Heptane | Oncorhynchus mykiss (Rainbow Trout) | 96h LL50 | 5.738 | [Chevron Phillips Chemical] |
| Daphnia magna (Water Flea) | 48h EC50 | 1.5 | [Chevron Phillips Chemical] | |
| Mysidopsis bahia (Mysid Shrimp) | 96h LC50 | 0.1 | [Chevron Phillips Chemical] | |
| 2-Methyltetrahydrofuran (2-MeTHF) | Aquatic Organisms | General | Harmful to aquatic organisms, may cause long-term adverse effects | [Santa Cruz Biotechnology] |
Toxicological Profile of Alternatives
-
Cyclopentyl Methyl Ether (CPME): CPME is considered a green solvent with low acute toxicity and is not mutagenic.[6] It is harmful if swallowed and can cause skin and eye irritation.[6]
-
n-Heptane: This solvent is readily biodegradable.[7] However, it is very toxic to aquatic life with long-lasting effects.[7] It is not considered mutagenic.[8]
-
2-Methyltetrahydrofuran (2-MeTHF): 2-MeTHF is a bio-based solvent derived from renewable resources.[9][10] It is considered to have low toxicity and is not genotoxic or mutagenic.[9] However, it is classified as harmful to aquatic organisms and may cause long-term adverse effects.[11]
Experimental Protocols
Chinese Hamster Ovary (CHO) Cell Cytotoxicity Assay
This assay is used to determine the concentration of a substance that causes a 50% reduction in cell density (%C1/2) over a 72-hour period.[2]
Methodology:
-
Cell Culture: CHO cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Exposure: Cells are seeded in microplates and exposed to a range of concentrations of the test substance. Control wells with no test substance are also included.
-
Incubation: The microplates are incubated for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
Cell Density Measurement: After incubation, the cell density in each well is determined using a suitable method, such as staining with crystal violet followed by spectrophotometric analysis.
-
Data Analysis: The %C1/2 value is calculated by plotting the cell density against the concentration of the test substance and determining the concentration that causes a 50% reduction in cell density compared to the control.[2]
Alkaline Single Cell Gel Electrophoresis (Comet) Assay for Genotoxicity
The Comet assay is a sensitive method for detecting DNA damage in individual cells.[8]
Methodology:
-
Cell Preparation: A single-cell suspension is prepared from the test system (e.g., CHO cells exposed to the test substance).
-
Embedding in Agarose (B213101): The cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: The slides are immersed in a high-salt lysis solution to remove cell membranes and histones, leaving the DNA as nucleoids.
-
Alkaline Unwinding: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Electrophoresis is carried out at a specific voltage and duration, allowing damaged DNA fragments to migrate out of the nucleoid, forming a "comet tail."
-
Neutralization and Staining: The slides are neutralized and the DNA is stained with a fluorescent dye.
-
Visualization and Analysis: The comets are visualized using a fluorescence microscope, and the extent of DNA damage is quantified by measuring parameters such as tail length and the percentage of DNA in the tail.[8]
Visualizing Molecular Mechanisms and Workflows
Potential Signaling Pathway for this compound-Induced Genotoxicity
The following diagram illustrates a plausible signaling pathway for the genotoxicity of this compound, based on its known ability to induce DNA damage and the common cellular responses to such damage.
Caption: Putative signaling pathway of this compound-induced genotoxicity.
Experimental Workflow for Assessing Genotoxicity
The following diagram outlines a typical experimental workflow for evaluating the genotoxicity of a chemical compound using the Comet assay.
Caption: Experimental workflow for the alkaline Comet assay.
Conclusion
The data presented in this guide strongly suggest that this compound poses a significant environmental risk due to its aquatic toxicity and genotoxic potential. While its degradation byproducts also contribute to this risk, their individual toxicities vary. The "green" alternatives discussed, such as CPME and 2-MeTHF, generally exhibit lower toxicity and are not mutagenic, making them more environmentally benign substitutes in many applications. However, it is crucial to consider the complete life cycle and specific application of any chemical when assessing its overall environmental impact. Researchers and industry professionals are encouraged to prioritize the use of these safer alternatives to minimize the environmental footprint of their work.
References
- 1. Alkaline Comet Assay using the monocytic cell line THP-1 [protocols.io]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification of environmental chemicals that activate p53 signaling after in vitro metabolic activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of environmental chemicals that activate p53 signaling after in vitro metabolic activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nrf2 signaling: An adaptive response pathway for protection against environmental toxic insults - PMC [pmc.ncbi.nlm.nih.gov]
- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 2-Methyltetrahydrofuran - Wikipedia [en.wikipedia.org]
- 11. datasheets.scbt.com [datasheets.scbt.com]
A Comparative Guide to Analytical Methods for Chloronitromethane Quantification
For researchers, scientists, and drug development professionals requiring precise and reliable quantification of chloronitromethane, a variety of analytical methods are available. This guide provides a comparative overview of the most common techniques, focusing on Gas Chromatography (GC) and exploring the potential of High-Performance Liquid Chromatography (HPLC). Experimental data and detailed protocols are presented to support methods selection and validation.
Data Presentation: A Comparative Analysis of Analytical Methods
| Method | Matrix | Analyte | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy (Recovery %) | Precision (RSD %) |
| GC-ECD | Hulled Rice | Chloropicrin | - | 0.004 mg/kg | 0.01 mg/kg | 77.7 - 79.3% | < 10% |
| GC-ECD / GC-MS | Water | Chloropicrin | - | 0.004 - 0.05 µg/L | 0.1 µg/L | 70 - 120% | ≤ 20% |
| SPME-HPLC-UV | Aqueous | TNT / Tetryl | - | 0.35 ng/mL / 0.54 ng/mL | - | - | - |
Note: Chloropicrin is another name for this compound. Data is compiled from multiple sources and may have been generated under different experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are protocols for the most cited techniques for this compound quantification.
Gas Chromatography with Electron Capture Detection (GC-ECD) - Based on EPA Method 551.1
This method is widely adopted for the analysis of chlorination disinfection byproducts, including this compound, in water samples.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To a 60 mL vial containing the water sample, add a dechlorinating agent such as ammonium (B1175870) chloride if residual chlorine is present.
-
Add 3 mL of a suitable extraction solvent (e.g., methyl tert-butyl ether - MTBE).
-
Shake the vial vigorously for 2 minutes to ensure thorough mixing.
-
Allow the phases to separate. The organic layer containing the analytes will be at the top.
-
Carefully transfer the organic extract to a clean vial for analysis.
2. GC-ECD Analysis:
-
Gas Chromatograph: An instrument equipped with a capillary column (e.g., DB-1 or DB-5) and a linearized electron capture detector.
-
Injector: Split/splitless injector, operated in splitless mode.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is used to separate the compounds of interest. A typical program might start at 40°C, hold for a few minutes, then ramp up to a final temperature of around 250°C.
-
Detector Temperature: Typically set between 300°C and 340°C.
-
Injection Volume: 1-2 µL of the extract.
3. Calibration:
-
Prepare a series of calibration standards of this compound in the extraction solvent.
-
Analyze the standards under the same GC conditions as the samples.
-
Construct a calibration curve by plotting the peak area against the concentration of each standard.
-
The concentration of this compound in the samples is determined by comparing their peak areas to the calibration curve.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) - A Prospective Method
While a specific validated HPLC method for this compound was not found in the reviewed literature, a method for other nitroaromatic compounds suggests its feasibility.[1]
1. Sample Preparation (Solid-Phase Microextraction - SPME):
-
A PDMS/DVB solid-phase microextraction fiber can be exposed to the aqueous sample to extract the nitroaromatic compounds.
-
The analytes are then desorbed from the fiber into the mobile phase.
2. HPLC-UV Analysis:
-
HPLC System: A system equipped with a C18 or a reverse-phase amide column and a UV detector.
-
Mobile Phase: A mixture of methanol (B129727) and water is a common mobile phase for the separation of nitroaromatics.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection is performed at a wavelength where the analyte has maximum absorbance (e.g., 254 nm for many nitroaromatics).
-
Injection Volume: 10-20 µL.
3. Calibration:
-
Similar to the GC method, a series of calibration standards are prepared and analyzed to create a calibration curve for quantification.
Mandatory Visualization
To aid in the understanding of the analytical process, the following diagrams illustrate key workflows.
Caption: A generalized workflow for the validation of an analytical method.
Caption: Workflow for the analysis of this compound by GC-ECD.
References
Navigating Nucleophilic Attack: A Comparative Guide to the Reactivity of Chloronitromethane
For researchers, scientists, and drug development professionals, understanding the reactivity of electrophilic building blocks is paramount for the rational design of synthetic pathways and novel chemical entities. Chloronitromethane (ClCH₂NO₂), with its electron-deficient carbon atom alpha to a strong electron-withdrawing nitro group, presents a potent electrophile for nucleophilic substitution reactions. This guide provides a comparative analysis of its reactivity with various common nucleophilic substrates, supported by established principles of physical organic chemistry and illustrative experimental data from analogous systems.
The primary mechanism governing the reaction of this compound with most nucleophiles is the bimolecular nucleophilic substitution (Sₙ2) reaction. This is a single-step process where the nucleophile attacks the electrophilic carbon, and the leaving group (in this case, the chloride ion) departs simultaneously. The rate of this reaction is dependent on the concentration of both the nucleophile and the substrate. Several key factors influence the reactivity, including the intrinsic nucleophilicity of the attacking species, steric hindrance, the solvent used, and the reaction temperature.
Comparative Reactivity of Nucleophiles
The nucleophilicity of a substrate is a kinetic phenomenon, and direct quantitative comparisons for this compound are sparse in the literature. However, by drawing on established principles and data from similar electrophiles (e.g., other methyl halides or activated chloroalkanes), a clear hierarchy of reactivity can be established.
Thiolates and Thiols (Sulfur Nucleophiles)
Sulfur nucleophiles, particularly anionic thiolates (RS⁻), are among the most potent nucleophiles for Sₙ2 reactions. Sulfur is a large, highly polarizable atom, which allows it to maintain a high degree of nucleophilicity even in protic solvents. Its valence electrons are held less tightly than those of oxygen, making them more available for bond formation.
Expected Reactivity: High. Thiolates are expected to react rapidly with this compound. Neutral thiols (RSH) are also nucleophilic, though less so than their corresponding thiolates.
Amines (Nitrogen Nucleophiles)
Amines are effective nitrogen-based nucleophiles. Their reactivity is influenced by their substitution pattern (primary, secondary, or tertiary) and basicity. Primary and secondary amines are generally good nucleophiles. While tertiary amines are also nucleophilic, their increased steric bulk can hinder the backside attack required for an Sₙ2 reaction, and they can also act as bases, leading to potential side reactions.
Expected Reactivity: Moderate to High. The reaction rate is dependent on the specific amine. Less sterically hindered primary and secondary amines like piperidine (B6355638) are expected to be more reactive than bulky secondary or tertiary amines.
Alkoxides (Oxygen Nucleophiles)
Alkoxides (RO⁻) are strong bases and potent oxygen nucleophiles. Their reactivity in Sₙ2 reactions is often hampered by strong solvation in protic solvents (like the parent alcohol), which can form a "solvent cage" that impedes the nucleophile's approach to the electrophile. Using polar aprotic solvents can enhance their nucleophilicity.
Expected Reactivity: Moderate. While strong nucleophiles, their reactivity can be highly solvent-dependent. They are generally considered less nucleophilic than thiolates in protic solvents.
Quantitative Data Summary
| Nucleophile Class | Example Nucleophile | Substrate | Solvent | Temperature (°C) | k₂ (M⁻¹s⁻¹) |
| Thiolate | Thiophenoxide (C₆H₅S⁻) | n-Butyl Chloride | Methanol | 20 | ~1.2 x 10⁻² |
| Amine | Piperidine | Methyl Iodide | Benzene | 25 | ~1.4 x 10⁻³ |
| Alkoxide | Ethoxide (C₂H₅O⁻) | Methyl Iodide | Ethanol | 25 | ~1.7 x 10⁻⁴ |
Note: This data is for illustrative purposes to show relative reactivity and is not from direct experiments with this compound. The absolute rates for this compound would be significantly higher due to the activating effect of the nitro group.
Experimental Protocols
Below is a generalized protocol for studying the kinetics of a nucleophilic substitution reaction with this compound. Specific parameters such as concentration, temperature, and solvent should be optimized for each nucleophile.
General Protocol for Kinetic Analysis via UV-Vis Spectrophotometry
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile, ethanol, or a buffer solution). The solvent should be chosen based on the solubility of the reactants and its compatibility with the reaction (e.g., using aprotic solvents for alkoxide reactions).
-
Prepare a stock solution of the desired nucleophile (e.g., sodium thiophenoxide, piperidine, or sodium ethoxide) in the same solvent.
-
-
Kinetic Run (Pseudo-First-Order Conditions):
-
To a thermostatted quartz cuvette, add the solvent and the nucleophile solution. The concentration of the nucleophile should be at least 10-fold in excess of the this compound concentration to ensure pseudo-first-order kinetics.
-
Allow the solution to equilibrate to the desired temperature (e.g., 25 °C).
-
Initiate the reaction by injecting a small, known volume of the this compound stock solution into the cuvette. Mix rapidly.
-
Immediately begin monitoring the change in absorbance over time at a wavelength where the product absorbs and the reactants do not, or where the change in absorbance is maximal.
-
-
Data Analysis:
-
The observed rate constant (k_obs) is determined by fitting the absorbance vs. time data to a first-order exponential decay or rise equation.
-
The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the nucleophile in excess: k₂ = k_obs / [Nucleophile].
-
To determine activation parameters (Ea, ΔH‡, ΔS‡), the experiment is repeated at several different temperatures.
-
Visualizing Reaction Logic and Workflow
The following diagrams illustrate the logical relationships governing the reactivity and a typical experimental workflow.
Caption: Factors influencing the Sₙ2 reaction rate.
Safety Operating Guide
Safe Disposal of Chloronitromethane: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of chloronitromethane, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
This compound is a hazardous chemical that requires careful handling. Before beginning any disposal-related activities, ensure all personnel are familiar with the safety precautions outlined in the Safety Data Sheet (SDS).
Personal Protective Equipment (PPE): All personnel handling this compound waste must wear the following PPE:
-
Eye Protection: Chemical-impermeable safety goggles or a face shield.
-
Hand Protection: Chemical-impermeable gloves (e.g., Neoprene, Viton, or heavy-duty nitrile gloves).[1] Do not use disposable nitrile gloves.[1]
-
Skin and Body Protection: A flame-resistant lab coat and appropriate protective clothing to avoid skin contact.[1][2]
-
Respiratory Protection: Use a suitable respirator in a well-ventilated area, especially if vapors or aerosols may be generated.[2]
Handling and Storage of Waste:
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2][3]
-
Store waste in a tightly closed, properly labeled container in a cool, dry, and well-ventilated place.[2][3]
-
Keep waste containers away from sources of ignition, as this compound can be shock-sensitive if contaminated with incompatible materials like amines, acids, or bases.[1][2]
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
Step-by-Step Disposal Procedure
The proper disposal of this compound is a regulated process that must be handled by licensed professionals. Adherence to these protocols is critical due to the inherent hazards of the compound.
-
Waste Collection:
-
Engage a Licensed Waste Disposal Service:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of this compound waste.
-
Provide the licensed hazardous waste disposal company with the Safety Data Sheet (SDS) for this compound to ensure they have all necessary information for safe handling, transportation, and disposal.[4]
-
-
Approved Disposal Methods:
-
The primary recommended disposal method is through a licensed chemical destruction plant.[2]
-
An alternative method is controlled incineration with flue gas scrubbing to neutralize harmful combustion byproducts.[2]
-
Crucially, do not discharge this compound to sewer systems or contaminate water, foodstuffs, or feed.[2]
-
-
Container Management:
-
Empty containers that held this compound must also be treated as hazardous waste.
-
Containers can be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[4]
-
After triple-rinsing, the container should be punctured to make it unusable for other purposes and then disposed of in accordance with institutional and local regulations, which may include disposal in a sanitary landfill or incineration.[2]
-
Accidental Release Measures
In the event of a spill or accidental release of this compound, follow these emergency procedures:
-
Immediate Action:
-
Containment and Cleanup:
-
Reporting:
-
Immediately notify your supervisor and your institution's EHS department.
-
If there is a significant spill or exposure, contact emergency services.[1]
-
Quantitative Data Summary
| Parameter | Value/Instruction | Source |
| Personal Protective Equipment | Chemical-impermeable gloves, safety goggles, lab coat, respirator | [1][2] |
| Storage Conditions | Tightly closed container in a dry, cool, well-ventilated place | [2][3] |
| Approved Disposal Methods | Licensed chemical destruction plant or controlled incineration | [2] |
| Prohibited Disposal | Do not discharge to sewer systems | [2] |
| Spill Cleanup Absorbent | Non-combustible material (sand, earth, vermiculite) | [1][3] |
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
